molecular formula C7H14O B128087 5-Methylhexanal CAS No. 1860-39-5

5-Methylhexanal

Cat. No.: B128087
CAS No.: 1860-39-5
M. Wt: 114.19 g/mol
InChI Key: GEKRISJWBAIIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylhexanal (CAS 1860-39-5) is a branched-chain aliphatic aldehyde with the molecular formula C 7 H 14 O and a molecular weight of 114.19 g/mol . This compound is a versatile building block in organic synthesis, valued for its role as a precursor in the formation of more complex molecules . Its structure, featuring an aldehyde functional group and a methyl branch at the fifth carbon, influences its physical properties and reactivity compared to linear isomers . In research applications, this compound is of significant interest in the study of flavors and aromas, as it contributes to fatty and waxy odor profiles and is involved in the degradation pathways of certain amino acids . It is also identified as a component in natural sources such as star fruit oil . Physical Properties: • Boiling Point: 141.2 °C at 760 mmHg • Density: 0.805 g/cm³ • Flash Point: 32.6 °C • Vapor Pressure: 5.92 mmHg at 25°C • Estimated Water Solubility: ~1348 mg/L at 25°C Safety and Handling: This compound is a flammable liquid and should be handled with appropriate protective equipment. It should be stored away from ignition sources and in a well-ventilated area . Usage Note: This product is labeled "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications, such as in pharmaceutical discovery or chemical synthesis, and is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKRISJWBAIIAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171827
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1860-39-5
Record name 5-Methylhexan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001860395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylhexan-1-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20171827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Methylhexanal: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, an organic compound with the chemical formula C7H14O, is a branched-chain aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its utility spans various fields, from the development of flavoring agents to its crucial role as a precursor in the synthesis of complex molecules with potential therapeutic applications, notably flavolipids with antitumor activity.[1] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in the context of drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a comprehensive dataset for researchers.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 5-Methylhexan-1-al, Isoheptanal[3][4]
CAS Number 1860-39-5[2][3][4]
Molecular Formula C7H14O[2][4]
Molecular Weight 114.19 g/mol [2][4]
Canonical SMILES CC(C)CCCC=O[2]
InChI InChI=1S/C7H14O/c1-7(2)5-3-4-6-8/h6-7H,3-5H2,1-2H3[2]
InChIKey GEKRISJWBAIIAA-UHFFFAOYSA-N[2]
Table 2: Physical Properties of this compound
PropertyValueUnitSource(s)
Appearance Colorless liquid with a strong, pungent odor-[1]
Boiling Point 141.2 - 151°C[1][5]
Melting Point -43.35 (estimate)°C[1][5]
Density 0.805 - 0.8225g/cm³[1][5]
Flash Point 32.6°C[1][5]
Vapor Pressure 5.92mmHg at 25°C[1][5]
Solubility Soluble in water, alcohols, and organic solvents.-[1]
Refractive Index 1.403 - 1.4121 (estimate)-[1][5]

Synthesis of this compound

This compound can be synthesized through various routes, primarily involving the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or the hydroboration-oxidation of the alkene, 5-methyl-1-hexene.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_hydroboration Hydroboration-Oxidation Route 5-methyl-1-hexanol 5-methyl-1-hexanol Oxidation Oxidation 5-methyl-1-hexanol->Oxidation Swern or Dess-Martin 5-Methylhexanal_ox This compound Oxidation->5-Methylhexanal_ox 5-methyl-1-hexene 5-methyl-1-hexene Hydroboration Hydroboration 5-methyl-1-hexene->Hydroboration Disiamylborane or 9-BBN Organoborane Trialkylborane Intermediate Hydroboration->Organoborane Oxidation_hydro Oxidation Organoborane->Oxidation_hydro H2O2, NaOH 5-Methylhexanal_hydro This compound Oxidation_hydro->5-Methylhexanal_hydro

Synthesis routes to this compound.
Detailed Experimental Protocols

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[4][6][7][8][9]

Materials:

  • 5-methyl-1-hexanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the stirred DCM.

  • A solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 to 3.0 equivalents) in DCM is then added slowly via the dropping funnel, maintaining the temperature at -78 °C. The reaction is stirred for 15-30 minutes.

  • A solution of 5-methyl-1-hexanol (1.0 equivalent) in DCM is added dropwise, ensuring the temperature remains below -60 °C. The mixture is stirred for an additional 30-60 minutes.

  • Triethylamine (5.0 equivalents) is added slowly to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by flash column chromatography or distillation.

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary alcohols to aldehydes under mild conditions.[2][5][10]

Materials:

  • 5-methyl-1-hexanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated solution

  • Sodium thiosulfate, saturated solution

  • Standard glassware

Procedure:

  • To a stirred solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, Dess-Martin Periodinane (1.1 to 1.5 equivalents) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, the reaction is diluted with diethyl ether and quenched by the addition of a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • The mixture is stirred vigorously until the solid byproducts dissolve.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude this compound can be purified by flash column chromatography.

This two-step procedure involves the anti-Markovnikov addition of a borane reagent to the alkene, followed by oxidation of the resulting organoborane to yield the aldehyde.[3][11][12][13] Using a sterically hindered borane like disiamylborane or 9-BBN is crucial to stop the reaction at the aldehyde stage.[1][12]

Materials:

  • 5-methyl-1-hexene

  • Disiamylborane or 9-Borabicyclo[3.3.1]nonane (9-BBN)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H2O2) solution (e.g., 30%)

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Hydroboration: A dry, nitrogen-flushed flask is charged with a solution of the sterically hindered borane reagent (e.g., disiamylborane, prepared in situ from 2-methyl-2-butene and borane-THF complex) in anhydrous THF and cooled to 0 °C.

  • 5-methyl-1-hexene (1.0 equivalent) is added dropwise to the stirred borane solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) to ensure complete formation of the trialkylborane.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide, maintaining the temperature below 30 °C.

  • After the addition is complete, the mixture is stirred at room temperature for several hours or until the oxidation is complete (as monitored by TLC or GC).

  • The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).

  • The combined organic extracts are washed with brine, dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed by distillation.

  • The crude this compound is purified by distillation under reduced pressure.

Analytical Methods

Accurate characterization of this compound is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.

Experimental Workflow for Analysis

Analysis_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis Sample->NMR Data_GCMS Mass Spectrum & Retention Time GCMS->Data_GCMS Data_NMR 1H & 13C Spectra NMR->Data_NMR Identification Structure Confirmation & Purity Assessment Data_GCMS->Identification Data_NMR->Identification

Analytical workflow for this compound.
Detailed Experimental Protocols

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • Capillary column: A nonpolar or medium-polarity column is suitable (e.g., 5% phenyl-methylpolysiloxane).

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

  • For quantitative analysis, an internal standard (e.g., an even-chain n-alkane) should be added to all samples and standards.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Split or splitless, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: Increase at a rate of 5-10 °C/min to a final temperature of 200-250 °C.

    • Final hold: 5-10 minutes.

  • MS Transfer Line Temperature: 250-280 °C

  • Ion Source Temperature: 200-230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

Data Analysis:

  • The retention time of the peak corresponding to this compound is used for identification.

  • The mass spectrum is compared with a reference library (e.g., NIST) for confirmation.

  • Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Instrumentation:

  • NMR spectrometer (e.g., 300-600 MHz).

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl3).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

NMR Acquisition Parameters (Example for ¹H NMR):

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16.

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

NMR Acquisition Parameters (Example for ¹³C NMR):

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 128-1024 or more, depending on the concentration.

  • Relaxation Delay: 2-5 seconds.

Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

  • ¹H NMR: The spectrum will show characteristic signals for the aldehydic proton (triplet around δ 9.7 ppm), the α-protons to the carbonyl group (multiplet around δ 2.4 ppm), and the protons of the alkyl chain, including the characteristic signals for the isopropyl group (a doublet for the methyl groups around δ 0.9 ppm and a multiplet for the methine proton).

  • ¹³C NMR: The spectrum will display a signal for the carbonyl carbon around δ 202 ppm, and distinct signals for each of the other carbon atoms in the molecule.

Relevance in Drug Development: Precursor to Antitumor Flavolipids

While this compound itself is not known to possess significant biological activity, it is a key precursor in the synthesis of certain flavolipids, a class of biosurfactants that have demonstrated potential as antitumor agents.[14] Flavonoids, a broad class of plant secondary metabolites, are known to modulate various signaling pathways implicated in cancer progression.[3][15][16][17]

Potential Signaling Pathways Targeted by Derived Flavolipids

The antitumor effects of flavonoids are often attributed to their ability to interfere with key cellular processes such as proliferation, apoptosis, and angiogenesis. The flavolipids derived from this compound may exert their effects through the modulation of one or more of the following signaling pathways:

  • PI3K/AKT/mTOR Pathway: This is a crucial pathway that regulates cell growth, survival, and proliferation. Many flavonoids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][16]

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a hallmark of many cancers. Certain flavonoids can downregulate this pathway, thereby inhibiting cancer cell proliferation and survival.[3][15]

  • NF-κB Signaling Pathway: This pathway plays a critical role in inflammation and cell survival. Its inhibition by flavonoids can sensitize cancer cells to apoptosis.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Flavonoids can modulate this pathway to exert their anticancer effects.

Logical Relationship in Drug Development

Drug_Development cluster_pathways Potential Targets 5MH This compound Synthesis Multi-step Organic Synthesis 5MH->Synthesis Flavolipids Flavolipid Derivatives Synthesis->Flavolipids Target Cancer Cell Signaling Pathways Flavolipids->Target Effect Antitumor Activity (e.g., Apoptosis Induction, Inhibition of Proliferation) Target->Effect PI3K PI3K/AKT/mTOR Target->PI3K Wnt Wnt/β-catenin Target->Wnt NFkB NF-κB Target->NFkB MAPK MAPK/ERK Target->MAPK

Role of this compound in antitumor drug development.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic routes to this compound are established, with oxidation and hydroboration-oxidation methods being the most common. Its analysis is reliably performed using standard techniques such as GC-MS and NMR spectroscopy. For professionals in drug development, the primary significance of this compound lies in its role as a building block for the synthesis of flavolipids with potential antitumor activities. Further research into the specific mechanisms of action of these derived compounds and their interactions with cancer-related signaling pathways is a promising area for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to effectively work with and utilize this compound in their scientific endeavors.

References

Spectroscopic Profile of 5-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methylhexanal (CAS No: 1860-39-5), a branched-chain aliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted and experimentally observed (where available) NMR data for this compound.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) (Hz)
H1 (-CHO)9.6 - 9.8Triplet~1.8
H2 (-CH₂-CHO)2.40 - 2.50Triplet of doublets~7.5, ~1.8
H3 (-CH₂-CH₂-CHO)1.55 - 1.65Multiplet
H4 (-CH₂-CH(CH₃)₂)1.15 - 1.25Multiplet
H5 (-CH(CH₃)₂)1.55 - 1.65Multiplet
H6 (-CH(CH₃)₂)0.85 - 0.95Doublet~6.6

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (-CHO)202 - 205
C2 (-CH₂-CHO)43 - 45
C3 (-CH₂-CH₂-CHO)21 - 23
C4 (-CH₂-CH(CH₃)₂)38 - 40
C5 (-CH(CH₃)₂)27 - 29
C6 (-CH(CH₃)₂)22 - 24

Note: Predicted values are based on standard chemical shift tables and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
C-H stretch (aldehyde)2820 - 2850 and 2720 - 2750Medium
C=O stretch (aldehyde)1720 - 1740Strong
C-H stretch (alkane)2850 - 2960Strong
C-H bend (alkane)1365 - 1470Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum for this compound is available from the NIST WebBook.[1]

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment Ion
114~5[M]⁺ (Molecular Ion)
99~10[M-CH₃]⁺
86~20[M-C₂H₄]⁺ (McLafferty Rearrangement)
71~30[M-C₃H₇]⁺
57~80[C₄H₉]⁺
43100[C₃H₇]⁺ (Base Peak)
41~75[C₃H₅]⁺
29~40[C₂H₅]⁺
27~45[C₂H₃]⁺

Note: Relative intensities are approximate and can vary between instruments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of aldehydes like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse angle of 30-45°.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected. For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Apparatus: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and their corresponding wavenumbers. Compare these to known correlation charts to identify the functional groups present.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature program typically starts at a low temperature (e.g., 40-60 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280 °C). The carrier gas is typically helium.

  • MS Conditions: For electron ionization (EI), use a standard electron energy of 70 eV. Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 20-150).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for confirmation.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Analysis Data Analysis & Confirmation NMR NMR Spectroscopy Structure Carbon-Hydrogen Framework (Connectivity) NMR->Structure IR IR Spectroscopy Functional_Groups Functional Groups (C=O, C-H) IR->Functional_Groups MS Mass Spectrometry Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight Data_Tables Compile Data Tables (Chemical Shifts, Peaks, m/z) Structure->Data_Tables Functional_Groups->Data_Tables Mol_Weight->Data_Tables Structure_Confirmation Structure Confirmation of This compound Data_Tables->Structure_Confirmation

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, occurrence, and biosynthesis of 5-Methylhexanal. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical and biological properties of this branched-chain aldehyde. This document details its presence in various natural matrices, outlines the biosynthetic pathways, and provides established experimental protocols for its extraction and analysis.

Natural Occurrence of this compound

This compound is a volatile organic compound that contributes to the aroma profile of various natural products. Its presence has been identified in plant species and as a product of chemical reactions in food processing.

1.1. In Plants

This compound has been identified as a minor but significant volatile component in several plants, contributing to their characteristic scent.

  • Starfruit (Averrhoa carambola L.): This tropical fruit is a documented natural source of this compound. It is one of the many volatile compounds that constitute the fruit's complex aroma.

1.2. In Food Products (Maillard Reaction)

This compound can be formed during the processing of food through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

  • Goji Berry (Lycium barbarum) Seed Meal: Studies on the Maillard reaction products from goji berry seed meal have shown that heating the protein hydrolysate with xylose can generate significant amounts of aldehydes, including this compound.[1] This formation is a result of the Strecker degradation of the amino acid leucine.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for the occurrence of this compound in natural sources.

Natural SourceMatrixConcentrationReference
Starfruit (Averrhoa carambola L.)Fruit VolatilesTrace amountsThe Good Scents Company
Lemon Balm (Melissa officinalis L.)Volatile Emissions0.03% of total VOCsBenchchem[1]
Goji Berry (Lycium barbarum) Seed MealMaillard Reaction ProductsSignificantly higher with xyloseBenchchem[1]

Note: Quantitative data for this compound in many natural sources, particularly Melissa officinalis, is sparse in publicly available scientific literature. The provided data represents the most precise information found.

Biosynthesis of this compound in Plants

The primary biosynthetic pathway for this compound in plants is through the catabolism of the branched-chain amino acid, L-leucine. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of various volatile and non-volatile compounds.

The key steps in the biosynthesis of this compound from L-leucine are:

  • Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-ketoisocaproate is then decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Further Metabolism: Isovaleryl-CoA can then be further metabolized through a series of steps to produce various compounds, including this compound, though the precise enzymatic steps leading to the aldehyde are not fully elucidated in all plant species.

Below is a diagram illustrating the general pathway of L-leucine degradation that leads to the formation of branched-chain aldehydes like this compound.

Biosynthesis_of_5_Methylhexanal Leucine L-Leucine KIC α-Ketoisocaproate Leucine->KIC Branched-chain amino acid aminotransferase IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA Branched-chain α-keto acid dehydrogenase complex Metabolites Further Metabolites IsovalerylCoA->Metabolites β-oxidation, etc. Methylhexanal This compound IsovalerylCoA->Methylhexanal [Multiple Steps]

Caption: Biosynthesis of this compound from L-Leucine.

Experimental Protocols

This section details the methodologies for the extraction, identification, and quantification of this compound from natural sources.

4.1. Extraction and Analysis of this compound from Plant Material (e.g., Starfruit, Lemon Balm)

This protocol describes a general method for the analysis of volatile compounds from plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

4.1.1. Materials and Equipment

  • Fresh plant material (e.g., starfruit pulp, lemon balm leaves)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • SPME manual holder

  • Heating block or water bath with temperature control

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Internal standard (e.g., 1-heptanol or a non-native alkane)

4.1.2. Experimental Workflow

Experimental_Workflow_Plant cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Weigh fresh plant material (e.g., 2-5 g) Vial 2. Place in 20 mL headspace vial Sample->Vial IS 3. Add internal standard Vial->IS Seal 4. Seal vial IS->Seal Equilibrate 5. Equilibrate vial at controlled temperature (e.g., 40-60°C) Expose 6. Expose SPME fiber to headspace Equilibrate->Expose Retract 7. Retract fiber after extraction time (e.g., 30-60 min) Expose->Retract Inject 8. Inject fiber into GC injection port Separate 9. Chromatographic separation Inject->Separate Detect 10. Mass spectrometric detection Separate->Detect Identify 11. Compound identification (NIST library, retention indices) Detect->Identify Quantify 12. Quantification using internal standard Identify->Quantify

Caption: HS-SPME GC-MS workflow for plant volatiles.

4.1.3. GC-MS Parameters (Representative)

  • Injector Temperature: 250 °C (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 min, then ramped to 250 °C at a rate of 5 °C/min, and held for 5 min.

  • Mass Spectrometer:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-450

4.2. Formation and Analysis of this compound from Goji Berry Protein Hydrolysate via Maillard Reaction

This protocol provides a general methodology for inducing the Maillard reaction between a protein hydrolysate and a reducing sugar to produce volatile compounds, including this compound.

4.2.1. Materials and Equipment

  • Goji berry protein hydrolysate

  • Xylose

  • Phosphate buffer (pH 7.0)

  • Reaction vials with screw caps

  • Heating block or oven with precise temperature control

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

4.2.2. Experimental Workflow

Experimental_Workflow_Maillard cluster_reaction Maillard Reaction cluster_extraction_maillard Volatile Extraction cluster_analysis_maillard GC-MS Analysis Mix 1. Dissolve protein hydrolysate and xylose in buffer Heat 2. Heat mixture in a sealed vial at controlled temperature (e.g., 120°C) Mix->Heat Cool 3. Cool reaction mixture Heat->Cool Extract 4. Extract with dichloromethane Dry 5. Dry extract with anhydrous sodium sulfate Extract->Dry Concentrate 6. Concentrate the extract Dry->Concentrate Inject_M 7. Inject extract into GC-MS Analyze_M 8. Analyze using similar parameters as in 4.1.3 Inject_M->Analyze_M

Caption: Maillard reaction and analysis workflow.

4.2.3. Reaction Conditions

  • Reactants: Goji berry protein hydrolysate and xylose in a 1:1 (w/w) ratio.

  • Solvent: Phosphate buffer (0.1 M, pH 7.0).

  • Temperature: 120 °C.

  • Time: 2 hours.

Note: The optimal reaction conditions may vary depending on the specific protein hydrolysate and desired flavor profile.

This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound. Further research is warranted to fully elucidate its distribution in the plant kingdom and the precise mechanisms of its formation in various biological and food systems.

References

5-Methylhexanal: A Technical Guide to CAS Number and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for 5-Methylhexanal. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this chemical.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 5-Methylhexan-1-al, Isoheptanal
CAS Number 1860-39-5[1][2][3][4][5]
Molecular Formula C7H14O[1][2][3][4][5]
Molecular Weight 114.19 g/mol [1][3]

Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Appearance Colorless liquid with a strong, pungent odor.[2]
Boiling Point 141.2°C at 760 mmHg[4]
Flash Point 32.6°C[2][4]
Density 0.805 g/cm³[4]
Vapor Pressure 5.92 mmHg at 25°C[2][4]
Solubility Soluble in water, alcohols, and organic solvents.[2]

Safety Information

This compound is classified as a flammable liquid and an irritant. Adherence to safety protocols is essential when handling this chemical.

GHS Hazard Classification
ClassificationCodeDescription
Flammable liquidsH226Flammable liquid and vapor[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]
GHS Pictograms
PictogramHazard
FlameFlammable
Exclamation MarkIrritant
Precautionary Statements

A comprehensive list of precautionary statements is provided by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Key statements include:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

  • P403+P235: Store in a well-ventilated place. Keep cool.[8]

Experimental Protocols for Safety Assessment

The following are summaries of standardized OECD guidelines relevant to the safety assessment of a chemical like this compound.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[2]

  • Principle: A stepwise procedure is used with a limited number of animals per step. The method is based on the classification of the substance into a toxicity class defined by LD50 cut-off values.[2]

  • Animal Model: Typically, rodents (usually female rats) are used.[9]

  • Procedure: The test substance is administered orally in a single dose to a group of animals.[8] Observations for effects and mortality are made.[8] The procedure is designed to minimize the number of animals required.[4]

  • Observation Period: Animals are observed for at least 14 days.[9]

  • Endpoint: The number of animals that die within a defined period is used to classify the substance.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This guideline describes procedures to determine the potential of a substance to cause skin irritation or corrosion.[10]

  • Principle: The substance is applied to the skin of an experimental animal in a single dose.[10]

  • Animal Model: The albino rabbit is the preferred species.[10]

  • Procedure: A small area of the animal's skin is shaved, and the test substance is applied to a small area (approximately 6 cm²) and covered with a gauze patch.[10] The exposure duration is typically 4 hours.[10]

  • Observation: The skin is examined for erythema and edema at specified intervals after patch removal.[10] Observations are typically made at 1, 24, 48, and 72 hours after exposure.

  • Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test guideline is used to assess the potential of a substance to cause eye irritation or corrosion.[1][5]

  • Principle: A single dose of the test substance is applied to one of the eyes of an experimental animal, with the untreated eye serving as a control.[5]

  • Animal Model: The albino rabbit is the recommended animal.[1]

  • Procedure: The test substance is instilled into the conjunctival sac of one eye.[7]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[11] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[1]

  • Endpoint: The scores are used to classify the irritancy level of the substance.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical substance, incorporating both in vitro and in vivo testing methods as guided by regulatory frameworks like the EPA and OECD.[12][13]

ChemicalSafetyAssessment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (Tiered Approach) cluster_3 Phase 4: Risk Characterization & Management A Chemical Identification (CAS, Structure, etc.) B Physicochemical Properties A->B C In Silico / QSAR Analysis B->C D Literature Review (Existing Toxicity Data) C->D E Skin Corrosion/Irritation (OECD 431, 439) D->E Proceed if data is insufficient F Eye Irritation (e.g., BCOP - OECD 437) E->F G Genotoxicity Screening F->G H Acute Oral Toxicity (OECD 420/423/425) G->H Proceed based on in vitro results & regulatory needs I Acute Dermal Irritation (OECD 404) H->I L Hazard Identification H->L J Acute Eye Irritation (OECD 405) I->J I->L K Repeated Dose Toxicity J->K J->L K->L M Dose-Response Assessment L->M N Exposure Assessment M->N O Risk Characterization N->O P Safety Data Sheet (SDS) & Labeling O->P Q Handling & Storage Protocols O->Q

Caption: Chemical Safety Assessment Workflow.

Handling and Storage

  • Handling: Use in a well-ventilated area or under a fume hood.[8] Avoid contact with skin, eyes, and clothing.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[6] Keep containers tightly closed when not in use.[6] Store away from oxidizing agents.

First Aid Measures

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

  • Skin Contact: In case of contact, wash off with soap and plenty of water. Consult a physician.[8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

This guide is intended for informational purposes and should not be a substitute for a comprehensive Safety Data Sheet (SDS) and institutional safety protocols. Always consult the SDS for this compound before use.

References

Thermodynamic Properties and Stability of 5-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, a branched-chain aliphatic aldehyde, serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavor agents. A thorough understanding of its thermodynamic properties and chemical stability is paramount for its effective utilization in drug development and other applications. This technical guide provides a comprehensive overview of the core thermodynamic parameters and stability profile of this compound, supported by detailed experimental protocols and visual representations of key pathways and workflows. While experimental data for this compound is limited, this guide consolidates available calculated data and relevant information from analogous compounds to provide a robust predictive framework.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound govern its energy content and its behavior in chemical reactions. The key parameters include the enthalpy of formation, Gibbs free energy of formation, and entropy.

Data Presentation

The following table summarizes the calculated thermodynamic properties for this compound. These values provide a theoretical estimation of the compound's energetic landscape.

Table 1: Calculated Thermodynamic Properties of this compound

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-93.90kJ/mol[1]
Enthalpy of Formation (gas)ΔfH°gas-278.67kJ/mol[1]
Enthalpy of FusionΔfusH°12.65kJ/mol[1]
Enthalpy of VaporizationΔvapH°37.51kJ/mol[1]

To provide a broader context and a basis for comparison, the following table presents experimental thermodynamic data for structurally similar branched aldehydes.

Table 2: Experimental Thermodynamic Properties of Analogous Branched Aldehydes

CompoundPropertyValueUnitSource
2-MethylpentanalEnthalpy of Formation (liquid)-317.47kJ/mol[2]
3-MethylpentanalEnthalpy of Formation (liquid)-325.2kJ/mol

Chemical Stability of this compound

The stability of this compound is a critical factor in its handling, storage, and application. As an aliphatic aldehyde, it is susceptible to several degradation pathways, primarily oxidation, thermal decomposition, and polymerization.

Oxidation

Aldehydes are readily oxidized to form carboxylic acids. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH).

Oxidation_Pathway This compound This compound 5-Methylhexanoic_Acid 5-Methylhexanoic_Acid This compound->5-Methylhexanoic_Acid Oxidation Oxidizing_Agent [O] (e.g., O2, light, heat) Oxidizing_Agent->this compound

Figure 1: General Oxidation Pathway of this compound.
Thermal Decomposition

Aliphatic aldehydes can undergo thermal decomposition at elevated temperatures. The decomposition of aldehydes often proceeds via a free-radical chain mechanism, leading to the formation of smaller hydrocarbons and carbon monoxide. The specific products can vary depending on the temperature and pressure.

Thermal_Decomposition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination 5-Methylhexanal_heat This compound + Heat Radical_1 Isohexyl Radical 5-Methylhexanal_heat->Radical_1 C-C bond cleavage Radical_2 Formyl Radical 5-Methylhexanal_heat->Radical_2 C-C bond cleavage Radical_1_prop Isohexyl Radical 5-Methylhexanal_prop This compound Alkane Isohexane Acyl_Radical 5-Methylhexanoyl Radical Radical_1_prop5-Methylhexanal_prop Radical_1_prop5-Methylhexanal_prop AlkaneAcyl_Radical AlkaneAcyl_Radical Radical_1_prop5-Methylhexanal_prop->AlkaneAcyl_Radical Acyl_Radical_decomp 5-Methylhexanoyl Radical Radical_1_decompCO Radical_1_decompCO Acyl_Radical_decomp->Radical_1_decompCO Decarbonylation Radical_1_decomp Isohexyl Radical CO Carbon Monoxide Radical_1_term Radical Radical_2_term Radical Stable_Products Stable Products Radical_1_termRadical_2_term Radical_1_termRadical_2_term Radical_1_termRadical_2_term->Stable_Products Combination

Figure 2: Hypothetical Free-Radical Decomposition of this compound.
Polymerization

In the presence of acid catalysts, aldehydes can undergo polymerization to form cyclic trimers (trioxanes) or linear polymers (polyacetals). This reaction is typically reversible.

Polymerization_Pathway Monomer 3 x this compound Trimer Cyclic Trimer (Trioxane derivative) Monomer->Trimer Acid-Catalyzed Polymerization Catalyst Acid Catalyst (H+) Catalyst->Monomer

Figure 3: Acid-Catalyzed Polymerization of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of thermodynamic properties and stability. The following sections outline recommended methodologies for this compound.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation can be determined from the enthalpy of combustion, which is measured using a bomb calorimeter. This protocol is adapted for a volatile liquid like this compound.

Objective: To determine the enthalpy of combustion of this compound and calculate its standard enthalpy of formation.

Apparatus:

  • Oxygen bomb calorimeter

  • Pellet press

  • Fuse wire (platinum or nickel-chromium)

  • Crucible (silica or platinum)

  • Balance (accurate to 0.1 mg)

  • Temperature measuring device (e.g., platinum resistance thermometer)

  • Oxygen cylinder with regulator

  • Gelatin capsules or sealed glass ampoules for volatile liquids

Procedure:

  • Sample Preparation:

    • Accurately weigh a gelatin capsule or a thin-walled glass ampoule.

    • Introduce a precise amount (typically 0.5 - 1.0 g) of this compound into the capsule/ampoule and seal it.

    • Reweigh the sealed container to determine the exact mass of the sample.

  • Bomb Assembly:

    • Place the sealed sample in the crucible within the bomb.

    • Attach a measured length of fuse wire to the electrodes, ensuring it is in contact with the sample or capsule.

    • Add a small, known amount of distilled water (typically 1 mL) to the bottom of the bomb to saturate the internal atmosphere with water vapor.

    • Seal the bomb tightly.

  • Oxygen Charging:

    • Purge the bomb with oxygen to remove air.

    • Pressurize the bomb with pure oxygen to approximately 30 atm.

  • Calorimeter Setup:

    • Place the bomb in the calorimeter bucket.

    • Fill the bucket with a known mass of distilled water, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, including the stirrer and temperature sensor.

  • Measurement:

    • Allow the system to reach thermal equilibrium while stirring.

    • Record the initial temperature for a set period.

    • Ignite the sample by passing an electric current through the fuse wire.

    • Record the temperature rise at regular intervals until a maximum temperature is reached and it begins to cool.

  • Post-Analysis:

    • Release the pressure from the bomb.

    • Collect and titrate the washings from the bomb interior to determine the amount of nitric acid formed from residual nitrogen.

    • Weigh any unburned fuse wire.

  • Calculations:

    • Calculate the corrected temperature rise.

    • Determine the total heat released using the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

    • Correct for the heat of formation of nitric acid and the heat of combustion of the fuse wire and gelatin capsule (if used).

    • Calculate the enthalpy of combustion of this compound per mole.

    • Use Hess's Law and the known standard enthalpies of formation of CO2(g) and H2O(l) to calculate the standard enthalpy of formation of this compound.

Stability Indicating HPLC Method for this compound

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound and its degradation products over time under various stress conditions.

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Apparatus:

  • High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Forced degradation equipment (oven, UV lamp, pH meter)

Procedure:

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat a solution of this compound with HCl and NaOH at elevated temperatures.

    • Oxidation: Treat a solution with hydrogen peroxide.

    • Thermal Degradation: Expose a solid or liquid sample to high temperatures.

    • Photodegradation: Expose a solution to UV light.

  • Method Development:

    • Mobile Phase Selection: Start with a gradient of acetonitrile and water or methanol and water. Adjust the gradient profile to achieve optimal separation of the parent compound and all degradation products.

    • Wavelength Selection: Use the DAD to determine the optimal wavelength for detecting this compound and its degradation products. The carbonyl chromophore typically absorbs around 210-290 nm.

    • Column Temperature: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response.

    • Range: Define the concentration range over which the method is linear, accurate, and precise.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

HPLC_Workflow cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation Sample This compound Sample Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation (H2O2) Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photostability Sample->Photo Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photo->Stressed_Samples HPLC HPLC System (C18 Column, Gradient Elution) Stressed_Samples->HPLC Detection UV/DAD Detection HPLC->Detection Data Chromatographic Data Detection->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Robustness Robustness Data->Robustness

Figure 4: Experimental Workflow for Stability-Indicating HPLC Method Development.

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties and stability of this compound. While a complete experimental dataset for this specific molecule is not yet available, the provided calculated data, information on analogous compounds, and detailed experimental protocols offer a strong framework for researchers, scientists, and drug development professionals. The outlined methodologies for calorimetry and stability-indicating HPLC analysis will enable the generation of robust experimental data, which is crucial for the successful application of this compound in various scientific and industrial endeavors. Further experimental investigation into the precise thermodynamic parameters and degradation kinetics of this compound is highly encouraged to build upon the information presented herein.

References

The Discovery and Scientific Profile of 5-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal, a branched-chain aliphatic aldehyde, is a molecule of interest in various fields, from flavor and fragrance chemistry to its potential role as a synthon in the development of therapeutic agents. This technical guide provides an in-depth overview of the historical literature concerning its discovery, detailed experimental protocols for its synthesis and characterization, and an exploration of its connection to significant biological signaling pathways.

Historical Perspective and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in early chemical literature, its synthesis falls within the broader context of the development of organic chemistry in the late 19th and early 20th centuries. The likely first preparations of this aldehyde would have followed established methods for the synthesis of analogous branched-chain aldehydes. Early synthetic chemists would have likely employed methods such as the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or through Grignard reactions, which were powerful tools for carbon-carbon bond formation developed in the early 1900s. The characterization at the time would have relied on classical methods such as boiling point determination, density measurements, and the formation of characteristic crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) for melting point analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
CAS Number 1860-39-5
Boiling Point 141.2 °C at 760 mmHg[1]
Density 0.805 g/cm³[1]
Flash Point 32.6 °C[1]
Vapor Pressure 5.92 mmHg at 25°C[1]
Solubility in Water ~1348 mg/L at 25°C (estimated)[1]

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Methyl-1-hexanol

A common and reliable method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol.

Protocol:

  • Reagents and Equipment:

    • 5-methyl-1-hexanol

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Anhydrous dichloromethane (DCM) as solvent

    • Round-bottom flask, magnetic stirrer, and a reflux condenser (if heating is required)

    • Separatory funnel

    • Sodium bicarbonate solution (saturated)

    • Anhydrous magnesium sulfate

    • Rotary evaporator

  • Procedure: a. In a clean, dry round-bottom flask, dissolve 5-methyl-1-hexanol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. To the stirred solution, add 1.5 equivalents of PCC or DMP in one portion. c. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (usually 2-4 hours). d. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium salts or periodinane byproducts. e. The filtrate is then washed sequentially with saturated sodium bicarbonate solution and brine. f. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. g. The crude this compound can be purified by distillation.

Characterization of this compound

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: 200°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

  • Data Analysis: The resulting mass spectrum of this compound is characterized by a molecular ion peak (M+) at m/z 114 and characteristic fragmentation patterns that can be compared to spectral libraries for confirmation.

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

¹H NMR Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • ~9.76 ppm (t, 1H, -CHO)

    • ~2.42 ppm (dt, 2H, -CH₂-CHO)

    • ~1.60 ppm (m, 1H, -CH(CH₃)₂)

    • ~1.50 ppm (m, 2H, -CH₂-CH₂-CHO)

    • ~1.18 ppm (m, 2H, -CH(CH₃)₂-CH₂-)

    • ~0.90 ppm (d, 6H, -CH(CH₃)₂)

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: The same NMR spectrometer used for ¹H NMR.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Expected Chemical Shifts (δ):

    • ~202.8 ppm (-CHO)

    • ~44.0 ppm (-CH₂-CHO)

    • ~38.7 ppm (-CH(CH₃)₂)

    • ~27.9 ppm (-CH₂-CH₂-CHO)

    • ~22.5 ppm (-CH(CH₃)₂)

    • ~22.3 ppm (-CH(CH₃)₂-CH₂-)

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol:

  • Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic Absorption Bands (cm⁻¹):

    • ~2958 cm⁻¹ (C-H stretch, alkane)

    • ~2715 cm⁻¹ (C-H stretch, aldehyde)

    • ~1728 cm⁻¹ (C=O stretch, aldehyde)

    • ~1467 cm⁻¹ (C-H bend, alkane)

    • ~1368 cm⁻¹ (C-H bend, alkane)

Biological Relevance and Signaling Pathways

While this compound itself is not directly implicated as a primary signaling molecule in major pathways, its structural motifs are relevant in the synthesis of biologically active molecules. Notably, derivatives of this compound are utilized in the synthesis of diacylglycerol (DAG)-lactones, which are potent activators of Protein Kinase C (PKC).[2][3]

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, apoptosis, and immune responses.[4][5][6] The activation of conventional and novel PKC isoforms is dependent on the second messenger diacylglycerol (DAG).

Protein Kinase C (PKC) Activation Pathway

The activation of PKC is a critical step in intracellular signal transduction. The following diagram illustrates the general mechanism of PKC activation by extracellular signals.

PKC_Activation_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor pkc_inactive Inactive PKC dag->pkc_inactive binds ca2 Ca²⁺ er->ca2 ca2->pkc_inactive pkc_active Active PKC pkc_inactive->pkc_active Activation cellular_response Downstream Cellular Responses pkc_active->cellular_response phosphorylates target proteins dag_lactone This compound Derivative-based DAG-Lactone (Synthon) dag_lactone->pkc_inactive mimics DAG, activates

PKC Activation Pathway

This pathway highlights how extracellular signals lead to the generation of DAG and IP₃, which in turn activate PKC. Synthetic DAG-lactones, for which this compound derivatives can serve as building blocks, are designed to mimic the action of endogenous DAG, thereby providing a valuable tool for studying PKC function and for the development of potential therapeutics targeting this pathway.[2][3]

Workflow for Synthesis and Characterization of this compound

The following diagram outlines the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Workflow start Starting Material: 5-Methyl-1-hexanol oxidation Oxidation (PCC or DMP in DCM) start->oxidation workup Work-up (Filtration, Washing, Drying) oxidation->workup purification Purification (Distillation) workup->purification product Pure this compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir data Structural Confirmation and Purity Assessment gcms->data nmr->data ftir->data

Synthesis and Characterization Workflow

Conclusion

This compound, while not a widely studied molecule in its own right, represents a classic example of a branched-chain aldehyde whose synthesis and characterization are well-understood within the principles of modern organic chemistry. Its relevance extends to the field of medicinal chemistry, where its structural features can be incorporated into more complex molecules designed to interact with important biological targets such as Protein Kinase C. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers working with or interested in this compound and its applications.

References

Structural Analysis and Elucidation of 5-Methylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and elucidation of 5-Methylhexanal (C₇H₁₄O), an aliphatic aldehyde with applications in fragrance, flavoring, and as a potential intermediate in pharmaceutical synthesis. This document details the key physicochemical properties, spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), and a representative synthetic protocol. All quantitative data is presented in structured tables, and experimental methodologies are described to facilitate replication and further research. Diagrams generated using Graphviz are included to visualize the molecular structure, fragmentation pathways, and experimental workflows, adhering to specified presentation guidelines.

Introduction

This compound is a branched-chain aldehyde that contributes to the aroma profile of various natural products. Its structural characterization is crucial for its application in various industries and for its potential use as a building block in the synthesis of more complex molecules. This guide serves as a technical resource for the detailed structural analysis of this compound, employing modern spectroscopic techniques.

Physicochemical Properties

This compound is a colorless liquid with a characteristic pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
CAS Number 1860-39-5[1][2]
Boiling Point 144 °C
Density 0.817 g/mL at 25 °C
Appearance Colorless liquid
Synonyms Isoheptanal, 5-Methylcaproaldehyde

Spectroscopic Analysis and Structural Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton appears as a characteristic triplet at approximately 9.76 ppm due to coupling with the adjacent methylene protons. The protons of the two methyl groups at the 5-position are diastereotopic and appear as a doublet at around 0.88 ppm. The remaining methylene and methine protons resonate in the upfield region. A summary of the predicted ¹H NMR spectral data is provided in Table 2.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.76t1HH-1 (Aldehyde)
2.42dt2HH-2
1.63m1HH-5
1.54m2HH-3
1.19m2HH-4
0.88d6HH-6, H-7 (Methyls)

Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

The ¹³C NMR spectrum of this compound shows seven distinct carbon signals, confirming the presence of seven carbon atoms in unique chemical environments. The carbonyl carbon of the aldehyde is the most downfield signal, appearing at approximately 202.8 ppm. The carbons of the two methyl groups at the 5-position are equivalent and appear as a single signal at around 22.5 ppm. The remaining carbon signals are found in the aliphatic region. Table 3 summarizes the predicted ¹³C NMR chemical shifts.

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
202.8C-1 (Carbonyl)
43.9C-2
38.7C-4
27.9C-5
22.5C-6, C-7 (Methyls)
22.1C-3

Note: Predicted data is based on typical chemical shifts for aldehydes and alkyl chains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aldehyde functional group and the alkyl backbone. A strong, sharp absorption band around 1725 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde. The presence of the aldehydic C-H bond is confirmed by two weak to medium absorption bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance). Strong bands in the 2960-2870 cm⁻¹ region correspond to the C-H stretching vibrations of the alkyl chain. The key FT-IR absorption bands are summarized in Table 4.

Table 4: Key FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (Alkyl)
2820Weak-MediumC-H stretch (Aldehydic)
2720Weak-MediumC-H stretch (Aldehydic, Fermi resonance)
1725StrongC=O stretch (Aldehyde)
1465MediumC-H bend (CH₂)
1385MediumC-H bend (CH₃)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak ([M]⁺) at m/z = 114, corresponding to its molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for aliphatic aldehydes include α-cleavage and McLafferty rearrangement. The base peak in the mass spectrum of this compound is typically observed at m/z = 44, resulting from a McLafferty rearrangement. Other significant fragments and their proposed structures are detailed in Table 5.

Table 5: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment IonFragmentation Pathway
114Low[C₇H₁₄O]⁺Molecular Ion
99Low[C₆H₁₁O]⁺Loss of CH₃
85Moderate[C₅H₉O]⁺Loss of C₂H₅
71Moderate[C₄H₇O]⁺α-cleavage (loss of C₃H₇)
57High[C₄H₉]⁺Loss of C₃H₅O
44100 (Base Peak)[C₂H₄O]⁺McLafferty Rearrangement
43High[C₃H₇]⁺Isopropyl cation
29Moderate[CHO]⁺α-cleavage (loss of C₆H₁₃)

Experimental Protocols

Synthesis of this compound via Oxidation of 5-Methyl-1-hexanol

A common method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol.

  • To a stirred solution of 5-methyl-1-hexanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

NMR Spectroscopy
  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Spectrometer: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 3.98 s

  • Spectral Width: -2 to 12 ppm

  • Spectrometer: 100 MHz

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled

  • Spectral Width: -10 to 220 ppm

FT-IR Spectroscopy
  • Place a drop of neat this compound between two potassium bromide (KBr) plates to form a thin liquid film.

  • Spectrometer: FT-IR spectrometer equipped with a DTGS detector

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Spectral Range: 4000-400 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Dilute 1 µL of this compound in 1 mL of dichloromethane (DCM).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 35-350 amu

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualizations

Molecular Structure

Figure 1: Molecular Structure of this compound

Mass Spectrometry Fragmentation Pathways

5-Methylhexanal_Fragmentation Figure 2: Key Fragmentation Pathways of this compound M [C₇H₁₄O]⁺˙ m/z = 114 (Molecular Ion) A [C₄H₇O]⁺ m/z = 71 M->A α-cleavage B [C₃H₇]˙ M->B C [C₂H₄O]⁺˙ m/z = 44 (Base Peak) M->C McLafferty Rearrangement D C₅H₁₀ M->D E [CHO]⁺ m/z = 29 M->E α-cleavage F [C₆H₁₃]˙ M->F G [C₄H₉]⁺ m/z = 57 M->G β-cleavage H [C₃H₅O]˙ M->H I [C₃H₇]⁺ m/z = 43 M->I γ-cleavage J [C₄H₇O]˙ M->J

Figure 2: Key Fragmentation Pathways of this compound

Experimental Workflow for Structural Elucidation

Experimental_Workflow Figure 3: Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation S1 5-Methyl-1-hexanol (Starting Material) S2 Oxidation (PCC) S1->S2 S3 Crude this compound S2->S3 S4 Column Chromatography S3->S4 S5 Pure this compound S4->S5 A1 ¹H NMR S5->A1 A2 ¹³C NMR S5->A2 A3 FT-IR S5->A3 A4 GC-MS S5->A4 E1 Data Interpretation A1->E1 A2->E1 A3->E1 A4->E1 E2 Structure Confirmation E1->E2

Figure 3: Workflow for Structural Elucidation

Conclusion

The structural elucidation of this compound is comprehensively achieved through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The data presented in this guide provides a detailed and verifiable characterization of this compound, serving as a valuable resource for researchers in natural products chemistry, flavor and fragrance science, and synthetic organic chemistry. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound and related compounds.

References

An In-depth Technical Guide to the Isomers of 5-Methylhexanal and Their Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 5-methylhexanal, a saturated aldehyde with the molecular formula C₇H₁₄O. This document details their physicochemical properties, spectroscopic characteristics, and relevant biological pathways. The information is presented to support research and development activities where these compounds may be of interest.

Introduction to the Isomers of this compound

This compound and its isomers are members of the heptanal structural isomer family. Variations in the carbon skeleton, specifically the position of the methyl group or the overall branching of the carbon chain, give rise to a number of distinct isomers. These structural differences, while seemingly minor, can lead to notable variations in their physical, chemical, and biological properties. Understanding these differences is crucial for applications in fields ranging from flavor and fragrance chemistry to drug discovery and toxicology.

The primary isomers of this compound covered in this guide are:

  • n-Heptanal

  • 2-Methylhexanal

  • 3-Methylhexanal

  • 4-Methylhexanal

  • This compound

  • 2,2-Dimethylpentanal

  • 2,3-Dimethylpentanal

  • 2,4-Dimethylpentanal

  • 3,3-Dimethylpentanal

  • 3-Ethylpentanal

  • 2-Ethylpentanal

Physicochemical Properties

The physicochemical properties of these isomers are summarized in the table below. These properties are critical for predicting their behavior in various systems, including their volatility, solubility, and potential for interaction with biological membranes.

IsomerCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
n-Heptanal 111-71-7114.19152-1530.8141.411
2-Methylhexanal 925-54-2114.19141.20.8051.403[1][2]
3-Methylhexanal 19269-28-4114.19142-1440.8131.411
4-Methylhexanal 41065-97-8114.19141.20.8051.4121 (estimate)[3]
This compound 1860-39-5114.19141.20.8051.403
2,2-Dimethylpentanal 6042-42-8114.19134-1350.8061.405
2,3-Dimethylpentanal 32749-94-3114.19134.50.8031.401[4]
2,4-Dimethylpentanal 27944-79-2114.19134.50.8031.401[5][6]
3,3-Dimethylpentanal 118993-47-8114.19136-1380.8081.409
3-Ethylpentanal 3391-98-0114.19145-1470.8211.414
2-Ethylpentanal 22092-54-2114.19141.20.8051.403[7]

Spectroscopic Characteristics

Spectroscopic analysis is fundamental to the identification and characterization of these isomers. Below is a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Isomer¹H NMR Data Highlights (δ, ppm)¹³C NMR Data Highlights (δ, ppm)
This compound ~9.7 (t, -CHO), ~2.4 (dt, -CH₂CHO), ~0.85 (d, -CH(CH₃)₂)~202 (-CHO), ~43 (-CH₂CHO), ~28 (-CH(CH₃)₂), ~22 (-CH₃)
2-Methylhexanal ~9.6 (d, -CHO), ~2.3 (m, -CH(CH₃)CHO), ~0.9 (t, terminal -CH₃)~205 (-CHO), ~46 (-CH(CH₃)CHO), ~14 (terminal -CH₃)
3-Methylhexanal ~9.7 (t, -CHO), ~2.4 (m, -CH₂CHO), ~0.9 (d and t for methyls)~203 (-CHO), ~51 (-CH₂CHO), various signals in the aliphatic region
2,3-Dimethylpentanal ~9.6 (d, -CHO), multiple overlapping signals in the aliphatic region~205 (-CHO), various signals in the aliphatic region
Infrared (IR) Spectroscopy

All isomers exhibit characteristic IR absorption bands for aldehydes.

Functional GroupCharacteristic Absorption (cm⁻¹)Description
C=O (Carbonyl) ~1720-1740Strong, sharp peak, characteristic of an aliphatic aldehyde.
C-H (Aldehydic) ~2720 and ~2820Two weak to medium bands, a key diagnostic feature for aldehydes.
C-H (Aliphatic) ~2850-2960Strong, multiple bands due to stretching in methyl and methylene groups.
Mass Spectrometry (MS)

The mass spectra of these isomers are characterized by a molecular ion peak (M⁺) at m/z = 114. Fragmentation patterns can help distinguish between isomers, often involving cleavage alpha to the carbonyl group and McLafferty rearrangement.

Biological Significance and Signaling Pathways

While specific biological roles for each isomer of this compound are not extensively documented, as a class, short-chain branched aldehydes are known to be involved in cellular processes, particularly those related to oxidative stress.

Endogenously, aldehydes are products of lipid peroxidation, a process that can be initiated by reactive oxygen species (ROS).[4][8] These aldehydes are reactive electrophiles and can form adducts with proteins and DNA, leading to cellular damage.[2] To mitigate this, cells have evolved detoxification pathways. A primary pathway for aldehyde metabolism is oxidation to the corresponding carboxylic acid, catalyzed by the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[1][8] This pathway is crucial for maintaining cellular homeostasis and protecting against aldehyde-induced toxicity.[2][8]

Below is a diagram illustrating the general pathway of aldehyde metabolism and its role in the cellular response to oxidative stress.

Aldehyde_Metabolism_Pathway cluster_stress Cellular Stress cluster_membrane Cell Membrane cluster_cytosol Cytosol ROS Reactive Oxygen Species (ROS) Lipids Polyunsaturated Fatty Acids ROS->Lipids Lipid Peroxidation Aldehyde Reactive Aldehydes (e.g., this compound Isomers) Lipids->Aldehyde Generation ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Protein Proteins Aldehyde->Protein Adduct Formation DNA DNA Aldehyde->DNA Adduct Formation CarboxylicAcid Carboxylic Acids ALDH->CarboxylicAcid Oxidation (Detoxification) Adducts Protein/DNA Adducts Damage Cellular Damage Adducts->Damage Leads to

Aldehyde metabolism in response to oxidative stress.

Experimental Protocols

The following sections outline general methodologies for the characterization of this compound isomers.

Workflow for Isomer Characterization

The general workflow for the isolation and characterization of a specific isomer from a mixture would typically involve separation followed by a series of analytical techniques to confirm its identity and purity.

Experimental_Workflow start Isomer Mixture gc Gas Chromatography (GC) start->gc Separation isolated Isolated Isomer gc->isolated purity Purity Assessment gc->purity nmr NMR Spectroscopy (¹H, ¹³C) isolated->nmr ftir FTIR Spectroscopy isolated->ftir ms Mass Spectrometry isolated->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure data Data Compilation purity->data structure->data

General workflow for isomer characterization.

Boiling Point Determination (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro-boiling point method.

  • Sample Preparation: Place a small volume of the liquid isomer into a capillary tube (sealed at one end).

  • Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

  • Heating: Heat the bath gradually while stirring.

  • Observation: Observe the sample in the capillary tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.

Density Measurement
  • Tare: Tare a clean, dry pycnometer (a small glass flask of known volume) on an analytical balance.

  • Filling: Fill the pycnometer with the liquid isomer, ensuring there are no air bubbles.

  • Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

  • Weighing: Remove the pycnometer from the bath, dry the outside, and weigh it on the analytical balance.

  • Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement
  • Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the liquid isomer on the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) using a sodium D-line light source.

Spectroscopic Analysis Protocols
  • Sample Preparation: Dissolve a small amount of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. Standard pulse programs are typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

  • Sample Preparation: For neat liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty sample holder or the clean ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

  • Sample Preparation: Dilute a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume of the diluted sample into the GC-MS system.

  • Separation: The components of the sample are separated on a capillary GC column with a suitable temperature program.

  • Detection: As the separated components elute from the column, they are ionized (typically by electron impact) and their mass-to-charge ratio is detected by the mass spectrometer.

  • Analysis: The resulting chromatogram shows the separation of components, and the mass spectrum of each peak can be used for identification by comparison with spectral libraries or through analysis of fragmentation patterns.

References

Reactivity of 5-Methylhexanal with various chemical reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylhexanal, a branched-chain aliphatic aldehyde, serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to the pharmaceutical industry. Its reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound with various key chemical reagents, including protocols for oxidation, reduction, nucleophilic addition, and enolate-mediated reactions. Quantitative data, where available, is presented for comparative analysis, and key reaction pathways are illustrated to provide a deeper understanding of the underlying chemical principles.

Introduction

This compound (isoheptanal) is an organic compound with the chemical formula C7H14O.[1][2] As an aldehyde, it participates in a variety of chemical reactions that are fundamental to organic synthesis. The presence of α-hydrogens makes it susceptible to enolate formation, leading to a host of condensation and alkylation reactions.[3] Furthermore, the carbonyl group is a prime target for nucleophilic attack and can be readily oxidized or reduced.[4] Understanding the reactivity of this compound is crucial for its application as a building block in the synthesis of fine chemicals and pharmacologically active molecules, including antitumor agents and Protein Kinase C (PKC) ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC7H14O[1][2]
Molecular Weight114.19 g/mol [2]
Boiling Point143.73°C (estimate)[1]
Density0.8225 g/cm³ (estimate)[1]
CAS Number1860-39-5[1][2]

Reactivity Profile

The reactivity of this compound is multifaceted, encompassing a range of transformations typical of aliphatic aldehydes.

Oxidation

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid, 5-methylhexanoic acid. This transformation is a key step in the synthesis of various derivatives.[5]

Reaction Scheme:

Common Oxidizing Agents and Conditions:

Oxidizing AgentTypical ConditionsExpected YieldNotes
Potassium Permanganate (KMnO4)Basic, aqueous solution, followed by acidic workup.Good to ExcellentA strong and inexpensive oxidizing agent.[6]
Jones Reagent (CrO3/H2SO4/acetone)Acetone, 0°C to room temperature.HighRapid and high-yielding, but uses carcinogenic Cr(VI).[7][8]

Experimental Protocol: Oxidation with Potassium Permanganate

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as tert-butanol.

  • Add an aqueous solution of potassium permanganate and sodium hydroxide.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Once the reaction is complete, quench the excess permanganate with a reducing agent (e.g., sodium bisulfite) until the solution becomes colorless.

  • Filter the manganese dioxide precipitate and wash with water.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the 5-methylhexanoic acid by filtration, wash with cold water, and dry.

Reduction

The carbonyl group of this compound can be reduced to a primary alcohol, 5-methylhexan-1-ol. This is a common transformation in multi-step syntheses.

Reaction Scheme:

Common Reducing Agents and Conditions:

Reducing AgentTypical ConditionsTypical YieldNotes
Sodium Borohydride (NaBH4)Methanol or ethanol, 0°C to room temperature.>90%A mild and selective reagent for reducing aldehydes and ketones.[4][9][10]
Lithium Aluminum Hydride (LiAlH4)Anhydrous ether or THF, followed by aqueous workup.HighA powerful reducing agent, but less selective than NaBH4.
Catalytic Hydrogenation (H2)Pd/C or Raney Nickel catalyst, H2 gas.HighEnvironmentally friendly method.[11][12]

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound in methanol in a flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions, keeping the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully add water to quench the excess NaBH4, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-methylhexan-1-ol.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles.

Grignard reagents (R-MgX) add to this compound to form secondary alcohols after an acidic workup. This reaction is a powerful tool for carbon-carbon bond formation.

Reaction Scheme:

Experimental Protocol: Grignard Reaction with Ethylmagnesium Bromide

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of this compound in anhydrous diethyl ether dropwise.

  • After the addition, stir the reaction mixture at room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and purify by distillation or chromatography.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound reacts with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine oxide. The stereoselectivity of the reaction depends on the nature of the ylide.[1][13][14][15]

Reaction Scheme:

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium or potassium tert-butoxide) to generate the ylide (a color change is often observed).

  • Stir the resulting ylide solution at room temperature for a short period.

  • Cool the solution again and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate. The product can be purified by chromatography to separate the alkene from triphenylphosphine oxide.

Enolate Chemistry

The presence of acidic α-protons allows this compound to form an enolate ion in the presence of a base. This enolate is a powerful nucleophile and can participate in various reactions.

This compound can undergo a self-aldol condensation in the presence of a base to form a β-hydroxy aldehyde, which may subsequently dehydrate to an α,β-unsaturated aldehyde. The aldol product of this compound is 3-hydroxy-2-isopentyl-7-methyloctanal.[15]

Reaction Scheme:

Experimental Protocol: Base-Catalyzed Aldol Condensation

  • To a solution of this compound in ethanol, add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

This compound can react with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine.[3][16][17] Enamines are versatile nucleophiles and can be alkylated or acylated at the α-carbon, a reaction known as the Stork enamine alkylation.[1][13]

Reaction Scheme (Stork Enamine Alkylation):

Experimental Protocol: Enamine Formation and Alkylation

  • Enamine Formation: In a flask equipped with a Dean-Stark trap, dissolve this compound and a slight excess of pyrrolidine in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected in the trap.

  • Alkylation: After cooling, the crude enamine solution can be directly used. Add an alkylating agent (e.g., benzyl bromide) and stir the mixture.

  • Hydrolysis: After the alkylation is complete, add water and stir to hydrolyze the resulting iminium salt.

  • Separate the organic layer, wash with water and brine, dry, and concentrate. The α-alkylated aldehyde can be purified by distillation or chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the general mechanisms for some of the key reactions of this compound.

Nucleophilic_Addition This compound This compound Alkoxide Intermediate Alkoxide Intermediate This compound->Alkoxide Intermediate Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Nucleophilic Attack Alcohol Product Alcohol Product Alkoxide Intermediate->Alcohol Product Protonation H3O+ H3O+ H3O+->Alkoxide Intermediate

Caption: General mechanism of nucleophilic addition to this compound.

Enolate_Formation This compound This compound Enolate Ion Enolate Ion This compound->Enolate Ion Base (B-) Base (B-) Base (B-)->this compound Deprotonation Alpha-Substituted Product Alpha-Substituted Product Enolate Ion->Alpha-Substituted Product Nucleophilic Attack Electrophile (E+) Electrophile (E+) Electrophile (E+)->Enolate Ion

Caption: General pathway for enolate formation and reaction.

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_wittig_reaction Wittig Reaction Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Base Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane This compound This compound This compound->Oxaphosphetane Alkene Product Alkene Product Oxaphosphetane->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Experimental workflow for the Wittig reaction.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of complex organic molecules with potential therapeutic applications. For instance, derivatives of 5-methylhexanoic acid are precursors in the synthesis of pregabalin, an anticonvulsant drug.[7] The reactivity of this compound allows for the introduction of various functional groups and the construction of chiral centers, which are often essential for biological activity.

Conclusion

This compound exhibits a rich and diverse reactivity profile, making it a valuable C7 building block in organic synthesis. Its participation in oxidation, reduction, nucleophilic addition, and a variety of enolate-mediated reactions allows for the construction of a wide array of more complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize this compound in their synthetic endeavors. Further research into stereoselective transformations of this compound will undoubtedly expand its utility in the synthesis of enantiomerically pure pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 5-Methylhexanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylhexanal (C₇H₁₄O) is a branched-chain aliphatic aldehyde that contributes to the aroma profile of various natural products, such as star fruit oil.[1] As a volatile organic compound (VOC), its detection and quantification are crucial in the fields of flavor and fragrance analysis, food quality control, and potentially in metabolomics and drug development as a volatile biomarker. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile compounds, offering high-resolution separation and sensitive, specific detection.[1]

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using GC-MS. The methods described herein cover sample preparation, chromatographic separation, and mass spectrometric detection, and are intended to serve as a comprehensive guide for researchers and professionals.

Analytical Principles

The analysis of this compound by GC-MS involves the following key steps:

  • Sample Preparation: Isolation and concentration of this compound from the sample matrix. Common techniques include headspace analysis and solid-phase microextraction (SPME), which are ideal for volatile compounds.[1] For certain applications, derivatization may be employed to enhance stability and detection.

  • Gas Chromatography (GC): The prepared sample is injected into the GC system, where it is vaporized. The volatile analytes, including this compound, are then separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The unique fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.[1]

Experimental Protocols

Protocol 1: Headspace GC-MS for the Analysis of this compound in Liquid Samples

This protocol is suitable for the analysis of volatile compounds in liquid matrices such as beverages, biological fluids, or solutions of flavor extracts.

1. Materials and Reagents:

  • This compound standard (CAS 1860-39-5)

  • Solvent for standard preparation (e.g., methanol, ethanol, hexane) of appropriate purity[2][3]

  • 20 mL headspace vials with PTFE/silicone septa and aluminum crimp caps[4]

  • Gas-tight syringe for standard addition

  • Vortex mixer

  • Headspace autosampler

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable volatile solvent.

  • Create a series of calibration standards by spiking known amounts of the stock solution into the sample matrix or a suitable blank matrix in headspace vials.

3. Sample Preparation:

  • Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, add a known amount to each sample and calibration standard.

  • Immediately seal the vial with a crimp cap.

4. Headspace GC-MS Analysis:

  • Place the vials in the headspace autosampler tray.

  • The headspace autosampler will perform the following steps:

    • Incubation/Equilibration: Heat the vial at a specific temperature (e.g., 60-90°C) for a set time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.[2][4]

    • Injection: A heated syringe or sample loop injects a specific volume of the headspace gas into the GC inlet.[4]

5. GC-MS Parameters:

  • GC System: Agilent 8860 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: Agilent J&W DB-WAX or HP-5ms (30 m x 0.25 mm x 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min)[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 5°C/min to 150°C

    • Ramp: 20°C/min to 240°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Scan: m/z 40-300 for qualitative analysis and library matching.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 86, 99). The most abundant ion is typically used for quantification, while others are used as qualifiers.

Protocol 2: Derivatization with PFBHA followed by GC-MS

For enhanced sensitivity and selectivity, especially in complex matrices or at trace levels, derivatization of the aldehyde group can be performed. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for carbonyl compounds.[6][7][8]

1. Materials and Reagents:

  • PFBHA hydrochloride solution

  • Organic solvent for extraction (e.g., hexane, dichloromethane)

  • Sodium sulfate (anhydrous)

  • Standard and sample preparation as in Protocol 1.

2. Derivatization and Extraction:

  • To an aqueous sample or standard, add the PFBHA solution.

  • Adjust the pH if necessary and allow the reaction to proceed at a controlled temperature (e.g., 60°C for 60 minutes).[6][7]

  • After cooling, extract the formed PFBHA-oxime derivative with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume if necessary.

3. GC-MS Analysis:

  • Inject an aliquot (e.g., 1 µL) of the final extract into the GC-MS system.

  • Use the GC-MS parameters outlined in Protocol 1, with potential adjustments to the temperature program to accommodate the higher boiling point of the derivative.

  • In the MS, monitor the characteristic ions of the this compound-PFBHA derivative.

Data Presentation

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a specific fragmentation pattern. The molecular ion (M⁺) at m/z 114 may be of low abundance or absent. Key fragment ions can be used for identification and quantification.[9][10]

m/zPutative Fragment Identity
43[C₃H₇]⁺ (base peak)
57[C₄H₉]⁺
71[C₅H₁₁]⁺
86McLafferty rearrangement
99[M-CH₃]⁺
Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected for the analysis of aldehydes by GC-MS. These values should be determined for each specific instrument and matrix.

ParameterTypical Performance Range
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 10 µg/L (ppb)
Limit of Quantification (LOQ) 0.5 - 50 µg/L (ppb)
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
Retention Index (non-polar column) ~980 - 1000

Visualizations

GC-MS Workflow for this compound Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample HeadspaceVial Transfer to Headspace Vial Sample->HeadspaceVial Equilibration Incubation & Equilibration (e.g., 80°C for 15 min) HeadspaceVial->Equilibration HeadspaceSampling Headspace Gas Sampling Equilibration->HeadspaceSampling GC_Injection GC Injection Port (250°C) HeadspaceSampling->GC_Injection GC_Column GC Separation (Capillary Column) GC_Injection->GC_Column MS_Ionization MS Ionization (Electron Ionization, 70eV) GC_Column->MS_Ionization MS_Detection Mass Analyzer & Detector (Scan or SIM Mode) MS_Ionization->MS_Detection DataAcquisition Data Acquisition System MS_Detection->DataAcquisition Identification Compound Identification (Mass Spectrum & Retention Time) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Headspace GC-MS workflow for this compound analysis.

This detailed guide provides a strong foundation for the development and implementation of robust GC-MS methods for the analysis of this compound. Researchers are encouraged to optimize these protocols for their specific applications and matrices to achieve the best analytical performance.

References

Quantification of 5-Methylhexanal in Food and Beverage Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylhexanal is a branched-chain aliphatic aldehyde that can contribute to the sensory profile of various food and beverage products. Its presence can arise from several sources, including the breakdown of lipids (lipid oxidation) and as a volatile component of natural ingredients.[1][2][3] The concentration of this compound can influence the flavor and aroma characteristics of consumer products, making its accurate quantification essential for quality control, product development, and sensory analysis in the food and beverage industry. This document provides detailed application notes and protocols for the quantification of this compound in diverse food and beverage matrices.

Analytical Approaches

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the quantification of volatile and semi-volatile compounds like this compound in complex food matrices.[4][5][6][7] For enhanced sensitivity and selectivity, particularly in complex samples, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed.[8] Sample preparation is a critical step to isolate this compound from the food matrix and concentrate it for analysis. Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique that is highly effective for this purpose.[9][10][11]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in various food and beverage products. These values can serve as a reference for researchers and quality control analysts. It is important to note that concentrations can vary significantly based on processing, storage conditions, and the specific ingredients used.

Table 1: Quantification of this compound in Meat Products

Meat ProductConcentration RangeAnalytical MethodReference
Cured Deli TurkeyLow (specific values not provided)HS-SPME-GC[12]
Chicken FilletVaries with processing and storageHS-SPME-GC[12]
Pulled PorkVaries with processing and storageHS-SPME-GC[12]
Raw BeefNot explicitly quantified, but identified as a volatile compoundHS-SPME-GC-MS[9][11]

Table 2: Quantification of this compound in Dairy Products

Dairy ProductConcentration RangeAnalytical MethodReference
Parmigiano Reggiano CheeseNot explicitly quantified, but identified as a volatile compoundDynamic Headspace GC-MS[13]

Table 3: Quantification of this compound in Beverages

BeverageConcentration RangeAnalytical MethodReference
Wine (general)Not explicitly quantified, but identified as a volatile compoundHS-SPME-GC-MS/MS[8]
Madeira WineIdentified as a volatile compoundHS-SPME-GC-qMS[14]
White Grape WineIdentified as a volatile compoundGC-MS-SPME[15]

Table 4: Quantification of this compound in Other Food Products

Food ProductConcentration RangeAnalytical MethodReference
Heated Cooking OilsPresent as a lipid oxidation productNot specified[16][17][18][19][20]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: General Screening of this compound in Solid and Liquid Food Samples

This protocol is a general method suitable for the initial screening and quantification of this compound in a variety of food matrices.

1. Sample Preparation:

  • Solid Samples (e.g., meat, cheese): Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial. For dry samples, adding a small, measured amount of deionized water can aid in the release of volatile compounds.

  • Liquid Samples (e.g., juices, beverages): Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-methylheptanal, deuterated this compound) to each vial for accurate quantification.

  • Matrix Modification: For samples with high fat or protein content, the addition of a salt solution (e.g., 1-2 g of NaCl) can enhance the release of volatile compounds by increasing the ionic strength of the matrix.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad range of analyte polarity.

  • Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250 °C) for thermal desorption of the analytes onto the analytical column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
    • Oven Temperature Program: A typical program would be: start at 40 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific instrument and sample matrix.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for initial identification. For quantification, selected ion monitoring (SIM) mode should be used, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 86, 114) and the internal standard.
    • Ion Source Temperature: 230 °C.
    • Transfer Line Temperature: 280 °C.

4. Quantification:

  • Create a calibration curve by analyzing a series of standards of this compound of known concentrations prepared in a matrix similar to the sample.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Validated Method for Volatile Compounds in Fermented Beverages

This protocol is adapted from validated methods for the analysis of volatile compounds in fermented beverages and can be specifically tailored for this compound.[4][5][6][7][21]

1. Sample Preparation:

  • Pipette 10 mL of the beverage into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial.

  • Spike with a known amount of internal standard.

2. HS-SPME Procedure:

  • Fiber: DVB/CAR/PDMS.

  • Equilibration: 40 °C for 15 minutes with agitation.

  • Extraction: 40 °C for 30 minutes.

3. GC-MS Analysis:

  • Desorption: 250 °C for 5 minutes in the GC inlet.

  • GC Column: DB-WAX or equivalent polar column.

  • Oven Program: 40 °C (5 min hold), ramp to 220 °C at 3 °C/min, hold for 10 min.

  • MS Parameters: As described in Protocol 1.

4. Method Validation:

  • Linearity: Establish a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be <15%.

  • Accuracy: Determine the recovery by analyzing spiked samples at different concentration levels. Recoveries should be within an acceptable range (e.g., 80-120%).

Visualizations

Below are diagrams illustrating the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Food/Beverage Sample Homogenization Homogenization (if solid) Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial IS Add Internal Standard Vial->IS Salt Add Salt (optional) IS->Salt Equilibration Equilibration Salt->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

validation_workflow Validation Method Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Specificity Specificity Validation->Specificity

References

5-Methylhexanal: A Comprehensive Application Guide for Flavor and Aroma Research

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols

Topic: Application of 5-Methylhexanal as a Flavor and Aroma Compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 1860-39-5) is a branched-chain aliphatic aldehyde that has garnered interest in the flavor and fragrance industry for its potential contribution to a range of aroma profiles. While its primary descriptor is often a strong, pungent odor, it is also associated with fatty and waxy notes[1]. This compound has been identified as a naturally occurring volatile in star fruit oil. Despite some conflicting reports regarding its direct use as a flavoring agent, its structural characteristics suggest its potential as a building block or a modulator of complex flavor systems. This document provides a detailed overview of its properties, potential applications, and protocols for its analysis and synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O--INVALID-LINK--
Molecular Weight 114.19 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Odor Strong, pungent--INVALID-LINK--
Boiling Point 148-151 °C--INVALID-LINK--
Density 0.817 g/mL--INVALID-LINK--
Solubility Soluble in water, alcohols, and organic solvents--INVALID-LINK--

Flavor and Aroma Profile

The sensory characteristics of this compound are not extensively documented with specific quantitative data such as odor and flavor thresholds. The primary aroma attribute is described as a strong, pungent odor . Further research is required to establish detailed sensory descriptors and thresholds in various matrices (e.g., water, oil, ethanol).

Experimental Protocols

Sensory Evaluation

To determine the sensory properties of this compound, a trained sensory panel can be employed. The following protocol outlines a general approach for determining the detection threshold using a triangle test.

Objective: To determine the sensory detection threshold of this compound in a specific medium (e.g., deodorized water or neutral oil).

Materials:

  • This compound (high purity)

  • Deodorized water or neutral vegetable oil (as the base)

  • Glass sample cups with lids

  • Pipettes and glassware for dilutions

  • Sensory panel booths with controlled lighting and ventilation

Protocol:

  • Panelist Selection and Training: Select 10-15 panelists based on their sensory acuity and train them on the recognition of the target compound and the triangle test methodology.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen medium.

    • Create a series of dilutions from the stock solution, typically in a geometric progression (e.g., 1:2 or 1:3 dilutions).

    • For each concentration level, prepare a set of three samples, where two are the blank medium and one contains the this compound dilution.

  • Testing Procedure:

    • Present the three samples (two blanks, one spiked) to each panelist in a randomized order.

    • Instruct panelists to identify the "odd" sample.

    • Record the responses.

  • Data Analysis:

    • Analyze the number of correct judgments at each concentration level.

    • The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample above chance.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Training Panelist Training Triangle_Test Triangle Test Presentation Panelist_Training->Triangle_Test Sample_Preparation Sample Preparation Sample_Preparation->Triangle_Test Data_Collection Data Collection Triangle_Test->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Threshold_Determination Threshold Determination Data_Analysis->Threshold_Determination

Sensory evaluation workflow for threshold determination.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in a food matrix.

Objective: To identify and quantify this compound in a food sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a mid-polar column like DB-5ms)

  • Helium carrier gas

  • Solid Phase Microextraction (SPME) fibers (for headspace analysis) or solvents for liquid-liquid extraction

  • Food sample

  • This compound standard for identification and calibration

Protocol:

  • Sample Preparation (Headspace SPME):

    • Place a known amount of the homogenized food sample into a headspace vial.

    • If necessary, add an internal standard.

    • Seal the vial and incubate at a controlled temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.

    • Set the GC oven temperature program to separate the compounds. A typical program might start at 40 °C and ramp up to 250 °C.

    • The mass spectrometer will fragment the eluting compounds, generating a mass spectrum for each.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantify the amount of this compound by creating a calibration curve with known concentrations of the standard.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Homogenization Sample Homogenization SPME_Extraction Headspace SPME Sample_Homogenization->SPME_Extraction GC_Separation GC Separation SPME_Extraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

Workflow for GC-MS analysis of this compound.

Chemical Synthesis

This compound can be synthesized through various organic chemistry routes. Two common methods are the oxidation of the corresponding alcohol and an aldol condensation reaction.

Oxidation of 5-Methyl-1-hexanol

Reaction: 5-Methyl-1-hexanol → this compound

Protocol: A detailed protocol for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) is as follows:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-methyl-1-hexanol in a suitable anhydrous solvent such as dichloromethane.

  • Oxidation: Add pyridinium chlorochromate (PCC) to the solution in one portion. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by distillation or column chromatography to obtain pure this compound.

Aldol Condensation

General Protocol for Base-Catalyzed Aldol Condensation:

  • Reaction Setup: In a flask, dissolve the starting aldehydes in a suitable solvent like ethanol.

  • Base Addition: Cool the mixture in an ice bath and slowly add a solution of a base, such as sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time will vary depending on the specific reactants.

  • Workup: After the reaction is complete, neutralize the mixture with a dilute acid.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent. Purify the crude product by distillation or column chromatography.

Synthesis_Pathways cluster_oxidation Oxidation Pathway cluster_aldol Aldol Condensation Pathway Start_Ox 5-Methyl-1-hexanol Product_Ox This compound Start_Ox->Product_Ox PCC, CH2Cl2 Start_Aldol1 Isovaleraldehyde Product_Aldol This compound Start_Aldol1->Product_Aldol Base (e.g., NaOH) Start_Aldol2 Propionaldehyde Start_Aldol2->Product_Aldol Base (e.g., NaOH)

Synthetic pathways to this compound.

Conclusion

This compound presents an interesting profile for flavor and aroma research. While its sensory properties require more detailed quantitative investigation, the protocols outlined in this document provide a solid foundation for researchers to explore its potential applications. The provided methods for sensory evaluation, instrumental analysis, and chemical synthesis will enable a more thorough characterization and utilization of this compound in the development of new flavor and aroma systems. Further research to establish sensory thresholds and detailed descriptors is highly encouraged to fully understand its contribution to food and fragrance.

References

Laboratory protocols for the synthesis of 5-Methylhexanal.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 5-Methylhexanal

Introduction

This compound is an organic compound with the chemical formula C7H14O.[1] It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and flavoring agents.[1][2] The synthesis of this compound can be achieved through several chemical transformations, primarily involving the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or the hydroformylation of alkene precursors. This document provides detailed laboratory protocols for two common and effective methods for the synthesis of this compound via the oxidation of 5-methyl-1-hexanol.

Synthetic Strategies

The most direct and widely employed strategy for synthesizing this compound is the oxidation of its corresponding primary alcohol, 5-methyl-1-hexanol (also known as isoheptanol).[3][4] This transformation requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Two such methods are detailed in this document:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder oxidizing agent compared to chromic acid and is effective for the selective oxidation of primary alcohols to aldehydes.[5][6][7] The reaction is typically performed in an anhydrous solvent like dichloromethane (CH2Cl2).[8]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, followed by the addition of a hindered organic base such as triethylamine.[9][10] The Swern oxidation is known for its mild reaction conditions and broad tolerance for various functional groups.[10][11]

Alternative, though less direct, routes include the hydroboration-oxidation of 5-methyl-1-hexene to yield 5-methyl-1-hexanol, which is then oxidized to the target aldehyde.[3][12]

G cluster_main Synthetic Pathways to this compound cluster_pcc PCC Oxidation cluster_swern Swern Oxidation Start 5-Methyl-1-hexanol PCC_Reagent PCC, Celite DCM, RT Start->PCC_Reagent Method 1 Swern_Reagent 1. (COCl)₂, DMSO, -78°C 2. Et₃N Start->Swern_Reagent Method 2 Product This compound PCC_Reagent->Product Swern_Reagent->Product

Caption: Overview of synthetic routes from 5-Methyl-1-hexanol to this compound.

Experimental Protocols

The following sections provide detailed step-by-step protocols for the synthesis of this compound using PCC oxidation and Swern oxidation.

Protocol 1: Oxidation of 5-Methyl-1-hexanol using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a primary alcohol to an aldehyde using PCC. The reaction should be conducted under anhydrous conditions to prevent the formation of the corresponding carboxylic acid.[5] The addition of Celite is recommended as it simplifies the workup by adsorbing the chromium byproducts that can form a tar-like residue.[5][13]

Materials and Reagents

  • 5-Methyl-1-hexanol (C7H16O)

  • Pyridinium Chlorochromate (PCC)

  • Celite®

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (1.2 eq.) and Celite® (equal weight to PCC).

  • Add anhydrous Dichloromethane (5 volumes relative to the alcohol) to the flask.

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve 5-Methyl-1-hexanol (1.0 eq.) in anhydrous Dichloromethane (5 volumes).

  • Add the alcohol solution dropwise to the stirred PCC suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 to 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter the suspension through a pad of silica gel or Celite® to remove the brown chromium salts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with a saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation of 5-Methyl-1-hexanol

This protocol employs mild conditions to oxidize 5-methyl-1-hexanol. Strict temperature control at -78 °C (a dry ice/acetone bath) is critical during the initial steps to avoid side reactions. The reaction generates dimethyl sulfide, which has a very strong and unpleasant odor, so all steps must be performed in a well-ventilated fume hood.[10][11]

Materials and Reagents

  • 5-Methyl-1-hexanol (C7H16O)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, syringes, low-temperature thermometer, dry ice/acetone bath

Procedure

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a low-temperature thermometer.

  • Add anhydrous Dichloromethane (5 volumes) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • To the cooled solvent, slowly add oxalyl chloride (1.1 eq.) via syringe.

  • In a separate flame-dried flask, dissolve anhydrous DMSO (2.2 eq.) in anhydrous Dichloromethane (2 volumes).

  • Add the DMSO solution dropwise to the stirred oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Dissolve 5-Methyl-1-hexanol (1.0 eq.) in a small amount of anhydrous Dichloromethane and add it dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq.) to the mixture. A thick white precipitate will form.

  • After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with Dichloromethane.

  • Combine the organic layers and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and carefully remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by flash chromatography or distillation.

G cluster_workflow Swern Oxidation Workflow A 1. Activate DMSO (Oxalyl Chloride, DCM, -78°C) B 2. Add Substrate (5-Methyl-1-hexanol, -78°C) A->B 15 min C 3. Add Base (Triethylamine, -78°C) B->C 30 min D 4. Warm to RT & Quench (Add Water) C->D 15 min E 5. Workup (Extraction & Washes) D->E F 6. Purification (Chromatography/Distillation) E->F G Product: this compound F->G

Caption: Step-by-step workflow for the Swern oxidation protocol.

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis protocols. Yields are estimates and may vary based on experimental conditions and purification efficiency.

ParameterProtocol 1: PCC OxidationProtocol 2: Swern Oxidation
Starting Material 5-Methyl-1-hexanol5-Methyl-1-hexanol
Key Reagents Pyridinium ChlorochromateDMSO, Oxalyl Chloride, Et3N
Reagent Ratio (Reagent:Alcohol) PCC (1.2 eq.)DMSO (2.2 eq.), (COCl)2 (1.1 eq.)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Reaction Time 2 - 4 hours~2 hours
Typical Yield 70 - 85%85 - 95%
Workup Filtration, ExtractionExtraction, Washes
Purification Column ChromatographyColumn Chromatography/Distillation

References

Application Notes and Protocols for 5-Methylhexanal in Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 5-Methylhexanal is not currently listed as a conventional fragrance ingredient for use in commercial perfumery, with some industry resources explicitly stating it is "not for fragrance use"[1]. Its odor is described as strong and pungent, which may limit its direct application in fine fragrance[2]. However, it has been identified as a volatile component in some natural sources, such as star fruit oil and Yunnan White Tea, with descriptors including "warm spicy," "fatty," and "waxy"[1][3][4].

These application notes are intended for researchers, scientists, and fragrance development professionals interested in evaluating this compound as a novel raw material or for specific technical applications in perfumery. The following protocols outline the necessary steps for a comprehensive evaluation of its potential.

Physicochemical and Olfactory Properties

A summary of the known properties of this compound is presented below. This data is essential for handling, formulation, and predicting its behavior in a fragrance concentrate and final product.

PropertyValueReference
Chemical Name This compound[5]
CAS Number 1860-39-5[1]
Molecular Formula C₇H₁₄O[6]
Molecular Weight 114.19 g/mol [5]
Appearance Colorless liquid[2]
Boiling Point 141.2°C to 151°C[2][6]
Flash Point 32.6°C[6]
Solubility Soluble in water, alcohols, and organic solvents.[2]
Odor Profile Strong, pungent, warm spicy, fatty, waxy.[2][3][4]

Application Notes

Potential Applications in Fragrance

While not a mainstream ingredient, the described "warm spicy" and "fatty, waxy" characteristics of this compound suggest potential for niche applications:

  • Modifier for Aldehydic Accords: In trace amounts, it could potentially add a unique, fatty nuance to classic aldehydic floral or citrus fragrances, adding complexity and a departure from the typical C10-C12 aldehyde profile.

  • Gourmand and Savory Fragrances: The spicy and fatty aspects could be explored in the creation of unconventional gourmand or savory scents, lending a warm, rich character.

  • Industrial and Functional Fragrancing: Its strong odor may be suitable for functional products where a sharp, clean, or industrial scent is desired, such as in certain cleaning products or air fresheners.

Handling and Formulation Guidelines
  • High Impact Material: Due to its pungent nature, this compound should be treated as a high-impact raw material. It is recommended to work with dilutions of 1% or even 0.1% in a suitable solvent (e.g., ethanol, dipropylene glycol) to allow for precise and controlled dosing in fragrance trials.

  • Stability: Aldehydes, in general, can be prone to oxidation. It is crucial to store this compound in a cool, dark place, under an inert gas (like nitrogen or argon) if possible. The inclusion of antioxidants (e.g., BHT) in a fragrance concentrate containing this material should be considered.

  • Schiff Base Formation: Like other aldehydes, this compound can react with primary amines (such as methyl anthranilate) to form Schiff bases. This can lead to discoloration (typically yellowing) but also the creation of new, interesting scent profiles. This potential reaction should be considered during formulation.

Experimental Protocols

The following protocols are designed to systematically evaluate the potential of this compound as a fragrance ingredient.

Olfactory Evaluation Protocol

Objective: To characterize the odor profile of this compound at different concentrations and in simple accords.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Dipropylene Glycol (DPG)

  • Glass vials

  • Pipettes

  • Fragrance blotters (mouillettes)

  • Reference aldehydes (e.g., Aldehyde C10, Aldehyde C12 MNA)

  • Evaluation forms

Methodology:

  • Preparation of Dilutions: Prepare serial dilutions of this compound in ethanol at 10%, 1%, 0.1%, and 0.01%.

  • Blotter Evaluation:

    • Dip a clean fragrance blotter into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Evaluate the scent at different time intervals: top note (first 10 minutes), heart (10 minutes to 1 hour), and dry-down (>1 hour).

    • Record odor descriptors, intensity, and any changes over time on an evaluation form. Compare its profile to the reference aldehydes.

  • Simple Accord Evaluation:

    • Create simple two- or three-ingredient accords to assess the interaction of this compound with other raw materials. Suggested accords:

      • Citrus Accord: this compound (0.1% solution) + Lemon Oil + Linalool

      • Floral Accord: this compound (0.1% solution) + Phenyl Ethyl Alcohol + Hedione

      • Spicy Accord: this compound (1% solution) + Eugenol + Cinnamic Aldehyde

    • Evaluate these accords on blotters against a control accord without this compound.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Prep_Dilutions Prepare Dilutions (10%, 1%, 0.1%, 0.01%) Blotter_Eval Evaluate on Blotters (Top, Heart, Dry-down) Prep_Dilutions->Blotter_Eval Prep_Accords Prepare Simple Accords (Citrus, Floral, Spicy) Accord_Eval Evaluate Accords vs. Control Prep_Accords->Accord_Eval Record_Data Record Descriptors & Intensity Blotter_Eval->Record_Data Accord_Eval->Record_Data Compare_Profiles Compare to References & Control Record_Data->Compare_Profiles

Olfactory Evaluation Workflow
Stability Testing Protocol

Objective: To assess the stability of this compound in a simple fragrance base under accelerated aging conditions.

Materials:

  • This compound

  • Simple fragrance base (e.g., ethanol/water mixture for an Eau de Toilette)

  • Control fragrance base (without this compound)

  • Clear and amber glass bottles

  • Oven capable of maintaining 40°C

  • UV light box

  • GC-MS equipment

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of this compound in the fragrance base.

    • Prepare a control sample of the fragrance base alone.

    • Fill clear and amber glass bottles with both the test and control solutions.

  • Storage Conditions:

    • Accelerated Aging (Heat): Place one set of amber bottles (test and control) in an oven at 40°C for 4, 8, and 12 weeks.

    • Light Stability: Place one set of clear bottles (test and control) in a UV light box, cycling between light and dark for 4 weeks.

    • Room Temperature Control: Store one set of amber bottles (test and control) at room temperature (approx. 20-22°C) in the dark.

  • Evaluation:

    • At each time point (0, 4, 8, 12 weeks for heat; 0 and 4 weeks for light), evaluate the samples for:

      • Color and Appearance: Visually inspect for any changes in color or clarity.

      • Odor: Conduct a sensory evaluation on blotters to detect any changes in the scent profile.

      • Chemical Analysis: Use GC-MS to quantify the concentration of this compound and identify any degradation products.

Stability_Testing_Workflow Start Prepare Samples (Test & Control) Store_Heat Accelerated Aging (40°C) (4, 8, 12 weeks) Start->Store_Heat Store_UV Light Stability (UV Box) (4 weeks) Start->Store_UV Store_RT Room Temp Control Start->Store_RT Evaluation Evaluate Samples (Color, Odor, GC-MS) Store_Heat->Evaluation Store_UV->Evaluation Store_RT->Evaluation Analysis Analyze Data & Compare to Control Evaluation->Analysis

Stability Testing Workflow
GC-MS Analysis Protocol for Quantification

Objective: To develop a method for the quantitative analysis of this compound in a fragrance matrix.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Materials:

  • This compound standard

  • Internal standard (e.g., 1,4-dibromobenzene or a suitable deuterated analog)

  • Methyl tert-butyl ether (MTBE) or other suitable solvent

  • Fragrance samples containing this compound

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound in MTBE (e.g., 1000 µg/mL).

    • Prepare a stock solution of the internal standard in MTBE (e.g., 1000 µg/mL).

    • Create a series of calibration standards by diluting the this compound stock solution and adding a fixed amount of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh a known amount of the fragrance sample (e.g., 0.1 g) into a vial.

    • Add a known amount of the internal standard stock solution.

    • Dilute with MTBE to a final volume (e.g., 10 mL).

  • GC-MS Parameters (Example):

    • Injector: Split/splitless, 250°C.

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium.

    • MS: Electron Ionization (EI) mode, scanning from m/z 40-300.

  • Data Analysis:

    • Identify the retention times and quantifier ions for this compound and the internal standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Calculate the concentration of this compound in the unknown samples using the calibration curve.

GCMS_Analysis_Workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Prep_Standards Prepare Calibration Standards GCMS_Run Run Samples on GC-MS Prep_Standards->GCMS_Run Prep_Samples Prepare Fragrance Samples with Internal Standard Prep_Samples->GCMS_Run Identify_Peaks Identify & Integrate Peaks GCMS_Run->Identify_Peaks Gen_Curve Generate Calibration Curve Identify_Peaks->Gen_Curve Quantify Quantify this compound in Samples Gen_Curve->Quantify

GC-MS Quantitative Analysis Workflow

References

Application Notes and Protocols for the Derivatization of 5-Methylhexanal for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of 5-Methylhexanal, a volatile aliphatic aldehyde, to facilitate its analysis by High-Performance Liquid Chromatography (HPLC). Direct analysis of underivatized aliphatic aldehydes by HPLC with UV detection is often challenging due to their lack of a strong chromophore. Derivatization converts the analyte into a more stable, less volatile, and more easily detectable derivative.

This guide focuses on three common and robust derivatization reagents:

  • 2,4-Dinitrophenylhydrazine (DNPH): The most widely used reagent for carbonyl compounds, forming stable hydrazones with strong UV absorbance.

  • Dansyl Hydrazine: A fluorescent reagent that provides high sensitivity for HPLC analysis with fluorescence detection.

  • o-Phenylenediamine (OPD): Reacts with α-dicarbonyl compounds but can also be used for aldehydes to form benzimidazole derivatives, offering an alternative chromatographic selectivity.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is the most common derivatization reagent for aldehydes and ketones for HPLC analysis. The reaction is acid-catalyzed and produces a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis detectors around 360 nm.[1][2][3][4] This method is widely used in environmental analysis for monitoring carbonyl compounds in air and water.[5]

Reaction Mechanism

The reaction between this compound and DNPH is a condensation reaction where the nucleophilic nitrogen of the hydrazine group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.

Diagram: DNPH Derivatization of this compound

Caption: Reaction of this compound with DNPH.

Experimental Protocol: DNPH Derivatization

This protocol is adapted from U.S. EPA Method 8315A.[6]

Reagents:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), purified by recrystallization from HPLC-grade acetonitrile

  • Acetonitrile (ACN), HPLC grade

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Reagent water (HPLC grade)

Solutions:

  • DNPH Reagent Solution (Acidified):

    • Caution: DNPH is flammable and potentially explosive when dry. Handle with appropriate personal protective equipment.

    • Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.

    • Carefully add 1.0 mL of concentrated sulfuric acid or hydrochloric acid.

    • Dilute to the mark with acetonitrile.

    • Store in a dark, airtight container at 4°C.[4]

  • This compound Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations in the desired calibration range (e.g., 0.5 - 50 µg/mL).

Procedure:

  • Sample Preparation:

    • For liquid samples, measure a known volume or weight of the sample into a suitable container.

    • For solid samples, perform an appropriate extraction (e.g., with acetonitrile).

  • Derivatization:

    • To 1 mL of the sample or standard solution in a vial, add 1 mL of the acidified DNPH reagent solution.

    • Seal the vial and vortex thoroughly.

    • Incubate the mixture in a water bath or heating block at 40-60°C for 30-60 minutes.[4]

  • Sample Cleanup (if necessary):

    • After the reaction, the solution can be directly injected into the HPLC system.

    • For complex matrices, a solid-phase extraction (SPE) cleanup using a C18 cartridge may be necessary to remove excess reagent and interferences. Elute the derivative with acetonitrile.[4]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample or standard into the HPLC system.

Diagram: Experimental Workflow for DNPH Derivatization

DNPH_Workflow Sample Sample/Standard Preparation Derivatization Add Acidified DNPH Reagent Sample->Derivatization Incubation Incubate at 40-60°C for 30-60 min Derivatization->Incubation Cleanup SPE Cleanup (Optional) Incubation->Cleanup Analysis HPLC-UV Analysis (~360 nm) Incubation->Analysis Direct Injection Cleanup->Analysis

Caption: Workflow for DNPH derivatization and analysis.

Quantitative Data

While specific performance data for this compound is limited, the following table summarizes typical performance characteristics for similar aliphatic aldehydes derivatized with DNPH.

ParameterTypical ValueReference
Limit of Detection (LOD) 4.3 - 21.0 µg/L[7][8]
Limit of Quantitation (LOQ) 1.8 - 4.0 ng/g[9]
Linearity (R²) > 0.999[3]
Recovery 80.2 - 103.2%[9]
Precision (RSD) < 10%[10][11]

Derivatization with Dansyl Hydrazine

Dansyl hydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form highly fluorescent dansylhydrazones. This method offers excellent sensitivity, making it suitable for trace-level analysis of this compound, particularly in biological matrices.[12] Detection is performed using a fluorescence detector.

Reaction Mechanism

Similar to DNPH, dansyl hydrazine undergoes a condensation reaction with the carbonyl group of this compound, typically under acidic conditions, to form a stable, fluorescent hydrazone derivative.

Diagram: Dansyl Hydrazine Derivatization of this compound

Caption: Reaction of this compound with Dansyl Hydrazine.

Experimental Protocol: Dansyl Hydrazine Derivatization

Reagents:

  • This compound standard

  • Dansyl Hydrazine

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA)

  • Reagent water (HPLC grade)

Solutions:

  • Dansyl Hydrazine Reagent (1 mg/mL):

    • Dissolve 10 mg of Dansyl Hydrazine in 10 mL of acetonitrile.[12]

  • TCA Catalyst Solution (10 mg/mL):

    • Dissolve 10 mg of TCA in 1 mL of acetonitrile.[12]

  • This compound Standard Stock and Working Solutions:

    • Prepare as described in the DNPH protocol, using acetonitrile/water (50:50, v/v) as the diluent.[12]

Procedure:

  • Sample Preparation:

    • To 100 µL of the sample or standard in a microcentrifuge tube, add any internal standards if used.

  • Derivatization:

    • Add 50 µL of the Dansyl Hydrazine reagent (1 mg/mL).[12]

    • Add 50 µL of the TCA catalyst solution (10 mg/mL).[12]

    • Vortex the mixture and incubate at 60°C for 60 minutes in a heating block.[12]

    • After incubation, cool the mixture to room temperature.

  • Sample Cleanup:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water).[12]

  • HPLC Analysis:

    • Inject an appropriate volume of the reconstituted sample into the HPLC system with a fluorescence detector (e.g., Ex: ~340 nm, Em: ~520 nm).

Diagram: Experimental Workflow for Dansyl Hydrazine Derivatization

Dansyl_Workflow Sample 100 µL Sample/Standard Add_DH Add 50 µL Dansyl Hydrazine Sample->Add_DH Add_TCA Add 50 µL TCA Catalyst Add_DH->Add_TCA Incubate Incubate at 60°C for 60 min Add_TCA->Incubate Evaporate Evaporate to Dryness Incubate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC-FLD Analysis Reconstitute->Analysis

Caption: Workflow for Dansyl Hydrazine derivatization.

Quantitative Data
ParameterTypical ValueReference
Limit of Quantification (LOQ) 5.63 nM (urine), 5.68 nM (serum) for MDA[13]
Linearity (R²) > 0.99[14]
Recovery 98 - 103%[13]
Precision (RSD) < 7.3%[13]

Derivatization with o-Phenylenediamine (OPD)

o-Phenylenediamine (OPD) is commonly used for the derivatization of α-dicarbonyl compounds, but it also reacts with aldehydes to form benzimidazole derivatives.[15] This method can provide an alternative selectivity for the analysis of this compound.

Reaction Mechanism

The reaction involves the condensation of the aldehyde with the two amino groups of OPD to form a heterocyclic benzimidazole derivative.

Diagram: OPD Derivatization of this compound

Caption: Reaction of this compound with OPD.

Experimental Protocol: OPD Derivatization

Reagents:

  • This compound standard

  • o-Phenylenediamine (OPD)

  • Methanol, HPLC grade

  • Hydrochloric Acid (HCl)

Solutions:

  • OPD Reagent Solution (e.g., 0.02% in 0.05 M HCl):

    • Prepare fresh daily. Dissolve 20 mg of OPD in 100 mL of 0.05 M HCl.[16]

  • This compound Standard Solutions:

    • Prepare a series of standards in methanol.

Procedure:

  • Derivatization:

    • Mix equal volumes of the this compound standard or sample (in methanol) and the OPD reagent solution in a reaction vial.

    • Heat the mixture at a controlled temperature (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes). Reaction conditions may require optimization.

  • Neutralization:

    • After cooling, the reaction mixture may need to be neutralized before injection, depending on the HPLC column and mobile phase used.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system, typically with UV or fluorescence detection.

Diagram: Experimental Workflow for OPD Derivatization

OPD_Workflow Sample Sample/Standard in Methanol Add_OPD Add OPD Reagent Sample->Add_OPD Heat Heat at 80-100°C Add_OPD->Heat Cool Cool to Room Temperature Heat->Cool Neutralize Neutralize (if needed) Cool->Neutralize Analysis HPLC-UV/FLD Analysis Neutralize->Analysis

Caption: Workflow for o-Phenylenediamine derivatization.

Quantitative Data

Quantitative data for the derivatization of aliphatic aldehydes with OPD for HPLC analysis is less commonly reported than for DNPH or dansyl hydrazine. Method development and validation would be required to establish performance characteristics such as LOD, LOQ, linearity, and precision for this compound. A typical detection limit for a-ketoacids derivatized with OPD is around 5x10⁻⁷ M.[16]

Summary and Comparison of Techniques

FeatureDNPHDansyl Hydrazineo-Phenylenediamine (OPD)
Detection Method UV-Vis (~360 nm)Fluorescence (Ex: ~340 nm, Em: ~520 nm)UV or Fluorescence
Sensitivity GoodExcellentModerate to Good
Selectivity General for carbonylsGeneral for carbonylsMore selective, primarily for α-dicarbonyls
Protocol Complexity Relatively simpleModerate (involves evaporation/reconstitution)Moderate (may require heating and neutralization)
Primary Application Routine analysis, environmental samplesTrace analysis, biological samplesAlternative selectivity, specific applications
Cost LowHighModerate

The choice of derivatization reagent will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quantification of this compound, DNPH is a robust and well-established method.[1][2][5] For applications requiring higher sensitivity, Dansyl Hydrazine is the preferred reagent.[12] OPD offers an alternative approach when different chromatographic selectivity is needed.

References

Application Notes and Protocols for Headspace Analysis of Volatile 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of the volatile compound 5-methylhexanal using headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). The protocols detailed herein are designed to deliver robust, sensitive, and specific quantification of this compound in various matrices, which is crucial for applications ranging from pharmaceutical product safety to food and environmental analysis.

Introduction

This compound (C7H14O) is a volatile aldehyde that can be present as an impurity in raw materials, a degradation product, or a byproduct of manufacturing processes.[1][2] Due to the potential toxicity and impact on product quality and safety of volatile aldehydes, regulatory bodies often mandate the monitoring and control of their levels.[1] Headspace GC-MS is an ideal analytical technique for such volatile compounds in complex matrices, offering high sensitivity and selectivity while minimizing sample preparation and reducing the risk of matrix interference.[1] This application note outlines a detailed protocol for the determination and quantification of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative performance parameters for the analysis of volatile aldehydes using headspace GC-MS. While specific values for this compound may vary depending on the matrix and instrumentation, these tables provide a reference for expected method performance.

Table 1: Linearity and Limits of Detection (LOD) & Quantification (LOQ)

CompoundMatrixLinearity RangeCorrelation Coefficient (r²)LODLOQReference
HexanalPotato Crisps0.001 - 2 mg/L>0.990.1 µg/L-[3]
2-NonenalGauze (simulating skin)1 - 50 ng0.99122 pg74 pg[4]
Various AldehydesWater->0.990.01 - 0.3 µg/g-[5][6]
Residual SolventsWaterVaries>0.99--[7]

Table 2: Recovery and Precision

CompoundMatrixRecoveryRelative Standard Deviation (RSD)Reference
HexanalPotato Crisps-4%[3]
2-NonenalGauze~60%1.8 - 9.6%[4]
Various AldehydesBlood70% - 95%<8%[6]
Residual SolventsWater95.0% - 105.3%<5%[8][9]

Experimental Protocols

A highly effective and common approach for the analysis of volatile aldehydes involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. For enhanced sensitivity and specificity, on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is often employed.[10]

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

This method is particularly suitable for the analysis of volatile aldehydes in liquid samples such as plasma, urine, or beverages.[10]

Materials and Reagents:

  • This compound Standard: Certified reference standard.

  • Internal Standard (IS): A deuterated analog of a similar aldehyde (e.g., D12-hexanal) or an odd-chain aldehyde not present in the sample.[10][11]

  • Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[10]

  • Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).[10]

  • SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common and effective choice.[10]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.[10]

  • Water: Deionized or Milli-Q water.[10]

Procedure:

  • Preparation of Solutions:

    • PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.[10]

    • Standard Solutions: Prepare stock solutions of this compound and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solutions to the desired concentrations to construct a calibration curve.[7][10]

  • Sample Preparation:

    • Pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.[10]

    • Add a known amount of the internal standard to each sample, blank, and calibration standard.[10]

    • For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix that closely matches the sample matrix to account for matrix effects.[10][12]

  • On-Fiber Derivatization and Extraction:

    • PFBHA Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution at 60°C for 10-20 minutes.[10]

    • Headspace Extraction: Immediately after PFBHA loading, expose the fiber to the headspace of the sample vial.

    • Incubation: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to facilitate the volatilization of this compound and its derivatization on the fiber.[13]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately insert it into the heated injector of the GC-MS for thermal desorption of the derivatized analyte.[13]

    • A representative GC-MS instrument configuration is provided in Table 3.

Table 3: Representative GC-MS Instrumentation and Parameters

ComponentSpecification
Gas ChromatographAgilent 8860 GC or equivalent[1]
Mass SpectrometerAgilent 5977B MSD or equivalent[1]
Headspace SamplerAgilent 7697A or equivalent[1]
GC Parameters
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250°C[13]
Oven ProgramInitial 40°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Parameters
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400 (Scan mode) or Selected Ion Monitoring (SIM) for target ions
  • Data Analysis and Quantification:

    • Identify the this compound-PFBHA derivative peak based on its retention time and mass spectrum.

    • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[10]

    • Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.[10]

    • Quality Control: Include blank samples to monitor for contamination and quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the analysis.[10]

Visualizations

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_spme HS-SPME Procedure cluster_analysis Analysis & Quantification prep_sample Pipette Sample into Vial add_is Add Internal Standard prep_sample->add_is add_std Spike Calibration Standards load_pfbha Load PFBHA onto SPME Fiber add_is->load_pfbha Prepared Vials extract_hs Extract Headspace with SPME Fiber load_pfbha->extract_hs incubate Incubate and Derivatize extract_hs->incubate gcms_analysis GC-MS Analysis incubate->gcms_analysis Exposed Fiber data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Potential Signaling Pathway Modulation

Reactive aldehydes like this compound are electrophilic and can interact with cellular nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various cellular signaling pathways.[14]

methylhexanal This compound (Reactive Aldehyde) adduct Protein Adduct Formation methylhexanal->adduct Covalent Modification protein Cellular Protein (e.g., with Cysteine residues) protein->adduct pathway Signaling Pathway (e.g., Keap1-Nrf2, MAPK) adduct->pathway Alters Protein Function response Cellular Response (e.g., Oxidative Stress, Inflammation) pathway->response Modulates

Caption: Postulated mechanism of cellular signaling modulation by this compound.

References

Application Notes and Protocols: 5-Methylhexanal as a Precursor in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-methylhexanal as a key precursor in the synthesis of valuable pharmaceutical intermediates. The primary focus is on the synthesis of a chiral precursor for Pregabalin, a widely used anticonvulsant and neuropathic pain agent.

Application Note 1: Synthesis of (S)-3-Cyano-5-methylhexanoic Acid, a Key Intermediate for Pregabalin

This compound, also known as isovaleraldehyde, serves as a readily available and cost-effective starting material for the asymmetric synthesis of (S)-3-cyano-5-methylhexanoic acid. This chiral carboxylic acid is a crucial intermediate in the industrial production of Pregabalin. The synthetic strategy involves a Knoevenagel condensation, followed by a Michael addition and subsequent enzymatic resolution to establish the desired stereocenter.

Logical Workflow for the Synthesis of (S)-3-Cyano-5-methylhexanoic Acid

The synthesis commences with the Knoevenagel condensation of this compound with an alkyl cyanoacetate. The resulting α,β-unsaturated cyanoester undergoes a Michael addition with a cyanide source to introduce the cyano group at the β-position. The racemic product is then subjected to enzymatic hydrolysis for chiral resolution, affording the desired (S)-enantiomer with high enantiomeric purity.

G A This compound B Knoevenagel Condensation (with Alkyl Cyanoacetate) A->B C 2-Cyano-5-methylhex-2-enoic acid alkyl ester B->C D Michael Addition (with Cyanide Source) C->D E Racemic 3-Cyano-5-methylhexanoic acid ester D->E F Enzymatic Resolution (e.g., Lipase) E->F G (S)-3-Cyano-5-methylhexanoic acid F->G H (R)-3-Cyano-5-methylhexanoic acid ester (unreacted) F->H

Caption: Synthetic workflow from this compound to (S)-3-cyano-5-methylhexanoic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of Pregabalin precursors starting from this compound.

Table 1: Knoevenagel Condensation of this compound

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundMethyl cyanoacetateAmmonium acetate / Acetic acidBenzene0 to RT160[1]
This compoundMethyl cyanoacetatePiperidineCyclohexaneRT (exothermic to 58)3Not specified[2]

Table 2: Synthesis and Resolution of 3-Cyano-5-methylhexanoic Acid Ethyl Ester

StepReactantsEnzyme/CatalystYield (%)Enantiomeric Excess (ee)Reference
Michael Addition2-Cyano-5-methylhex-2-enoic acid methyl ester, Sodium cyanide-82N/A[2]
Enzymatic ResolutionRacemic 3-cyano-5-methylhexanoic acid ethyl esterPseudomonas cepacia lipase44.5>99% (S-ester)[1]
Enzymatic ResolutionRacemic 2-isobutyl-succinonitrileNitrilaseNot specified>99% (S-acid)[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with Methyl Cyanoacetate

This protocol describes the synthesis of (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester.[1]

Materials:

  • This compound (Isovaleraldehyde)

  • Methyl cyanoacetate

  • Ammonium acetate

  • Glacial acetic acid

  • Benzene (dry)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (anhydrous)

  • Water

Procedure:

  • To a solution of this compound (86.1 g, 1 mol) in dry benzene (100 mL), add methyl cyanoacetate (99.1 g, 1 mol), ammonium acetate (10 g), and glacial acetic acid (20 mL).

  • Stir the reaction mixture at 0°C for 1 hour.

  • Allow the mixture to warm to room temperature.

  • Remove the excess solvents under reduced pressure (in vacuo).

  • Dissolve the residue in ethyl acetate (400 mL).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product as a pale yellow oil.

  • Purify the crude product by distillation under reduced pressure (10 mm Hg) to obtain 2-cyano-5-methyl-hex-2-enoic acid methyl ester as a colorless oil.

Expected Yield: 100 g (60%).[1]

Protocol 2: Synthesis of Racemic 2-isobutylsuccinonitrile

This protocol describes the Michael addition of a cyanide source to the product from Protocol 1.[2]

Materials:

  • 2-Cyano-5-methyl-hex-2-enoic acid methyl ester

  • Sodium cyanide

  • Methanol (MeOH)

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-5-methyl-hex-2-enoic acid methyl ester (100 g) in methanol (200 mL).

  • Prepare a solution of sodium cyanide (29.3 g, 1.0 equiv.) in water (100 mL).

  • Add the sodium cyanide solution dropwise to the ester solution over approximately 1 hour. An exotherm to about 42°C may be observed.

  • After the addition is complete, continue stirring the reaction mixture. Monitor the reaction progress by a suitable method (e.g., GC, TLC).

  • Upon completion, cool the reaction mixture. If layers separate, separate the organic layer.

  • Extract the aqueous layer with MTBE.

  • Combine the organic layers, wash with water, and dry over a suitable drying agent.

  • Concentrate the solvent under reduced pressure to obtain the crude 2-isobutylsuccinonitrile. The product can be further purified by vacuum distillation.

Expected Yield: Approximately 82% (pure product after distillation).[2]

Protocol 3: Enzymatic Resolution of Racemic 3-Cyano-5-methylhexanoic Acid Ethyl Ester

This protocol outlines a general procedure for the kinetic resolution of the racemic ester using a lipase.

Materials:

  • Racemic 3-cyano-5-methylhexanoic acid ethyl ester

  • Immobilized Pseudomonas cepacia lipase

  • Phosphate buffer

  • Sodium hydroxide solution (for pH control)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer).

  • Disperse the racemic 3-cyano-5-methylhexanoic acid ethyl ester in the buffer.

  • Add the immobilized Pseudomonas cepacia lipase to the mixture.

  • Stir the suspension at a controlled temperature. Maintain the pH of the reaction mixture by the controlled addition of a sodium hydroxide solution.

  • Monitor the reaction progress (e.g., by HPLC) to determine the extent of conversion.

  • When the desired conversion (typically around 45-50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the unreacted (S)-ester from the formed (R)-acid by extraction with an organic solvent. The (S)-ester will remain in the organic phase, while the salt of the (R)-acid will be in the aqueous phase.

  • Isolate the (S)-3-cyano-5-methylhexanoic acid ethyl ester from the organic phase.

Expected Results:

  • Yield of (S)-ester: ~44.5%.[1]

  • Enantiomeric excess of (S)-ester: >99%.[1]

Application Note 2: Potential Application in Flavolipid Synthesis (Hypothetical)

While no direct literature evidence was found for the use of this compound in the synthesis of known flavolipids, its structure suggests potential as a precursor for the synthesis of novel flavolipid analogues. The branched iso-heptyl group of this compound could be incorporated into the fatty acid side chains of synthetic flavolipids.

Hypothetical Synthetic Workflow

A hypothetical pathway could involve the conversion of this compound to a corresponding fatty acid, such as 5-methylhexanoic acid, via oxidation. This fatty acid could then be activated and coupled to the polar head group of a synthetic flavolipid backbone.

G A This compound B Oxidation A->B C 5-Methylhexanoic Acid B->C D Activation (e.g., to Acyl Chloride) C->D E Activated 5-Methylhexanoyl group D->E G Novel Flavolipid Analogue E->G F Synthetic Flavolipid Backbone F->G

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylhexanal is a branched-chain aldehyde that can contribute to the aroma profile of various food products and may also be of interest in environmental and industrial settings. Accurate and sensitive quantification of this volatile organic compound (VOC) is crucial for quality control, research, and safety assessments. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique well-suited for the analysis of volatile compounds like this compound from diverse matrices.[1] This document provides detailed application notes and protocols for the sampling and analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction method. A fused silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample within a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. Following a defined extraction period, the fiber is retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for subsequent separation and detection by GC-MS.

Advantages of SPME for this compound Sampling
  • Solvent-Free: Eliminates the need for organic solvents, making it a green analytical technique.

  • High Sensitivity: Concentrates analytes from the sample matrix, enabling low detection limits.

  • Simplicity and Automation: The procedure is straightforward and can be easily automated for high-throughput analysis.

  • Versatility: Applicable to a wide range of sample matrices, including liquids, solids, and gases.

Experimental Protocols

This section details the recommended materials, equipment, and step-by-step procedures for the HS-SPME-GC-MS analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber of 50/30 µm thickness is recommended for its broad applicability to volatile and semi-volatile compounds, including aldehydes.[2]

  • SPME Fiber Holder: Manual or autosampler compatible.

  • Headspace Vials: 20 mL clear or amber glass vials with PTFE/silicone septa and magnetic screw caps.

  • This compound Standard: High purity (≥98%).

  • Internal Standard (IS): A deuterated analog such as D12-hexanal or a compound with similar chemical properties but different retention time, for example, 2-methylpentanal.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Methanol: HPLC or GC grade for preparing standard solutions.

  • Sample Matrix: The material to be analyzed (e.g., food, beverage, environmental sample).

Equipment
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • GC Column: A mid-to-low polarity column is suitable. An HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or a DB-WAX (60 m x 0.25 mm i.d. x 0.25 µm film thickness) can be used.[1][3]

  • Autosampler: With SPME capabilities for automated and reproducible analysis.

  • Heating Block or Water Bath: For temperature-controlled incubation of sample vials.

  • Analytical Balance: For accurate weighing of samples and standards.

SPME Fiber Conditioning

Before its first use, and after prolonged storage, the SPME fiber must be conditioned. Insert the fiber into the GC injection port at the temperature recommended by the manufacturer (typically 250-270°C for DVB/CAR/PDMS fibers) for 30-60 minutes. Before each analysis, a shorter pre-conditioning step of 5-10 minutes at the same temperature is recommended to remove any contaminants from the previous run.[1]

Sample Preparation
  • Weigh 1-5 grams of the homogenized solid or liquid sample into a 20 mL headspace vial.

  • For aqueous samples, add a sufficient amount of NaCl (e.g., 1-2 grams) to increase the ionic strength of the solution and enhance the release of volatile analytes into the headspace.

  • If quantitative analysis is required, add a known amount of the internal standard solution to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and a magnetic screw cap.

HS-SPME Extraction
  • Place the sealed vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 60°C) for a defined period (e.g., 15-30 minutes) with agitation.[4]

  • After equilibration, expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature, with continued agitation.[1]

  • Retract the fiber into the needle of the SPME holder.

GC-MS Analysis
  • Immediately introduce the SPME fiber into the GC injection port.

  • Desorb the analytes from the fiber at a temperature of 250°C for 2-5 minutes in splitless mode.[5]

  • Start the GC-MS data acquisition.

Recommended GC-MS Conditions
ParameterValue
GC System Agilent 7890B GC or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 40°C, hold for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min, hold for 2 min
MS System Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 35-350
Acquisition Mode Scan and/or Selected Ion Monitoring (SIM)

Characteristic ions for this compound (to be determined by analyzing a pure standard) will be crucial for SIM mode analysis.

Data Presentation

Table 1: Method Validation Data for Structurally Similar Aldehydes using HS-SPME-GC-MS

AnalyteMatrixSPME FiberLODLOQLinearity (R²)Recovery (%)Reference
HexanalDry-cured HamDVB/CAR/PDMS0.03 mg/kg0.09 mg/kg>0.99-[1]
2-MethylbutanalFood SimulantDVB/CAR/PDMS----[1]
3-MethylbutanalFood SimulantDVB/CAR/PDMS----[6]
Various AldehydesHuman Serum-0.1-50 µg/L->3 orders of magnitude89-108[7]
Aldehydes (C3-C9)Exhaled BreathOn-fiber derivatization1x10⁻¹² M3x10⁻¹² M>2 orders of magnitude93[8]

LOD: Limit of Detection, LOQ: Limit of Quantification

Mandatory Visualization

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Homogenized Sample Vial Weigh into 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 60°C (15-30 min) Seal->Equilibrate Extract Expose SPME Fiber (30-60 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Logical Relationship of SPME Parameters

SPME_Parameters Analyte This compound Properties (Volatility, Polarity) Matrix Sample Matrix (e.g., Food, Water) Fiber SPME Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Efficiency Extraction Efficiency Fiber->Efficiency Temp Extraction Temperature Temp->Efficiency Time Extraction Time Time->Efficiency Matrix->Fiber Salt Salt Addition Matrix->Salt Agitation Agitation Agitation->Efficiency Salt->Efficiency

Caption: Factors influencing SPME extraction efficiency.

References

Sourcing and Purity of Analytical Standards for 5-Methylhexanal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the sourcing, purity assessment, and analytical control of 5-Methylhexanal analytical standards. Adherence to rigorous quality standards is paramount in research and drug development to ensure the reliability and reproducibility of experimental results. This application note outlines the necessary protocols for the qualification of this compound standards, including supplier evaluation, purity determination by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and identification of potential impurities.

Sourcing of this compound Analytical Standards

A variety of chemical suppliers offer this compound for research and analytical purposes. When sourcing an analytical standard, it is crucial to select a reputable supplier that provides comprehensive documentation, including a Certificate of Analysis (CoA).

Table 1: Sourcing and Purity of Commercial this compound Analytical Standards

SupplierProduct Number (Example)Stated PurityAvailability of CoA
Santa Cruz Biotechnologysc-273393Not specified; refer to lot-specific CoA[1]Yes[1]
Sigma-Aldrich91937≥95%Yes
LookChem1860-39-597% (from raw suppliers)[2]Available upon request
Guidechem1860-39-595%, 99%[3]Available upon request
CarbosynthFC59679Not specifiedFor experimental/research use only[4]

Note: Product numbers and stated purities are subject to change and may vary by lot. Always refer to the supplier's documentation for the most current information.

Standard Operating Procedure for Quality Control of this compound

The following procedure outlines the steps for the receipt, handling, and analysis of this compound analytical standards.

SOP_Workflow cluster_receipt Receiving and Handling cluster_analysis Analytical Qualification cluster_release Release and Use A Receive Standard B Verify Documentation (CoA) A->B C Store at Recommended Temperature (e.g., 2-8°C) [21] B->C D Prepare Sample for Analysis E GC-MS Analysis D->E F NMR Analysis D->F G Data Review and Purity Confirmation E->G F->G H Release for Laboratory Use G->H I Maintain Records H->I

Caption: Quality control workflow for this compound analytical standards.

Receipt and Storage

Upon receipt, visually inspect the container for any damage. Verify that the accompanying Certificate of Analysis (CoA) corresponds to the product and lot number. Store the standard according to the manufacturer's recommendations, typically in a cool, dark place to prevent degradation. Aliphatic aldehydes are susceptible to oxidation, so minimizing exposure to air and light is crucial.[5]

Sample Preparation

Due to the volatile nature of this compound, handle samples in a well-ventilated area, such as a fume hood.[6] For chromatographic analysis, prepare a stock solution by accurately weighing a small amount of the standard and dissolving it in a suitable volatile solvent, such as methanol or dichloromethane. Subsequent dilutions can be made to achieve the desired concentration range for calibration.

Analytical Methodologies for Purity Determination

The purity of this compound analytical standards should be independently verified using orthogonal analytical techniques. GC-MS is ideal for assessing the presence of volatile impurities, while NMR spectroscopy provides valuable information about the structural integrity and the presence of non-volatile or isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. For aldehydes, derivatization is often employed to improve chromatographic performance and sensitivity.[7]

Protocol for GC-MS Analysis with PFBHA Derivatization

  • Derivatization: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[7]

    • Prepare a PFBHA solution (e.g., 10 mg/mL in a suitable solvent).

    • In a sealed vial, mix a known volume of the this compound sample solution with an excess of the PFBHA solution.

    • Heat the mixture (e.g., at 60°C for 60 minutes) to ensure complete derivatization.[8]

  • Extraction: After derivatization, extract the oxime derivative into a non-polar solvent like hexane or ethyl acetate.

  • GC-MS Analysis: Inject the extracted sample into the GC-MS system.

Table 2: Typical GC-MS Parameters for this compound Derivative Analysis

ParameterValue
Gas Chromatograph
Injection ModeSplit/Splitless
Inlet Temperature250 °C
Carrier GasHelium
Column5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Mass Rangem/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for the structural elucidation and purity assessment of organic compounds.

Protocol for ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound standard and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectral Features for this compound

  • Aldehydic proton (-CHO): A characteristic signal will appear far downfield, typically between δ 9.5 and 10.0 ppm.[9][10]

  • Protons alpha to the carbonyl group (-CH₂-CHO): These protons will resonate around δ 2.2-2.5 ppm.[11][12]

  • Other aliphatic protons: The remaining protons of the hexyl chain will appear in the upfield region of the spectrum (δ 0.8-1.7 ppm).

Purity can be estimated by integrating the signals of this compound and comparing them to the integrals of any impurity signals present.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing robust analytical methods and interpreting the results.

Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products cluster_source Source Compound A Starting Materials (e.g., 5-methyl-1-hexanol) [22] Source This compound A->Source Potential carryover B Isomeric Aldehydes (e.g., 2-methylhexanal) [24] B->Source Potential carryover C By-products from side reactions C->Source Potential carryover D 5-Methylhexanoic Acid (Oxidation Product) [10] E Aldol condensation products [18] Source->D Degradation Source->E Degradation

Caption: Potential impurities in this compound standards.

Synthesis-Related Impurities:

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as 5-methyl-1-hexanol may be present.[2]

  • Isomeric Impurities: Incomplete regioselectivity during synthesis can lead to the formation of isomeric aldehydes, such as 2-methylhexanal or 3-methylhexanal.[3]

  • Solvent Residues: Residual solvents from the purification process may be present.

Degradation Products:

  • Oxidation Products: Aldehydes are prone to oxidation to form the corresponding carboxylic acid, in this case, 5-methylhexanoic acid.[13] This can occur upon exposure to air.

  • Polymerization/Condensation Products: Aldehydes can undergo self-condensation reactions (aldol condensation), especially in the presence of acidic or basic catalysts.[14]

Data Interpretation and Purity Assignment

The purity of the this compound standard should be assigned based on the combined results from the orthogonal analytical methods.

  • GC-MS: Calculate the area percent of the main peak corresponding to the this compound derivative relative to the total peak area of all components in the chromatogram.

  • NMR: Determine the molar purity by comparing the integral of the characteristic this compound signals to the integrals of impurity signals.

A comprehensive purity assessment should also consider the content of water and residual solvents, which can be determined by Karl Fischer titration and headspace GC, respectively.

By following these application notes and protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound analytical standards, leading to more accurate and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Strategies for improving the yield of 5-Methylhexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Methylhexanal.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Method 1: Oxidation of 5-Methylhexan-1-ol

The oxidation of the primary alcohol, 5-methylhexan-1-ol, is a direct and common route to this compound. Two prevalent methods for this transformation are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solution(s)
Insufficient Oxidant For both Swern and PCC oxidations, ensure the correct stoichiometry of the oxidizing agent. A slight excess (1.1-1.5 equivalents) is often required to drive the reaction to completion.[1]
Poor Quality of Starting Material Impurities in the 5-methylhexan-1-ol can interfere with the reaction. Purify the starting material, for example, by distillation, before use.[1]
Suboptimal Reaction Temperature (Swern Oxidation) The Swern oxidation requires strict temperature control, typically at or below -60°C. Premature warming can lead to the decomposition of the reactive intermediate.[2]
Incomplete Reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If the reaction has stalled, consider extending the reaction time.

Issue 2: Formation of 5-Methylhexanoic Acid (Over-oxidation)

Potential CauseRecommended Solution(s)
Presence of Water (PCC Oxidation) PCC is generally used under anhydrous conditions to prevent over-oxidation to the carboxylic acid.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Harsh Reaction Conditions Stronger oxidizing agents or elevated temperatures can promote the formation of the carboxylic acid. The Swern oxidation is performed under very mild conditions and is a good alternative to avoid this issue.[4]

Issue 3: Difficult Product Isolation and Purification

Potential CauseRecommended Solution(s)
Formation of Tar-like Byproducts (PCC Oxidation) A common issue with PCC is the formation of a gummy black residue.[5] Add molecular sieves or Celite to the reaction flask to adsorb the tar, simplifying the workup.[5]
Malodorous Byproducts (Swern Oxidation) The Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[6] Work in a well-ventilated fume hood. During workup, residual DMS can be removed by washing the organic layer with a dilute solution of sodium hypochlorite.[2]
Emulsion Formation During Workup The presence of salts and other byproducts can lead to emulsions during aqueous extraction. A brine wash can help to break up emulsions.
Method 2: Hydroformylation of 4-Methyl-1-pentene

Hydroformylation, or the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.

Issue 1: Low Regioselectivity (Formation of 2,4-Dimethylpentanal)

Potential CauseRecommended Solution(s)
Inappropriate Ligand Choice The ligand on the metal catalyst (commonly rhodium or cobalt) plays a crucial role in directing the regioselectivity.[7] Bulky phosphine or phosphite ligands often favor the formation of the linear aldehyde (this compound).
Suboptimal Reaction Conditions Temperature and pressure can influence the ratio of linear to branched products. A systematic optimization of these parameters may be necessary.

Issue 2: Alkene Isomerization

Potential CauseRecommended Solution(s)
Catalyst-Induced Isomerization The hydroformylation catalyst can also catalyze the isomerization of the starting alkene, leading to a mixture of aldehyde products. The choice of catalyst and reaction conditions can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common synthetic routes include the oxidation of 5-methylhexan-1-ol (using reagents like PCC or through Swern oxidation), the hydroboration-oxidation of 5-methyl-1-hexene to the corresponding alcohol followed by oxidation, and the hydroformylation of 4-methyl-1-pentene.[8][9]

Q2: Which oxidation method is preferable for converting 5-methylhexan-1-ol to this compound: Swern or PCC?

A2: The choice depends on the specific requirements of the synthesis. The Swern oxidation is known for its mild reaction conditions, which are beneficial for sensitive substrates, and it avoids the use of toxic heavy metals.[4][10] However, it requires cryogenic temperatures and produces foul-smelling byproducts.[6][11] PCC is a convenient reagent that can be used at room temperature, but it is a chromium-based oxidant with associated toxicity and disposal concerns.[3] It can also lead to the formation of tarry byproducts.[5]

Q3: How can I avoid the formation of 5-methylhexanoic acid during the oxidation of 5-methylhexan-1-ol?

A3: Over-oxidation to the carboxylic acid is a common side reaction. To minimize this, use a mild oxidizing agent that is selective for the formation of aldehydes from primary alcohols. Both Swern oxidation and PCC are suitable for this purpose as they do not typically oxidize aldehydes further under the standard reaction conditions.[3][4] For PCC, it is crucial to perform the reaction in the absence of water.[3]

Q4: What are the key byproducts of the Swern oxidation, and how can they be removed?

A4: The primary byproducts of the Swern oxidation are dimethyl sulfide (DMS), carbon monoxide, carbon dioxide, and a trialkylammonium salt.[2][6] DMS is volatile and has a strong odor.[6] Much of it can be removed by rotary evaporation, and residual amounts can be oxidized to the odorless dimethyl sulfoxide (DMSO) by washing with a dilute oxidizing solution like sodium hypochlorite.[2] The trialkylammonium salt is water-soluble and can be removed by an aqueous wash.[2]

Q5: I am considering hydroformylation to synthesize this compound. What are the main challenges?

A5: The main challenge in the hydroformylation of 4-methyl-1-pentene is controlling the regioselectivity to favor the formation of the linear product, this compound, over the branched isomer, 2,4-dimethylpentanal.[7] The choice of catalyst, particularly the ligands attached to the metal center, and the optimization of reaction conditions such as temperature and pressure are critical for achieving high selectivity.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation of 5-Methylhexan-1-ol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • 5-Methylhexan-1-ol

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Water, Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve oxalyl chloride (1.2 eq) in anhydrous DCM and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of 5-methylhexan-1-ol (1.0 eq) in anhydrous DCM, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) to the flask, stir for an additional 30 minutes at -78 °C, and then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation.

Protocol 2: Synthesis of this compound via PCC Oxidation of 5-Methylhexan-1-ol

Materials:

  • Pyridinium chlorochromate (PCC)

  • 5-Methylhexan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Celite or powdered molecular sieves

  • Anhydrous diethyl ether

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stirrer, add PCC (1.5 eq) and Celite (or molecular sieves).

  • Add anhydrous DCM to the flask.

  • To this stirred suspension, add a solution of 5-methylhexan-1-ol (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 1.5-2 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether.

  • Filter the mixture through a pad of silica gel or Florisil, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product by distillation.

Visualizations

Synthesis of this compound cluster_oxidation Oxidation Route cluster_hydroboration Hydroboration-Oxidation Route cluster_hydroformylation Hydroformylation Route 5-Methylhexan-1-ol 5-Methylhexan-1-ol This compound This compound 5-Methylhexan-1-ol->this compound PCC or Swern Oxidation 5-Methyl-1-hexene 5-Methyl-1-hexene Intermediate Alcohol 5-Methylhexan-1-ol 5-Methyl-1-hexene->Intermediate Alcohol 1. Disiamylborane 2. H2O2, NaOH Final Aldehyde_HB This compound Intermediate Alcohol->Final Aldehyde_HB Oxidation 4-Methyl-1-pentene 4-Methyl-1-pentene Final Aldehyde_HF This compound 4-Methyl-1-pentene->Final Aldehyde_HF CO, H2, Catalyst

Caption: Synthetic pathways to this compound.

Swern_Oxidation_Workflow start Start setup Assemble Flame-Dried Glassware under Nitrogen start->setup cool_reaction Cool Anhydrous DCM to -78 °C setup->cool_reaction add_oxalyl Add Oxalyl Chloride cool_reaction->add_oxalyl add_dmso Add DMSO Solution add_oxalyl->add_dmso add_alcohol Add 5-Methylhexan-1-ol Solution add_dmso->add_alcohol stir_reaction Stir at -78 °C add_alcohol->stir_reaction add_base Add Triethylamine stir_reaction->add_base warm_up Warm to Room Temperature add_base->warm_up quench Quench with Water warm_up->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify end End purify->end

Caption: Experimental workflow for Swern oxidation.

Troubleshooting_Logic start Low Yield of this compound check_reagents Check Stoichiometry and Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp., Time) start->check_conditions check_workup Analyze Workup and Purification Procedure start->check_workup solution_reagents Use Slight Excess of Oxidant Purify Starting Alcohol check_reagents->solution_reagents solution_conditions Ensure Strict Temp. Control (Swern) Extend Reaction Time if Necessary check_conditions->solution_conditions solution_workup Optimize Extraction Use Adsorbents for Byproducts (PCC) check_workup->solution_workup

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Troubleshooting Chromatographic Issues with 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 5-Methylhexanal. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, such as peak tailing, encountered during gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic, question-and-answer approach to troubleshooting chromatographic problems with this compound.

Q1: My this compound peak is tailing. What is the first step to diagnose the problem?

The first step is to determine if the issue is specific to this compound or if it affects all peaks in your chromatogram. This will help you differentiate between a chemical interaction problem and a physical or mechanical issue within your GC system.[1][2]

  • If only the this compound peak (and other polar or active compounds) is tailing: This suggests a chemical interaction between the aldehyde and active sites within your GC system. Proceed to the Chemical Interaction Troubleshooting section.

  • If all peaks, including non-polar hydrocarbons, are tailing: This typically indicates a physical problem in the gas flow path.[1][2] Proceed to the Physical/Mechanical Troubleshooting section.

dot graph TD{ rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Initial diagnostic workflow for peak tailing.

Chemical Interaction Troubleshooting

Peak tailing of polar analytes like this compound is often caused by unwanted interactions with active sites (e.g., silanol groups) in the GC system.[3] Here’s how to address these issues:

Q2: How can I minimize interactions with active sites in the GC inlet?

The inlet is a common source of activity. Regular maintenance is crucial.

  • Use a Deactivated Inlet Liner: Standard glass wool liners can have active sites. Use a liner with deactivation technology (e.g., silanized) to reduce analyte interaction.

  • Replace the Septum: A cored or degraded septum can release particles that create active sites. Replace it regularly.

  • Perform Inlet Maintenance: Clean the inlet and replace the gold seal and O-rings as part of routine maintenance.[4]

Q3: Could the GC column be the source of the peak tailing?

Yes, the column itself can be a major contributor to peak tailing for aldehydes.

  • Column Contamination: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites. To remedy this, trim 15-30 cm from the front of the column.

  • Column Choice: this compound is a polar analyte. Using a non-polar column (e.g., a 100% dimethylpolysiloxane phase) can lead to poor peak shape for polar compounds. A more polar column, such as a polyethylene glycol (WAX) type, is often better suited for separating compounds with hydrogen bonding capacity like aldehydes.[5]

Parameter Recommendation for this compound Rationale
Stationary Phase Mid- to high-polarity (e.g., WAX, or phases with cyanopropyl content)"Like dissolves like" principle. A polar phase will have better interaction with the polar aldehyde, leading to improved peak shape.[5]
Film Thickness Thicker films (e.g., > 0.5 µm) for volatile compoundsIncreases retention and can improve peak shape for early eluting compounds.
Column ID 0.25 mm or 0.32 mmA good compromise between efficiency and sample capacity for general analyses.
Length 30 mProvides a good balance of resolution and analysis time.

Table 1. General GC Column Recommendations for Volatile Aldehydes.

Q4: I've optimized my inlet and column, but the peak tailing persists. What is the next step?

If peak tailing for this compound continues after optimizing the GC system, derivatization is a highly effective strategy. This chemical modification converts the polar aldehyde into a less polar, more stable derivative, which significantly improves peak shape and detectability.[3][6]

dot graph TD { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Effect of derivatization on peak shape.

Experimental Protocol: Derivatization of this compound with PFBHA

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a common and effective derivatizing agent for aldehydes.[1][7] It reacts with the carbonyl group to form a stable oxime derivative that is less polar and more amenable to GC analysis.[1]

Materials:

  • This compound standard

  • PFBHA hydrochloride

  • Solvent (e.g., methanol, ethyl acetate, or toluene)

  • Deionized water

  • Heptane or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • GC vials

Procedure:

  • Prepare a PFBHA Solution: Dissolve PFBHA hydrochloride in deionized water to a concentration of 10-15 mg/mL.

  • Prepare the Sample: Dissolve the this compound standard or your sample in a suitable solvent (e.g., methanol) to a known concentration.

  • Derivatization Reaction:

    • In a reaction vial, combine your this compound solution with an excess of the aqueous PFBHA solution.

    • Seal the vial and heat at 60-80°C for 30-60 minutes. The reaction can also be performed at room temperature for a longer duration (e.g., 2 hours).

  • Extraction:

    • After cooling to room temperature, add 1-2 mL of heptane (or another non-polar extraction solvent) to the vial.

    • Vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivative into the organic layer.

    • Allow the layers to separate.

  • Drying and Analysis:

    • Carefully transfer the organic (top) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

Expected Results:

The derivatized this compound should exhibit a significantly more symmetrical peak with a reduced tailing factor compared to the underivatized compound.

Compound Condition Tailing Factor (Representative) Peak Shape
HexanalUnderivatized> 2.0Tailing
Hexanal-PFBHA OximeDerivatized1.0 - 1.2Symmetrical

Table 2. Representative Impact of PFBHA Derivatization on Aldehyde Peak Shape. (Note: Data is for hexanal, a structurally similar C6 aldehyde, and is illustrative of the expected improvement for this compound).

Physical/Mechanical Troubleshooting

If all peaks in your chromatogram are tailing, the issue is likely due to a disruption in the carrier gas flow path.

Q5: How do I check for and fix physical problems in my GC system?

A systematic check of the flow path from the injector to the detector is necessary.

  • Column Installation:

    • Improper Cut: A poor column cut (jagged or not perfectly flat) can cause turbulence and peak tailing. Re-cut the column using a ceramic wafer, ensuring a clean, 90-degree break.

    • Incorrect Insertion Depth: The column must be inserted to the correct depth in both the inlet and the detector. Consult your instrument manual for the proper specifications. An incorrect depth can create dead volumes, leading to peak tailing.[8]

  • Leaks: Check for leaks at the inlet and detector fittings using an electronic leak detector. Leaks can disrupt the carrier gas flow and introduce air into the system, which can also damage the column.

  • Contaminated Inlet Liner: As mentioned in the chemical troubleshooting section, a dirty liner can also cause issues for all compounds, not just polar ones. Replace the liner.

  • Dead Volume: Ensure all fittings and connections are appropriate for the column diameter and are properly tightened to avoid creating unswept volumes where the sample can be held up.

dot graph TD { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Troubleshooting workflow for physical/mechanical issues.

By following this structured troubleshooting guide, you can systematically identify and resolve the root cause of peak tailing and other chromatographic issues when analyzing this compound, leading to more accurate and reliable results.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methylhexanal Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the reaction conditions for the synthesis of 5-Methylhexanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the synthetic methodology for producing this compound.

Oxidation of 5-Methyl-1-hexanol

This method involves the oxidation of the primary alcohol, 5-methyl-1-hexanol, to the corresponding aldehyde, this compound. Common oxidizing agents for this transformation include Pyridinium Chlorochromate (PCC) and reagents used in the Swern oxidation.

Q1: I am getting a low yield of this compound when using Pyridinium Chlorochromate (PCC). What are the possible causes and how can I improve the yield?

A1: Low yields in PCC oxidations can be attributed to several factors. Here is a troubleshooting guide:

  • Incomplete Reaction:

    • Insufficient Reagent: Ensure at least 1.2-1.5 equivalents of PCC are used. It is a stable reagent and easy to handle.[1]

    • Reaction Time: While many PCC oxidations are complete within 2-4 hours at room temperature, monitor the reaction by Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.

  • Over-oxidation to Carboxylic Acid:

    • Presence of Water: PCC is known to be sensitive to water, which can lead to the formation of a hydrate from the aldehyde, followed by further oxidation to the carboxylic acid.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Solvent: The choice of solvent can influence over-oxidation. Dichloromethane (DCM) is the most common and generally preferred solvent. Using dimethylformamide (DMF) can promote the formation of the carboxylic acid.[3]

  • Difficult Work-up and Product Isolation:

    • Formation of Tar-like Byproducts: A common issue with PCC is the formation of a viscous, tarry chromium residue that can trap the product. To mitigate this, add an adsorbent like Celite or powdered molecular sieves to the reaction mixture. This will adsorb the chromium byproducts, which can then be easily removed by filtration.

    • Purification: After filtration, the crude product can be purified by column chromatography on silica gel.

Q2: I am considering using a Swern oxidation to synthesize this compound. What are the advantages and potential pitfalls of this method?

A2: The Swern oxidation is an excellent alternative to chromium-based reagents and is known for its mild conditions and high yields.[4][5]

Advantages:

  • Mild Conditions: The reaction is typically carried out at very low temperatures (-78 °C), which makes it suitable for substrates with sensitive functional groups.[6]

  • High Yields and Selectivity: Swern oxidations are known for their high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[4][7]

  • Metal-Free: This method avoids the use of toxic heavy metals like chromium.[1][4]

Potential Pitfalls and Troubleshooting:

  • Formation of Side Products:

    • Methylthiomethyl (MTM) ether formation: This side product can form if the reaction temperature is not kept sufficiently low (below -60°C) before the addition of the base.[4]

    • Epimerization: For chiral centers alpha to the newly formed carbonyl, epimerization can occur. Using a bulkier base, such as diisopropylethylamine (DIPEA), instead of triethylamine can help minimize this.

  • Unpleasant Odor: The reaction produces dimethyl sulfide ((CH₃)₂S), a volatile and malodorous byproduct.[1] All manipulations should be performed in a well-ventilated fume hood. Glassware can be deodorized by rinsing with a bleach solution.

  • Exothermic Reaction: The reaction of oxalyl chloride with DMSO is highly exothermic and generates gas (CO and CO₂). It is crucial to maintain a low temperature during this addition.[8]

Comparative Data for Oxidation Methods

FeaturePyridinium Chlorochromate (PCC)Swern Oxidation
Typical Yield Good to ExcellentExcellent
Reaction Temperature Room Temperature-78 °C
Key Reagents PCCDMSO, Oxalyl Chloride, Triethylamine
Common Side Products Chromium tars, over-oxidation to carboxylic acidDimethyl sulfide, MTM ethers
Advantages Easy to handle reagent, stableMild conditions, high selectivity, metal-free
Disadvantages Toxic chromium waste, difficult workupCryogenic temperatures required, malodorous byproduct, exothermic
Hydroformylation of 4-Methyl-1-pentene

Hydroformylation (or the oxo process) involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For an internal alkene like 4-methyl-1-pentene, this can lead to a mixture of aldehyde isomers, including the desired linear product, this compound, and a branched isomer.

Q3: How can I maximize the yield of the linear aldehyde (this compound) and minimize the formation of branched isomers during the hydroformylation of 4-methyl-1-pentene?

A3: Achieving high regioselectivity for the linear aldehyde is a common challenge in the hydroformylation of internal olefins. The following factors are crucial for optimization:

  • Catalyst and Ligand Selection:

    • Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt catalysts.[2]

    • Bulky phosphine or phosphite ligands are key to directing the reaction towards the terminal carbon. The steric bulk of the ligand favors the formation of the less sterically hindered linear product.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can favor the formation of the linear aldehyde. However, this may also decrease the overall reaction rate. An optimal temperature must be determined experimentally.

    • Carbon Monoxide (CO) Partial Pressure: Higher CO partial pressures generally favor the formation of the linear aldehyde. However, extremely high pressures can sometimes suppress the necessary olefin isomerization, which can impact the overall yield of the desired product from an internal alkene.

    • Hydrogen (H₂) Partial Pressure: The H₂/CO ratio is an important parameter to optimize.

Troubleshooting Isomerization and Byproducts:

  • Olefin Isomerization: The migration of the double bond in the starting alkene is a common side reaction that can lead to a mixture of aldehyde isomers. The choice of catalyst and ligands plays a significant role in controlling this.

  • Hydrogenation: The alkene starting material can be hydrogenated to the corresponding alkane, and the aldehyde product can be reduced to an alcohol. This is often more favorable at higher temperatures, so lowering the reaction temperature can help minimize these side reactions.

  • Catalyst Deactivation: The breakdown of ligands, often initiated by impurities in the olefin feed, can lead to catalyst deactivation. Ensuring the purity of the starting materials is critical.

Conceptual Workflow for Optimizing Hydroformylation

cluster_0 Optimization of this compound Production via Hydroformylation start Start with 4-Methyl-1-pentene catalyst Select Rhodium Catalyst with Bulky Ligands start->catalyst conditions Set Initial Reaction Conditions (Temp, Pressure, H2/CO Ratio) catalyst->conditions run_reaction Run Hydroformylation Reaction conditions->run_reaction analyze Analyze Product Mixture (GC-MS for n/iso ratio) run_reaction->analyze low_selectivity Low n/iso Ratio? analyze->low_selectivity adjust_ligand Modify Ligand (Increase Steric Bulk) low_selectivity->adjust_ligand Yes adjust_conditions Adjust Conditions: - Lower Temperature - Increase CO Pressure low_selectivity->adjust_conditions Yes high_selectivity High n/iso Ratio low_selectivity->high_selectivity No adjust_ligand->run_reaction adjust_conditions->run_reaction

Caption: A logical workflow for optimizing the regioselectivity of this compound production.

Hydroboration-Oxidation of 5-Methyl-1-hexene

This two-step method first involves the anti-Markovnikov addition of a borane reagent to 5-methyl-1-hexene to form a trialkylborane. The intermediate is then oxidized to 5-methyl-1-hexanol, which is subsequently oxidized to this compound.

Q4: I am planning to use the hydroboration-oxidation route. What is a reliable protocol, and what are the key considerations for this synthesis?

A4: This is a reliable method for producing the terminal alcohol, which can then be oxidized to the desired aldehyde.

Detailed Experimental Protocol:

Step 1: Hydroboration of 5-Methyl-1-hexene

  • In a dry, nitrogen-flushed flask, dissolve 5-methyl-1-hexene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-THF complex (BH₃·THF, approx. 0.33-0.4 eq) dropwise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the trialkylborane.

Step 2: Oxidation to 5-Methyl-1-hexanol

  • To the solution of the trialkylborane at room temperature, carefully add a 3M aqueous solution of sodium hydroxide (NaOH).

  • Slowly add 30% hydrogen peroxide (H₂O₂) dropwise, controlling the temperature with a water bath to keep it around 30-35°C.

  • After the addition, continue stirring at room temperature for at least one hour.

  • Perform a workup by extracting the product into an organic solvent (e.g., diethyl ether), washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure. This will yield crude 5-methyl-1-hexanol.[9]

Step 3: Oxidation to this compound

  • The crude 5-methyl-1-hexanol can be oxidized to this compound using either PCC or a Swern oxidation as described in the previous section.

Key Considerations:

  • Anhydrous Conditions: The hydroboration step must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as borane reacts with water.

  • Regioselectivity: The use of sterically hindered borane reagents, such as disiamylborane or 9-BBN, can further enhance the selectivity for the addition of boron to the terminal carbon, leading to a higher yield of the primary alcohol.[9]

  • Stereochemistry: The hydroboration-oxidation reaction results in a syn-addition of the hydrogen and hydroxyl group across the double bond.

Troubleshooting the Hydroboration-Oxidation Route

cluster_1 Troubleshooting Hydroboration-Oxidation for this compound start Low Yield of this compound check_hydroboration Check Hydroboration Step start->check_hydroboration check_oxidation Check Oxidation Step start->check_oxidation moisture Moisture in Reaction? check_hydroboration->moisture reagents Purity of Reagents? check_hydroboration->reagents incomplete_ox Incomplete Oxidation? check_oxidation->incomplete_ox over_ox Over-oxidation? check_oxidation->over_ox dry_glassware Use Oven-Dried Glassware and Anhydrous Solvents moisture->dry_glassware fresh_reagents Use Freshly Opened or Purified Reagents reagents->fresh_reagents monitor_tlc Monitor by TLC Increase Reaction Time incomplete_ox->monitor_tlc anhydrous_cond Ensure Anhydrous Conditions for PCC Oxidation over_ox->anhydrous_cond

Caption: A troubleshooting guide for the hydroboration-oxidation synthesis of this compound.

Experimental Protocols

Protocol 1: Oxidation of 5-Methyl-1-hexanol using Pyridinium Chlorochromate (PCC)

  • To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the mixture at room temperature and monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford this compound.

Protocol 2: Swern Oxidation of 5-Methyl-1-hexanol

  • In a three-necked flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture for 10-15 minutes at -78 °C.

  • Add a solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, and after the addition is complete, allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound.[6]

References

Technical Support Center: Purification of Crude 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude aldehydes like this compound include the corresponding alcohol (5-methyl-1-hexanol) from incomplete oxidation or reduction, the corresponding carboxylic acid (5-methylhexanoic acid) due to air oxidation, and higher molecular weight aldol condensation products.[1]

Q2: What are the primary methods for purifying this compound?

A2: The main techniques for purifying this compound are:

  • Washing with a mild base: To remove acidic impurities.[1]

  • Fractional Distillation: Effective for separating components with different boiling points.[1][2]

  • Column Chromatography: Can separate the aldehyde from alcohols and acids, but care must be taken as some aldehydes can decompose on silica gel.[3][4]

  • Bisulfite Adduct Formation: A highly selective method for separating aldehydes from other compounds. The aldehyde is regenerated from the solid adduct.[5][6]

Q3: Is this compound stable during purification?

A3: Aldehydes can be sensitive to both air and acidic or basic conditions. Oxidation to the carboxylic acid is a common issue.[1][3] Aldehydes can also undergo self-condensation (aldol reaction), especially in the presence of acid or base.[1] On silica gel, some aldehydes may decompose.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Solution
Low yield after distillation The boiling point of this compound is approximately 141-151°C.[7][8][9][10] Co-distillation with volatile impurities or thermal decomposition could be an issue.Ensure the distillation is performed under reduced pressure to lower the boiling point and minimize thermal stress. Check the vacuum system for leaks.
Product is acidic after purification Incomplete removal of 5-methylhexanoic acid impurity or oxidation of the aldehyde during workup or storage.Wash the crude product with a 10% sodium bicarbonate solution until CO2 evolution ceases, then wash with water, dry, and re-purify.[1] Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Aldehyde decomposes on silica gel column Silica gel can be acidic, catalyzing decomposition or aldol condensation.[4]Deactivate the silica gel by treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[4] Alternatively, use a less acidic stationary phase like alumina.[4] Use a non-polar eluent system, such as hexane with a small percentage of diethyl ether or ethyl acetate.[3]
Low yield of precipitated bisulfite adduct The bisulfite adduct of this compound may have some solubility in the reaction mixture.[5] The sodium bisulfite solution may not be saturated or fresh.[5]If the adduct is soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[5][6] Ensure the use of a freshly prepared, saturated aqueous solution of sodium bisulfite.[5] Using an ethanol/water mixture can sometimes help induce precipitation.[5]
Difficulty regenerating aldehyde from bisulfite adduct Incomplete basification of the adduct. The aldehyde may be sensitive to the high pH required for regeneration.Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by adding a strong base like 50% NaOH.[5] For base-sensitive aldehydes, minimize the exposure time to the base by performing a rapid extraction immediately following basification.[5]

Experimental Protocols

Protocol 1: Purification by Washing and Distillation
  • Acid Removal: In a separatory funnel, dissolve the crude this compound in a suitable organic solvent like diethyl ether. Wash the solution with 10% aqueous sodium bicarbonate solution. Shake gently at first to avoid excessive pressure buildup from CO2 evolution. Separate the aqueous layer. Repeat the washing until no more gas evolves.[1]

  • Water Wash: Wash the organic layer with water to remove any remaining bicarbonate.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Fractional Distillation: Set up a fractional distillation apparatus. Distill the residue under reduced pressure. Collect the fraction that boils at the appropriate temperature for this compound (the boiling point will depend on the pressure).

Protocol 2: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde in a water-miscible solvent like methanol or dimethylformamide (DMF is particularly effective for aliphatic aldehydes).[6] Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite with vigorous stirring.[3][6] The reaction may be exothermic, so have an ice bath ready.[3] Stir for a few hours to a couple of days, depending on the reaction rate.[3]

  • Isolation of Adduct:

    • If a solid precipitates: Filter the solid adduct, wash it with a small amount of cold ethanol or ether, and air dry.[11]

    • If no solid forms: The adduct is likely water-soluble.[5] Add an immiscible organic solvent (like diethyl ether) and more water. Shake and separate the layers. The bisulfite adduct will be in the aqueous layer.[6]

  • Regeneration of Aldehyde: Transfer the isolated adduct (solid or aqueous solution) to a flask. Add an equal volume of an organic solvent (e.g., ethyl acetate).[5] With good stirring, add 50% sodium hydroxide (NaOH) solution dropwise until the aqueous layer is strongly basic (pH 12).[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the regenerated aldehyde into the organic layer. Separate the layers and collect the organic phase.

  • Final Workup: Dry the organic layer with a drying agent, filter, and remove the solvent to obtain the purified this compound.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 97:3 hexane:diethyl ether).[3] To prevent decomposition, you can pre-treat the silica by washing it with a solvent mixture containing ~1% triethylamine.

  • Column Packing: Pack a chromatography column with the prepared slurry.

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Aldehydes are typically eluted before more polar impurities like alcohols and carboxylic acids.[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₄O[7][12]
Molecular Weight114.19 g/mol [7][12]
Boiling Point141.2 - 151 °C at 760 mmHg[7][8][9][10]
Density0.805 - 0.823 g/cm³[7][8][10]
Flash Point32.6 °C[7][8][9][10]
SolubilitySoluble in water, alcohols, and organic solvents[7][9]

Mandatory Visualization

Purification_Workflow start_end start_end process process decision decision output output troubleshoot troubleshoot start Crude this compound wash Wash with 10% NaHCO3 and then H2O start->wash dry Dry with MgSO4 wash->dry check_purity Check Purity (TLC, GC, NMR) dry->check_purity distill Fractional Distillation check_purity->distill Purity Not OK (Boiling point difference) column Column Chromatography check_purity->column Purity Not OK (Polar impurities) bisulfite Bisulfite Adduct Formation & Regeneration check_purity->bisulfite Purity Not OK (Highly selective separation needed) pure_product Pure this compound check_purity->pure_product Purity OK distill->pure_product column->pure_product troubleshoot_column Decomposition? Use deactivated silica or alumina column->troubleshoot_column bisulfite->pure_product

Caption: Workflow for the purification of crude this compound.

References

Investigating the stability and degradation of 5-Methylhexanal in various matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the stability and degradation of 5-Methylhexanal in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it relevant?

A1: this compound is a branched-chain aliphatic aldehyde. It is used as a chemical intermediate in the synthesis of other organic compounds, such as pharmaceuticals and flavorings.[1] Due to its aldehyde functional group, it is a reactive molecule, and its stability is a critical consideration in its various applications.

Q2: What are the main factors that can affect the stability of this compound?

A2: The stability of this compound can be influenced by several factors, including:

  • Temperature: Higher temperatures can accelerate degradation reactions.

  • pH: this compound can undergo acid or base-catalyzed reactions.

  • Presence of Oxidizing Agents: Aldehydes are susceptible to oxidation, forming carboxylic acids.

  • Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.

  • Matrix Components: The surrounding matrix (e.g., biological fluids, formulation excipients) can interact with this compound, affecting its stability.[2]

Q3: How should this compound samples be stored to ensure stability?

A3: To maintain the integrity of this compound samples, it is recommended to:

  • Store them in tightly sealed containers to prevent evaporation and exposure to air.

  • Keep them in a cool and dark place, such as a refrigerator, to minimize thermal and photodegradation. For long-term storage, consider refrigeration at 2-8°C.[3]

  • For solutions, use amber glass vials to protect from light.

  • Consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, as aldehydes are sensitive to air.[3][4]

Q4: What are the expected degradation products of this compound?

A4: Based on the reactivity of the aldehyde functional group, the primary degradation products of this compound are expected to be:

  • 5-Methylhexanoic acid: Formed through oxidation.

  • 5-Methylhexan-1-ol: Formed through reduction.

  • Aldol condensation products: Formed through self-condensation in the presence of acid or base.[5]

  • Polymers: Aldehydes can undergo polymerization over time.

Q5: What is a forced degradation study and why is it important for this compound?

A5: A forced degradation or stress study is an investigation of the stability of a drug substance or drug product under conditions more severe than accelerated stability testing.[6] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.[2][7] For this compound, this is important to understand how it might degrade under various manufacturing, storage, and physiological conditions.

Data on Stability of this compound

Currently, there is limited publicly available quantitative data on the stability of this compound in various matrices. Researchers are encouraged to perform their own stability studies based on the provided experimental protocols. The following table can be used as a template to summarize the obtained results.

Stress ConditionMatrixDurationTemperature (°C)% Recovery of this compoundDegradation Products Identified
Acid Hydrolysis (e.g., 0.1 M HCl)Specify (e.g., Water, Plasma)
Base Hydrolysis (e.g., 0.1 M NaOH)Specify (e.g., Water, Plasma)
Oxidation (e.g., 3% H₂O₂)Specify (e.g., Water, Plasma)
Thermal DegradationSpecify (e.g., Solid, Solution)
Photodegradation (ICH Q1B)Specify (e.g., Solid, Solution)

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study of this compound. The specific concentrations and conditions may need to be optimized based on the specific matrix and analytical method.

1. Materials and Reagents:

  • This compound standard

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Calibrated oven and photostability chamber

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Place the solid this compound or its solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose the solid or solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating method, such as GC-MS or HPLC-UV/MS.

5. Data Evaluation:

  • Calculate the percentage of this compound remaining and the percentage of degradation. The target degradation is typically in the range of 5-20%.[7]

  • Identify and quantify the major degradation products.

  • Propose the degradation pathway based on the identified products.

Troubleshooting Guides

Issue: Analyte Loss or Low Recovery

Question Possible Causes Troubleshooting Steps
Why am I observing low recovery of this compound from my samples? Volatility of this compound: Significant loss can occur due to evaporation during sample preparation steps like solvent evaporation or vortexing. Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces, especially at low concentrations. Degradation during Sample Preparation: The analyte might be degrading during extraction or other sample handling procedures.Minimize Evaporation: Work at lower temperatures, avoid vigorous vortexing, and keep sample vials capped whenever possible. Use Silanized Glassware: To reduce adsorption, use silanized glass vials and inserts. Optimize Sample Preparation: Minimize the duration of sample preparation steps and avoid harsh conditions (e.g., high temperatures, extreme pH) if possible. Consider derivatization to improve stability.[8][9]

Issue: Chromatographic Problems

Question Possible Causes Troubleshooting Steps
Why am I seeing peak tailing for this compound in my chromatogram? Active Sites on the Column: The aldehyde group can interact with active sites on the silica-based column packing material. Column Overload: Injecting too much sample can lead to peak distortion. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal.Use an Inert Column: Employ a column with end-capping or a base-deactivated stationary phase. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. Optimize Mobile Phase: Adjust the pH of the mobile phase or try a different organic modifier. For GC analysis, ensure proper deactivation of the liner and column.
Why are my retention times for this compound shifting? Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. Fluctuations in Column Temperature: Changes in ambient temperature can affect retention time. Column Degradation: The stationary phase of the column can degrade over time.Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and use a consistent procedure. Ensure proper degassing.[10] Use a Column Oven: Maintain a constant column temperature using a column oven.[11] Replace the Column: If the column has been used extensively or with aggressive mobile phases, it may need to be replaced.

Issue: Matrix Effects

Question Possible Causes Troubleshooting Steps
How do I know if matrix effects are impacting my analysis of this compound in biological samples? Ion Suppression or Enhancement in MS Detection: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[12][13][14]Perform a Post-Extraction Addition Study: Compare the response of this compound in a clean solvent to the response when it is spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects.[15] Improve Sample Cleanup: Use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering matrix components.[16] Use a Stable Isotope-Labeled Internal Standard: A deuterated standard like this compound-d7 will co-elute and experience similar matrix effects, allowing for accurate correction.[17] Optimize Chromatography: Modify the chromatographic method to separate this compound from the interfering matrix components.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Matrix Spiking Matrix Spiking Stock Solution->Matrix Spiking Acid Hydrolysis Acid Hydrolysis Matrix Spiking->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Matrix Spiking->Base Hydrolysis Oxidation Oxidation Matrix Spiking->Oxidation Thermal Thermal Matrix Spiking->Thermal Photochemical Photochemical Matrix Spiking->Photochemical Timepoint Sampling Timepoint Sampling Acid Hydrolysis->Timepoint Sampling Base Hydrolysis->Timepoint Sampling Oxidation->Timepoint Sampling Thermal->Timepoint Sampling Photochemical->Timepoint Sampling Sample Neutralization/Dilution Sample Neutralization/Dilution Timepoint Sampling->Sample Neutralization/Dilution Analytical Method Analytical Method Sample Neutralization/Dilution->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Aldol Condensation This compound This compound 5-Methylhexanoic Acid 5-Methylhexanoic Acid This compound->5-Methylhexanoic Acid [O] 5-Methylhexan-1-ol 5-Methylhexan-1-ol This compound->5-Methylhexan-1-ol [H] Aldol Adduct Aldol Adduct This compound->Aldol Adduct Base/Acid Condensed Dimer Condensed Dimer Aldol Adduct->Condensed Dimer - H2O

References

Identification of common side products in 5-Methylhexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 5-methylhexanal. The information is tailored for researchers, scientists, and drug development professionals to help identify and mitigate the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent laboratory-scale synthetic routes for this compound include the oxidation of 5-methylhexan-1-ol, the hydroformylation of 4-methyl-1-pentene, and the hydroboration-oxidation of 5-methyl-1-hexene followed by oxidation of the resulting alcohol.

Q2: My final product is contaminated with a substance that has a strong, unpleasant odor. What is the likely culprit?

A2: If you are employing a Swern oxidation or a related DMSO-activated oxidation method, the malodorous compound is likely dimethyl sulfide (CH₃)₂S, a common byproduct of this reaction.[1][2][3][4][5]

Q3: After oxidation of 5-methylhexan-1-ol, I am observing a significant amount of 5-methylhexanoic acid. How can I prevent this?

A3: The formation of 5-methylhexanoic acid is due to over-oxidation of the aldehyde. This is common when using strong oxidizing agents like chromic acid or when water is present in reactions using milder oxidants like PCC.[6][7] To minimize this, ensure your reaction is conducted under anhydrous conditions and consider using a milder, more selective oxidizing agent such as in the Swern or Dess-Martin periodinane oxidation. When using PCC, the absence of water is crucial to prevent the formation of a hydrate intermediate which can be further oxidized.[6][7]

Q4: In my hydroformylation reaction of 4-methyl-1-pentene, the yield of this compound is low, and I've isolated 2,4-dimethylpentanal. What is happening?

A4: The formation of 2,4-dimethylpentanal is a result of the hydroformylation reaction proceeding with branched regioselectivity (iso-product) instead of the desired linear selectivity (n-product). The ratio of these isomers is highly dependent on the catalyst system (metal and ligands) and reaction conditions.[8]

Q5: My Grignard reaction to produce the precursor alcohol for this compound has a low yield. What are the common pitfalls?

A5: Grignard reagents are extremely sensitive to moisture and any protic solvents (like water or alcohols).[9][10] The presence of even trace amounts of water will quench the Grignard reagent, reducing your yield. Ensure all glassware is rigorously dried and all solvents and reagents are anhydrous. Another potential side reaction is the coupling of the Grignard reagent with the starting alkyl halide.

Troubleshooting Guides

Oxidation of 5-Methylhexan-1-ol

This is a widely used method for synthesizing this compound. However, the choice of oxidizing agent and reaction conditions are critical to avoid side product formation.

Common Side Products and their Identification

Side ProductChemical FormulaMolar Mass ( g/mol )Identification MethodLikely Cause
5-Methylhexanoic AcidC₇H₁₄O₂130.18GC-MS, IR (broad O-H stretch), ¹H NMROver-oxidation of the aldehyde, especially with strong oxidants or in the presence of water.[6][11]
Unreacted 5-Methylhexan-1-olC₇H₁₆O116.20GC-MS, IR (O-H stretch), ¹H NMRIncomplete oxidation.
Dimethyl Sulfide (Swern)C₂H₆S62.13GC-MS, OdorByproduct of Swern oxidation.[1][2][3]
Mixed Thioacetals (Swern)VariesVariesGC-MS, ¹H NMRReaction temperature rising above -60 °C during Swern oxidation.[5]
Pyridinium Hydrochloride (PCC)C₅H₆ClN115.56Insoluble solidByproduct of PCC oxidation.[6][7]
Chromium Salts (PCC/Jones)VariesVariesColored, insoluble solidsByproduct of chromium-based oxidations.[12]

Troubleshooting Protocol

IssueRecommended Action
High levels of 5-methylhexanoic acid 1. Ensure strictly anhydrous conditions. Dry all glassware, solvents, and reagents thoroughly. 2. Switch to a milder oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation under carefully controlled low temperatures. 3. If using PCC, add molecular sieves to the reaction mixture to scavenge any trace amounts of water.[6] 4. During workup, a mild basic wash (e.g., saturated NaHCO₃) can help remove the acidic byproduct.
Low conversion of 5-methylhexan-1-ol 1. Increase the equivalents of the oxidizing agent. 2. Extend the reaction time. 3. Ensure the reaction temperature is appropriate for the chosen oxidant.
Formation of mixed thioacetals in Swern oxidation Maintain a reaction temperature at or below -78 °C during the addition of the alcohol and until the base is added.
Unpleasant odor after Swern oxidation Rinse all glassware with a bleach solution or potassium peroxymonosulfate (Oxone®) to oxidize the volatile dimethyl sulfide to odorless dimethyl sulfoxide or dimethyl sulfone.[1]
Hydroformylation of 4-Methyl-1-pentene

This industrial process can be adapted for laboratory synthesis, but controlling regioselectivity and preventing side reactions is key.

Common Side Products and their Identification

Side ProductChemical FormulaMolar Mass ( g/mol )Identification MethodLikely Cause
2,4-Dimethylpentanal (iso-aldehyde)C₇H₁₄O114.19GC-MS, ¹H NMR, ¹³C NMRNon-selective hydroformylation.[8]
2-MethylpentaneC₆H₁₄86.18GC-MSHydrogenation of the starting alkene.[8][13]
5-Methylhexan-1-olC₇H₁₆O116.20GC-MS, IR, ¹H NMRHydrogenation of the product aldehyde.[8][13]
Isomers of 4-methyl-1-penteneC₆H₁₂84.16GC-MSIsomerization of the starting alkene.[13]

Troubleshooting Protocol

IssueRecommended Action
Low n/iso ratio (high 2,4-dimethylpentanal) 1. Modify the catalyst system. Bulky phosphine or phosphite ligands tend to favor the formation of the linear (n) aldehyde.[8] 2. Adjust reaction conditions: lower temperatures and higher carbon monoxide partial pressures can improve linear selectivity.[8]
Significant hydrogenation of alkene or aldehyde 1. Lower the reaction temperature. 2. Decrease the partial pressure of hydrogen (H₂). 3. An excess of carbon monoxide can sometimes suppress hydrogenation.
Presence of alkene isomers The isomerization of the double bond is often an integral part of the catalytic cycle. To favor hydroformylation of the terminal alkene, adjusting the ligand and reaction conditions to increase the rate of hydroformylation relative to isomerization is necessary.

Experimental Protocols

Key Experiment: Swern Oxidation of 5-Methylhexan-1-ol

This protocol outlines a general procedure for the Swern oxidation, a mild method for converting 5-methylhexan-1-ol to this compound while minimizing over-oxidation.

  • Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Preparation : In the flask, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activator Formation : Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15-20 minutes.

  • Alcohol Addition : Add a solution of 5-methylhexan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Aldehyde Formation : Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature over about 1 hour.

  • Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by distillation or column chromatography.

Visualizations

Logical Flow for Troubleshooting Aldehyde Synthesis

G cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions start Start Synthesis reaction Perform Reaction start->reaction analysis Analyze Product Mixture (GC-MS, NMR) reaction->analysis product_ok Pure this compound? analysis->product_ok end Synthesis Complete product_ok->end Yes troubleshoot Identify Side Products product_ok->troubleshoot No acid Over-oxidation Product (5-Methylhexanoic Acid) troubleshoot->acid Acidic Impurity iso_aldehyde Isomeric Aldehyde (2,4-Dimethylpentanal) troubleshoot->iso_aldehyde Isomer Impurity other Other Impurities (Starting material, reduced products, etc.) troubleshoot->other Other solution_acid Use Milder/Anhydrous Conditions acid->solution_acid solution_iso Modify Catalyst/Conditions iso_aldehyde->solution_iso solution_other Adjust Stoichiometry/Purification other->solution_other

Caption: A logical workflow for identifying issues and implementing corrective actions in this compound synthesis.

Reaction Pathways for Side Product Formation

G cluster_oxidation Oxidation Pathway cluster_hydroformylation Hydroformylation Pathway reactant_alcohol 5-Methylhexan-1-ol product This compound (Desired Product) reactant_alcohol->product Mild Oxidation (PCC, Swern) reactant_alkene 4-Methyl-1-pentene reactant_alkene->product Linear Addition (n-product) side_product_iso 2,4-Dimethylpentanal (iso-product) reactant_alkene->side_product_iso Branched Addition side_product_alkane 2-Methylpentane (Hydrogenation) reactant_alkene->side_product_alkane Hydrogenation side_product_acid 5-Methylhexanoic Acid (Over-oxidation) product->side_product_acid Strong/Wet Oxidation

Caption: Major reaction pathways leading to this compound and common side products.

References

Methods for reducing matrix interference in 5-Methylhexanal analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Methylhexanal Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of matrix interference in my this compound analysis?

A1: Matrix interference can manifest in several ways during chromatographic analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS). Key indicators include:

  • Poor Peak Shape: You may observe peak tailing or fronting for this compound, which can complicate integration and affect accuracy.[1]

  • Signal Suppression or Enhancement: The most common issue is a noticeable decrease (suppression) or increase (enhancement) in the signal intensity of your analyte compared to a clean standard.[2][3] In GC-MS, signal enhancement is more common and occurs when matrix components coat active sites in the injector, preventing the analyte from degrading.[2][3]

  • Baseline Instability: A noisy, drifting, or wandering baseline can obscure small peaks and lead to inaccurate quantification.[1][4]

  • Irreproducible Results: Significant variations in retention times and peak areas across replicate injections of the same sample are a strong indicator of matrix effects.[1]

  • Ghost Peaks: The appearance of unexpected peaks in your chromatogram, often from carryover from a previous injection, can be exacerbated by a complex matrix.[1]

Q2: How can I confirm that matrix effects are impacting my results?

A2: A straightforward method to diagnose matrix effects is to compare the analytical response of this compound in a pure solvent standard versus a matrix-matched standard.[2]

  • Prepare a standard solution of this compound in a clean solvent (e.g., hexane).

  • Prepare a matrix-matched standard by spiking the same known concentration of this compound into a blank sample extract (a sample of the same matrix type known to be free of the analyte).

  • Analyze both samples under the same GC-MS conditions.

If there is a significant difference (typically >15-20%) in the signal response between the two, your analysis is likely affected by matrix effects. A lower response in the matrix-matched standard indicates signal suppression, while a higher response points to signal enhancement.[2]

Q3: Which sample preparation techniques are most effective at reducing matrix interference for volatile aldehydes like this compound?

A3: The goal of sample preparation is to isolate this compound while removing as many interfering matrix components as possible. Effective techniques include:

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is highly effective for extracting volatile and semi-volatile compounds like this compound from complex matrices.[5][6] Headspace SPME (HS-SPME) is particularly useful as it extracts the analyte from the vapor phase above the sample, leaving non-volatile matrix components behind.[7][8]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate this compound from the sample matrix based on its solubility in an immiscible organic solvent.[9] For complex biological samples, a double LLE may improve selectivity by first removing hydrophobic interferences with a non-polar solvent before extracting the analyte.[10]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interfering compounds are washed away.[9][10] Online SPE systems can automate this cleanup process and significantly reduce matrix effects.[11]

  • Sample Dilution: A simple, yet often effective, method is to dilute the sample.[9][12][13] This reduces the concentration of all components, including interferences. However, this is only feasible if the concentration of this compound remains above the instrument's limit of detection.[9]

Q4: Can chemical derivatization help mitigate matrix effects for this compound?

A4: Yes, derivatization is a powerful strategy for analyzing aldehydes.[14][15] Direct analysis of aldehydes by GC-MS can be challenging due to their polarity and thermal instability.[14] Derivatization converts the aldehyde's carbonyl group into a less polar, more stable, and more volatile functional group.[14]

A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[14][16] This reaction forms a stable oxime derivative that exhibits excellent chromatographic behavior and can be detected with high sensitivity.[14][16] This process not only improves the analytical properties of this compound but also moves its chromatographic peak away from many underivatized, co-eluting matrix components, thus reducing interference.

Q5: What instrumental parameters can I adjust on my GC-MS to reduce matrix effects?

A5: Optimizing your GC-MS method can significantly reduce the impact of matrix interference:

  • Inlet Maintenance: Regularly clean the GC inlet and replace the liner. The inlet is a primary area where non-volatile matrix components accumulate, leading to signal enhancement and peak tailing.[2]

  • Column Maintenance: Trim a small portion (e.g., 10-15 cm) from the front of the analytical column to remove accumulated residues that can cause interference.[2]

  • Optimize Temperature Program: Adjust the GC oven temperature program to improve the separation between this compound and interfering peaks.[1]

  • Use Selective Ion Monitoring (SIM): Instead of scanning a full mass range, use SIM mode to monitor only a few specific ions for this compound. This significantly improves selectivity and can filter out the signal from many co-eluting matrix components.[17]

Data Summary

The following table summarizes the effectiveness of various sample preparation techniques in reducing matrix effects and improving analyte recovery for aldehyde analysis.

Technique Principle Typical Analyte Recovery (%) Effectiveness in Reducing Matrix Effects Key Advantages Common Applications
Headspace SPME (HS-SPME) Extracts volatile analytes from the headspace above the sample, avoiding non-volatile matrix components.[7]85 - 105%HighSolvent-free, minimizes matrix contact, easily automated.[5][6]Food and beverage, environmental volatiles, clinical diagnostics.[5][18]
Liquid-Liquid Extraction (LLE) Partitions the analyte between the sample matrix and an immiscible organic solvent.[9]70 - 95%ModerateSimple, low cost.Biological fluids, water samples.
Solid-Phase Extraction (SPE) Separates the analyte from the matrix using a solid sorbent that retains the analyte or the interferences.[9]80 - 110%HighHigh selectivity, can concentrate the analyte.[10]Pharmaceutical analysis, environmental monitoring.
Derivatization (with PFBHA) Chemically modifies the aldehyde to improve its volatility, stability, and chromatographic properties.[14]> 95%HighImproves peak shape, increases sensitivity, separates analyte from interferences.[14][16]Air quality monitoring, biological samples.[19]
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[13]N/A (Concentration Dependent)Moderate to HighSimple, fast, reduces instrument contamination.[9][12]High-concentration samples.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol describes a general method for the extraction of this compound from a liquid sample matrix (e.g., plasma, beverage) prior to GC-MS analysis.

  • Sample Preparation: Place 1-2 mL of the liquid sample into a 10-20 mL headspace vial. If required, add an internal standard and a salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile compounds.[20]

  • Incubation: Seal the vial and place it in a heating block or water bath. Incubate the sample at a controlled temperature (e.g., 60-70°C) for a set period (e.g., 15-20 minutes) to allow the analytes to equilibrate between the liquid and gas phases.[21]

  • Extraction: Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace above the sample.[8][21] Expose the fiber for a defined time (e.g., 20-40 minutes) to extract the volatile compounds.[21]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[5][21]

Protocol 2: PFBHA Derivatization

This protocol outlines the derivatization of this compound using PFBHA to form a stable oxime derivative.[14]

  • Reagent Preparation: Prepare a PFBHA solution (e.g., 10-20 mg/mL) in a suitable solvent or buffer.

  • Sample Addition: Add an aliquot of your sample extract (obtained from LLE or SPE) or standard solution to a clean reaction vial.

  • Derivatization Reaction: Add an excess of the PFBHA solution to the vial. Tightly cap the vial and vortex for 1 minute.[14]

  • Incubation: Place the vial in a heating block or water bath at 60-70°C for 30-60 minutes to facilitate the reaction.[14][16]

  • Extraction: After cooling to room temperature, add an appropriate organic solvent (e.g., hexane) and vortex vigorously to extract the PFBHA-oxime derivative.[14]

  • Analysis: Centrifuge to separate the phases and inject an aliquot of the organic layer into the GC-MS for analysis.[14]

Visualizations

Below are diagrams illustrating key workflows and relationships for troubleshooting matrix interference.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solution Pathways cluster_prep_methods Sample Prep Methods cluster_inst_methods Instrumental Adjustments cluster_verification Verification Problem Poor Peak Shape, Signal Instability, or Inconsistent Results Diagnose Run Matrix-Matched Standard vs. Solvent Standard Problem->Diagnose Compare Signal Difference >20% ? Diagnose->Compare SamplePrep Optimize Sample Preparation Compare->SamplePrep Yes Instrument Optimize GC-MS Method Compare->Instrument Yes Verify Re-analyze and Verify Results Compare->Verify No SPME Implement HS-SPME SamplePrep->SPME Deriv Use PFBHA Derivatization SamplePrep->Deriv Dilute Dilute Sample SamplePrep->Dilute SPE Add SPE Cleanup Step SamplePrep->SPE Inlet Clean Inlet / Replace Liner Instrument->Inlet Column Trim Column Instrument->Column SIM Use SIM Mode Instrument->SIM SPME->Verify Deriv->Verify Dilute->Verify SPE->Verify Inlet->Verify Column->Verify SIM->Verify

Caption: Troubleshooting workflow for matrix interference in this compound analysis.

References

Challenges and solutions for scaling up 5-Methylhexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 5-Methylhexanal. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for this compound synthesis are the oxidation of 5-methyl-1-hexanol, the hydroboration-oxidation of 5-methyl-1-hexene, and the aldol condensation of isovaleraldehyde. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Q2: I am observing a low yield in my this compound synthesis. What are the general contributing factors?

A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, reaction time), poor quality of reagents, side reactions, and inefficient purification. It is crucial to monitor the reaction progress closely and ensure all reagents and solvents are pure and anhydrous where required.[1]

Q3: What are the typical impurities I might encounter, and how can they be removed?

A3: Common impurities include unreacted starting materials, over-oxidized products (e.g., 5-methylhexanoic acid in oxidation reactions), and byproducts from side reactions (e.g., isomers from aldol condensation). Purification is typically achieved through distillation or column chromatography. The choice of purification method depends on the boiling points and polarities of the components in the mixture.

Q4: What are the key safety precautions to consider when synthesizing this compound?

A4: this compound is a flammable liquid and an irritant.[2][3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted away from ignition sources.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 5-Methyl-1-hexanol
Potential Cause Solution
Incomplete Oxidation - Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC to determine the optimal reaction time. A slight increase in temperature may be necessary, but be cautious of over-oxidation.[1] - Choice of Oxidizing Agent: Mild oxidizing agents like pyridinium chlorochromate (PCC) are often preferred to minimize over-oxidation to the carboxylic acid.[5]
Over-oxidation to Carboxylic Acid - Use a Milder Oxidizing Agent: Consider using Dess-Martin periodinane (DMP) or a Swern oxidation protocol, which are known for their selectivity towards aldehyde formation. - Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent. An excess can lead to the formation of 5-methylhexanoic acid.
Volatilization of Product - Control Reaction Temperature: this compound has a relatively low boiling point (141.2 °C).[6] Ensure the reaction and work-up are performed at controlled temperatures to minimize loss of product. - Efficient Condensation: Use an efficient condenser during the reaction and distillation.
Issue 2: Impurities Detected in the Final Product
Potential Cause Solution
Presence of Unreacted 5-methyl-1-hexanol - Drive the Reaction to Completion: Increase the reaction time or consider a slight excess of the oxidizing agent. - Efficient Purification: Separate the aldehyde from the alcohol by fractional distillation or column chromatography. The boiling points are sufficiently different for effective separation.
Formation of 5-methylhexanoic acid - Optimize Oxidation Conditions: As mentioned above, use milder and more selective oxidizing agents. - Aqueous Work-up: During the work-up, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic impurity.
Aldol Condensation Byproducts - Control Reaction pH: If the reaction conditions are basic, self-condensation of the product can occur. Maintain neutral or slightly acidic conditions if possible.

Experimental Protocols and Data

Synthesis Route 1: Oxidation of 5-Methyl-1-hexanol

This method involves the oxidation of the primary alcohol, 5-methyl-1-hexanol, to the corresponding aldehyde.

Protocol: Pyridinium Chlorochromate (PCC) Oxidation

  • In a round-bottom flask under an inert atmosphere, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • To this suspension, add a solution of 5-methyl-1-hexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Workflow for Oxidation of 5-Methyl-1-hexanol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend PCC in DCM add_alcohol Add 5-methyl-1-hexanol in DCM start->add_alcohol Dropwise react Stir at RT (2-4h) add_alcohol->react monitor Monitor by TLC/GC react->monitor dilute Dilute with Et2O monitor->dilute Reaction Complete filter Filter through Silica/Celite dilute->filter concentrate Concentrate filter->concentrate distill Distill concentrate->distill end end distill->end Pure this compound

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Synthesis Route 2: Hydroboration-Oxidation of 5-Methyl-1-hexene

This two-step procedure first converts the alkene to an organoborane, which is then oxidized to the primary alcohol, followed by oxidation to the aldehyde.[5]

Protocol: Hydroboration-Oxidation

  • Hydroboration: To a solution of 5-methyl-1-hexene (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add borane-tetrahydrofuran complex (BH3-THF) (0.5 equivalents) dropwise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30%).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-methyl-1-hexanol.

  • The resulting alcohol is then oxidized to this compound using the PCC protocol described in Synthesis Route 1.

Logical Relationship for Hydroboration-Oxidation

G start 5-Methyl-1-hexene step1 Hydroboration (BH3-THF) start->step1 intermediate Trialkylborane Intermediate step1->intermediate step2 Oxidation (H2O2, NaOH) intermediate->step2 alcohol 5-Methyl-1-hexanol step2->alcohol step3 Oxidation (PCC) alcohol->step3 end This compound step3->end

Caption: Key steps in the hydroboration-oxidation synthesis of this compound.

Synthesis Route 3: Aldol Condensation of Isovaleraldehyde

This method involves the self-condensation of isovaleraldehyde under basic conditions.

Protocol: Base-Catalyzed Aldol Condensation

  • To a solution of isovaleraldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) dropwise at a controlled temperature (e.g., 10-20 °C).

  • Stir the reaction mixture for several hours. The progress can be monitored by GC for the formation of the aldol addition product and its subsequent dehydration product.

  • Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify by vacuum distillation to isolate 2-isopropyl-5-methyl-2-hexenal.

  • The resulting α,β-unsaturated aldehyde can then be selectively reduced to this compound, for example, through catalytic hydrogenation using a specific catalyst that favors the reduction of the carbon-carbon double bond over the aldehyde.

G start Low Yield or Multiple Products q1 Is the temperature controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the base concentration and addition rate optimal? a1_yes->q2 s1 Implement cooling bath to prevent side reactions. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction time optimized? a2_yes->q3 s2 Use dilute base and add it slowly to control the reaction rate. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Improved Yield and Purity a3_yes->end s3 Monitor by GC to avoid formation of complex byproducts over time. a3_no->s3 s3->end

References

Technical Support Center: 5-Methylhexanal Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 5-Methylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, like other aldehydes, are oxidation and reduction. Under aerobic conditions, it can undergo autoxidation to form 5-methylhexanoic acid, often proceeding through a 5-methylperoxyhexanoic acid intermediate.[1][2][3] Reductants can convert this compound to its corresponding primary alcohol, 5-methylhexan-1-ol.[4]

Q2: What environmental factors can accelerate the degradation of this compound?

A2: Exposure to oxygen (air), light, and elevated temperatures can accelerate the autoxidation of this compound.[2][5] The presence of metal ions can also catalyze oxidation reactions.[6] Therefore, to ensure stability, this compound should be stored in a cool, dark place under an inert atmosphere.

Q3: What are the expected major degradation products of this compound?

A3: The major and most stable degradation product from oxidation is 5-methylhexanoic acid.[1][3][5] The primary reduction product is 5-methylhexan-1-ol.[4]

Q4: How can I monitor the degradation of this compound in my samples?

A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection are the most common methods for monitoring the degradation of this compound. These techniques allow for the separation and quantification of the parent compound and its degradation products. For volatile aldehydes, GC-MS is often preferred. HPLC analysis typically requires derivatization of the aldehyde to a more stable and UV-active compound.

Troubleshooting Guides

GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Step(s)
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated liner; replace the liner if necessary. 2. Bake out the column at a high temperature (within the column's limit). If tailing persists, trim the first few centimeters of the column. 3. Ensure the column is installed at the correct depth in the injector and detector.
Low Analyte Response 1. Leak in the injection port. 2. Sample degradation in the injector. 3. Incorrect split ratio.1. Check for leaks using an electronic leak detector. 2. Lower the injector temperature to minimize on-column degradation. 3. Adjust the split ratio to allow more sample onto the column.
Ghost Peaks 1. Contamination of the syringe, injector, or column. 2. Carryover from a previous injection.1. Clean the syringe and injector. Bake out the column. 2. Run a solvent blank to confirm carryover. Increase the bake-out time between runs.
Retention Time Shifts 1. Fluctuation in oven temperature or carrier gas flow rate. 2. Column aging or contamination.1. Verify oven temperature calibration and carrier gas flow rate. 2. Condition the column. If the shift is significant, the column may need to be replaced.
HPLC Analysis (with DNPH Derivatization)
Issue Potential Cause(s) Troubleshooting Step(s)
Incomplete Derivatization 1. Insufficient derivatizing reagent (DNPH). 2. Incorrect reaction pH or temperature. 3. Sample matrix interference.1. Ensure an excess of DNPH is used. 2. Optimize the pH and temperature of the derivatization reaction. 3. Perform a sample cleanup (e.g., solid-phase extraction) prior to derivatization.
Multiple Peaks for a Single Analyte 1. Formation of syn/anti isomers of the DNPH derivative. 2. Degradation of the derivative.1. This is common; ensure chromatographic conditions are optimized to either separate or co-elute the isomers consistently for quantification. 2. Protect derivatized samples from light and heat. Analyze as soon as possible after preparation.
Loss of Derivative on SPE Cartridge 1. Inappropriate SPE sorbent or elution solvent. 2. Cartridge drying out during loading.1. Ensure the SPE sorbent has the correct chemistry for retaining the derivative and that the elution solvent is strong enough to elute it. 2. Do not allow the sorbent bed to go dry before the sample and wash steps are complete.
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Detector lamp aging.1. Filter all mobile phases and use fresh, high-purity solvents. Flush the column with a strong solvent. 2. Check the detector lamp's usage hours and replace if necessary.

Quantitative Data Summary

Quantitative data for the degradation of this compound is not widely available in the literature. The following table provides a general overview of typical analytical parameters for aldehyde analysis, which can be used as a starting point for method development.

Analytical Method Analyte Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ)
GC-MS with PFBHA derivatizationHexanalHuman Blood0.006 nMNot Reported
HPLC-UV with DNPH derivatizationFormaldehydeDrinking Water1 ppbNot Reported
HPLC-UV with DNPH derivatizationAcetaldehydeDrinking Water1 ppbNot Reported
HPLC-UV with DNPH derivatizationPropionaldehydeDrinking Water1 ppbNot Reported

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline for the analysis of volatile aldehydes and can be adapted for this compound.

1. Sample Preparation:

  • For liquid samples, use static headspace sampling. Pipette 1-5 mL of the sample into a 20 mL headspace vial.

  • For solid samples, weigh a known amount into a headspace vial and add a suitable solvent.

  • Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to all samples, standards, and blanks.

2. Derivatization (Optional but Recommended for Improved Sensitivity):

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes for GC-MS analysis.

  • Prepare a 10 mg/mL solution of PFBHA in deionized water.

  • Add a small volume of the PFBHA solution to each vial.

  • Heat the vials (e.g., at 60°C for 30 minutes) to facilitate the reaction.

3. GC-MS Conditions:

  • Injector: Split/splitless, 250°C.

  • Column: A mid-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-450.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify using a calibration curve prepared with standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Protocol 2: HPLC-UV Analysis of this compound via DNPH Derivatization

This protocol is based on standard methods for aldehyde analysis in various matrices.

1. Sample Collection and Derivatization:

  • For air samples, draw a known volume of air through a silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (DNPH). The aldehyde reacts to form a stable dinitrophenylhydrazone derivative.

  • For liquid samples, add a DNPH solution (typically in acetonitrile and acidified) to the sample.

2. Sample Extraction:

  • Elute the DNPH derivatives from the cartridge with acetonitrile.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 50:50 acetonitrile:water and ramp to 100% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at 360 nm.

4. Data Analysis:

  • Identify the this compound-DNPH derivative peak based on its retention time compared to a standard.

  • Quantify using a calibration curve generated from standards of the derivatized aldehyde.

Visualizations

Degradation_Pathways 5_Methylhexanal This compound Acyl_Radical 5-Methylhexanoyl Radical 5_Methylhexanal->Acyl_Radical H• abstraction (Initiation) 5_Methylhexan_1_ol 5_Methylhexan_1_ol 5_Methylhexanal->5_Methylhexan_1_ol Reduction Peroxy_Radical 5-Methylhexanoyl Peroxy Radical Acyl_Radical->Peroxy_Radical + O2 Peroxy_Acid 5-Methylperoxyhexanoic Acid Peroxy_Radical->Peroxy_Acid + this compound - Acyl Radical Carboxylic_Acid 5-Methylhexanoic Acid Peroxy_Acid->Carboxylic_Acid Further Reaction

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (Liquid or Solid) Add_IS Add Internal Standard Derivatization Derivatization (optional) e.g., with PFBHA Add_IS->Derivatization Headspace_Vial Transfer to Headspace Vial Derivatization->Headspace_Vial GC_Injection Headspace Injection Headspace_Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Identification and Integration Detection->Peak_Integration Quantification Quantification via Calibration Curve Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

References

Refining analytical methods for trace level detection of 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of 5-Methylhexanal. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for trace level detection of this compound?

A1: The most prevalent and robust method for trace level analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers excellent separation of volatile compounds and sensitive, specific detection, which is crucial for identifying and quantifying analytes at low concentrations.

Q2: Why is sample preparation important for this compound analysis, and what is a recommended technique?

A2: Sample preparation is critical for trace level analysis to concentrate the analyte and remove interfering matrix components. Solid-Phase Microextraction (SPME) is a highly recommended technique for this compound. SPME is a solvent-free method that combines extraction and preconcentration into a single step, minimizing sample handling and potential for contamination. Headspace SPME (HS-SPME) is particularly suitable for volatile compounds like this compound in complex matrices.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While this compound can be analyzed directly by GC-MS, derivatization is often employed to improve its chromatographic behavior and enhance detection sensitivity. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde into a more stable and less volatile oxime derivative. This can lead to improved peak shape, reduced tailing, and lower detection limits.[1][2]

Q4: What are the key parameters to optimize for a robust SPME-GC-MS method for this compound?

A4: Key parameters for optimization include:

  • SPME Fiber: The choice of fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for broad-range volatile compounds.[3]

  • Extraction Time and Temperature: These parameters influence the partitioning of this compound from the sample matrix to the SPME fiber. Longer extraction times and higher temperatures generally increase the amount of analyte extracted, but need to be optimized to avoid degradation.[3]

  • GC Inlet Temperature: The inlet temperature must be high enough to ensure efficient thermal desorption of this compound or its derivative from the SPME fiber without causing thermal degradation.

  • GC Column and Oven Temperature Program: A mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., HP-5MS), is commonly used. The oven temperature program should be optimized to achieve good separation of this compound from other matrix components.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Potential Cause Troubleshooting Steps
Active Sites in the GC System - Inlet: Use a deactivated inlet liner. Regularly replace the liner and septum. - Column: Condition the column according to the manufacturer's instructions. If the column is old or contaminated, trim 10-15 cm from the inlet end.
Improper Column Installation Ensure the column is installed at the correct depth in the inlet and detector. A poor cut at the column end can also cause tailing.
Sub-optimal Flow Rate Verify and optimize the carrier gas flow rate for your column dimensions.
Sample Overload If peaks are fronting, this may indicate column overload. Reduce the injection volume or dilute the sample.
Chemical Interactions The aldehyde group of this compound can be reactive. Consider derivatization with PFBHA to form a more inert oxime.[1]
Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio

Question: I am struggling to detect this compound at the desired trace levels. How can I improve the sensitivity of my method?

Answer:

Potential Cause Troubleshooting Steps
Inefficient Extraction/Concentration - SPME: Optimize extraction time and temperature. Ensure the SPME fiber is not damaged. Consider using a fiber with a thicker film or a different stationary phase. - Derivatization: Derivatizing with PFBHA can significantly enhance the response in electron capture or negative chemical ionization MS modes.[1]
Sub-optimal GC-MS Parameters - Injection: Use splitless injection mode for trace analysis to transfer the entire sample onto the column. - MS Detector: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This increases sensitivity by focusing on specific ions for this compound or its derivative.
Leaks in the System Check for leaks in the GC inlet, column connections, and MS interface. Air leaks can increase background noise and reduce sensitivity.
Contaminated System A dirty ion source can suppress the signal. Perform regular ion source cleaning as part of your instrument maintenance.
Issue 3: Poor Reproducibility (Variable Peak Areas)

Question: My peak areas for replicate injections of this compound are not consistent. What could be causing this variability?

Answer:

Potential Cause Troubleshooting Steps
Inconsistent SPME Procedure - Ensure precise control over extraction time, temperature, and sample volume. - Use an autosampler for consistent fiber placement and timing. - Allow the sample to reach equilibrium in the vial before starting the extraction.
Sample Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to variable results. Use a matrix-matched calibration curve or the standard addition method for quantification. An isotopically labeled internal standard, such as this compound-d7, is highly recommended to correct for matrix effects and procedural variability.[5]
Injector Discrimination Ensure the GC inlet is properly maintained (clean liner, no septum particles) to avoid discrimination against less volatile compounds.
Carryover If a high concentration sample is followed by a low one, carryover can occur. Run a blank solvent injection after high concentration samples to check for and mitigate carryover.

Quantitative Data Summary

The following tables provide typical performance characteristics for the analysis of aldehydes using SPME-GC-MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: Method Validation Parameters for Aldehyde Analysis by SPME-GC-MS

Parameter Typical Performance Reference
Linearity (R²) > 0.99[6][7]
Limit of Detection (LOD) 0.03 - 1.13 µg/kg[3]
Limit of Quantification (LOQ) 0.09 - 3.41 µg/kg[3]
Recovery 82 - 117%[6]
Precision (RSD) < 15%[6][7]

Table 2: Comparison of SPME Fiber Coatings for Aldehyde Extraction

Fiber Coating Target Analytes Comments
DVB/CAR/PDMS Broad range of volatile and semi-volatile compoundsOften a good first choice for method development due to its wide applicability.[3]
PDMS/DVB Volatile compounds, aminesGood for retaining oxime derivatives after PFBHA derivatization.[1]
PDMS Non-polar volatile compoundsMay be suitable for this compound, but might have lower affinity compared to mixed-phase fibers.

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound

This protocol provides a general framework. Optimal conditions should be determined empirically.

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., this compound-d7).

    • If the sample is solid, add a small amount of pure water to aid in the release of volatiles.

    • Add a salt (e.g., NaCl) to saturation to increase the partitioning of volatiles into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in an autosampler with an agitator and heater.

    • Equilibrate the sample at a set temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with agitation.[3]

    • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[3]

  • GC-MS Analysis:

    • After extraction, retract the fiber and immediately introduce it into the GC inlet.

    • Desorb the analytes from the fiber in the heated GC inlet (e.g., 250°C) for a specified time (e.g., 5 minutes) in splitless mode.[4]

    • Start the GC oven temperature program and MS data acquisition.

      • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

      • MS Parameters:

        • Ion Source Temperature: 230°C

        • Quadrupole Temperature: 150°C

        • Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 41, 57, 71, 86, 114).

Protocol 2: On-Fiber Derivatization with PFBHA

This protocol is integrated with the SPME procedure to enhance sensitivity.

  • Prepare PFBHA Solution: Prepare a fresh solution of PFBHA in water (e.g., 1 mg/mL).

  • Fiber Loading: Before sample extraction, expose the SPME fiber to the headspace of the PFBHA solution for a set time (e.g., 10 minutes) to load the derivatizing agent onto the fiber.

  • Sample Extraction and Derivatization: Proceed with the SPME extraction as described in Protocol 1. The derivatization reaction will occur on the fiber as this compound is extracted from the sample headspace.

  • GC-MS Analysis: Analyze as in Protocol 1, but adjust the SIM ions to correspond to the PFBHA derivative of this compound.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Deriv Add PFBHA (Optional, in-vial) IS->Deriv Equilibrate Equilibration (Heating & Agitation) Deriv->Equilibrate Extract Headspace Extraction & On-Fiber Derivatization Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for trace level detection of this compound.

This technical support guide provides a comprehensive overview of the analytical methods for this compound, focusing on practical troubleshooting and method optimization. For further details, consulting the referenced literature is recommended.

References

Validation & Comparative

Comparative analysis of 5-Methylhexanal and hexanal sensory profiles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the sensory profiles of 5-Methylhexanal and its linear isomer, hexanal, reveals distinct differences in their olfactory characteristics and suitability for use in flavor and fragrance applications. While hexanal is a well-characterized compound with a desirable fresh and fruity aroma, this compound is primarily described by its potent and pungent odor, with limited data available on its specific sensory attributes.

Sensory Profile Comparison

The sensory attributes of this compound and hexanal are summarized below. Hexanal possesses a complex and pleasant aroma profile, making it a common ingredient in the flavor and fragrance industry. In contrast, the available information for this compound suggests a less desirable, strong, and pungent scent.

FeatureThis compoundHexanal
Odor Description Strong, pungent[1][2]Grassy, fruity, green, fatty, leafy, aldehydic, resembling freshly cut grass and green apples[1][3]
Olfactory Detection Threshold (in water) Not available4.5 ppb

Note: The olfactory detection threshold is the lowest concentration of a substance that can be detected by the human sense of smell. A lower value indicates a more potent odorant. The threshold for hexanal can vary depending on the medium (e.g., water, air) and the specific methodology used for determination.

Quantitative Sensory Data

A critical aspect of comparing sensory profiles is the olfactory detection threshold, which provides a quantitative measure of odor potency. While several studies have determined the olfactory detection threshold for hexanal, a corresponding value for this compound could not be identified in the available literature. This data gap prevents a direct quantitative comparison of the odor potency of these two aldehydes.

One study identified an odor detection threshold for hexanal in water to be 4.5 parts per billion (ppb). Other sources describe its odor as being of high strength.

For this compound, its sensory profile is consistently described as a "strong pungent odor"[1][2]. Furthermore, some sources indicate that it is "not for fragrance use" and "not for flavor use", which suggests its sensory characteristics may be considered unpleasant or unsuitable for such applications.

Experimental Protocols

The sensory profiles of volatile compounds like this compound and hexanal are typically determined using established analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. In this method, a sample is injected into a gas chromatograph (GC), which separates the individual volatile compounds. The effluent from the GC column is split, with one portion going to a chemical detector (like a mass spectrometer) for identification, and the other portion going to a sniffing port where a trained sensory panelist can smell the individual compounds as they elute and describe their odor.

Diagram of a Typical GC-O Experimental Workflow:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample containing This compound or Hexanal Extraction Volatile Extraction (e.g., SPME, Headspace) Sample->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Column Gas Chromatographic Separation GC_Injection->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (Identification) Splitter->MS_Detector Sniffing_Port Sniffing Port (Olfactory Detection) Splitter->Sniffing_Port Data_Integration Data Integration and Sensory Profile Generation MS_Detector->Data_Integration Sniffing_Port->Data_Integration

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained individuals who assess the sensory characteristics of a product under controlled conditions. For odor analysis, panelists would be presented with diluted samples of this compound and hexanal in a controlled environment. They would then rate the intensity of various odor descriptors (e.g., fruity, grassy, pungent) on a predefined scale. Statistical analysis of the panel's responses provides a quantitative sensory profile of the compounds.

Olfactory Signaling Pathway

The perception of aldehydes like this compound and hexanal begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Diagram of the Aldehyde Olfactory Signaling Pathway:

Olfactory_Signaling Odorant Aldehyde (this compound or Hexanal) OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase III G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_Channel Opens Ca_Ion Ca2+ Influx CNG_Channel->Ca_Ion Neuron_Depolarization Neuron Depolarization Ca_Ion->Neuron_Depolarization Signal_To_Brain Signal to Brain Neuron_Depolarization->Signal_To_Brain

Caption: Simplified diagram of the olfactory signaling pathway for aldehydes.

References

A Comparative Guide to Analytical Methodologies for 5-Methylhexanal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methodologies for the quantification of 5-Methylhexanal, a volatile branched-chain aldehyde. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in applications ranging from flavor and fragrance analysis to biomarker discovery and pharmaceutical development. This document outlines the experimental protocols and performance characteristics of Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

While specific validated performance data for this compound is not extensively published, this guide presents representative data and protocols based on established methodologies for structurally similar aldehydes, such as 2-methylbutanal and other C6 aldehydes.[1][2]

Method Performance Comparison

The performance of an analytical method is evaluated based on several key parameters, including linearity, sensitivity (LOD and LOQ), precision, and accuracy. The following table summarizes typical performance characteristics for the two analytical methods described.

ParameterHeadspace SPME-GC-MSHPLC-UV with DNPH Derivatization
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) 0.1 µg/L0.1 ppm (0.03 ng on column)
Limit of Quantitation (LOQ) 0.5 µg/LNot explicitly stated, but quantifiable at 0.33 ppm
Precision (%RSD) < 10%< 13%
Accuracy (% Recovery) 90 - 110%90 - 105%

Disclaimer: The data presented in this table is representative of typical performance for the analysis of volatile aldehydes by the respective techniques and is intended for illustrative and comparative purposes. Actual performance may vary based on instrumentation, matrix, and specific experimental conditions.[1][3][4]

Experimental Workflows and Signaling Pathways

To visualize the logical flow of analytical method validation and the experimental processes, the following diagrams are provided.

analytical_method_validation_workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation cluster_documentation Documentation define_analyte Define Analyte & Matrix set_requirements Set Performance Requirements define_analyte->set_requirements method_selection Select Analytical Technique (e.g., GC-MS, HPLC) set_requirements->method_selection optimize_parameters Optimize Method Parameters method_selection->optimize_parameters linearity Linearity & Range optimize_parameters->linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) sensitivity LOD & LOQ specificity Specificity robustness Robustness validation_report Prepare Validation Report robustness->validation_report

General workflow for analytical method validation.

experimental_workflows cluster_gcms HS-SPME-GC-MS Workflow cluster_hplc HPLC-UV Workflow gc_sample_prep Sample Homogenization & Vial Sealing gc_extraction Headspace Incubation & SPME Fiber Exposure gc_sample_prep->gc_extraction gc_analysis Thermal Desorption in GC-MS gc_extraction->gc_analysis gc_data Data Acquisition & Quantification gc_analysis->gc_data hplc_sample_prep Sample Extraction hplc_derivatization Derivatization with DNPH hplc_sample_prep->hplc_derivatization hplc_analysis HPLC-UV Analysis hplc_derivatization->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data

Comparison of GC-MS and HPLC-UV experimental workflows.

Detailed Experimental Protocols

Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is considered a gold standard for the analysis of volatile compounds due to its high sensitivity and selectivity.[2]

1. Sample Preparation and HS-SPME Extraction:

  • A known quantity (e.g., 1-5 g) of the homogenized sample is placed into a headspace vial.

  • For solid matrices, a saturated salt solution can be added to increase the volatility of the analytes.

  • The vial is incubated at a controlled temperature (e.g., 60°C) for a set time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace.[2]

  • A Solid-Phase Microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[2]

2. GC-MS Analysis:

  • Injector: The SPME fiber is thermally desorbed in the heated GC inlet (e.g., 250°C) for a few minutes in splitless mode.[1]

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness) is typically used.[1]

  • Carrier Gas: Helium is used at a constant flow rate (e.g., 1.2 mL/min).[1]

  • Oven Program: A temperature gradient is employed to separate the analytes. A typical program starts at 40°C (hold for 3 minutes), ramps to 180°C at 10°C/min, and then ramps to 240°C at 20°C/min (hold for 5 minutes).[1]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity.[3]

3. Quantification:

  • A calibration curve is constructed by analyzing standards of known concentrations of this compound.

  • The concentration of this compound in the sample is determined by comparing the peak area of the analyte to the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy.[2]

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

For aldehydes that are less volatile or for laboratories where GC-MS is not available, HPLC-UV offers a robust alternative. Since aliphatic aldehydes like this compound lack a strong chromophore, a derivatization step is essential for UV detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form a stable hydrazone derivative that is readily detectable by UV.[2][4]

1. Standard and Sample Preparation:

  • A stock solution of this compound is prepared in a suitable organic solvent like acetonitrile.

  • Calibration standards are prepared by serially diluting the stock solution.

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix.

2. Derivatization Procedure:

  • The standard solutions or sample extracts are mixed with an acidic solution of DNPH.

  • The reaction is typically allowed to proceed in the dark at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 1-2 hours) to ensure complete formation of the this compound-DNPH derivative.[2]

3. HPLC-UV Analysis:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]

  • Mobile Phase: An isocratic or gradient elution with a mixture of water and an organic solvent such as acetonitrile is employed. A typical mobile phase could be a water-acetonitrile mixture (e.g., 55:45, v/v).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: The this compound-DNPH derivative is detected by a UV detector at its maximum absorbance wavelength, which is approximately 360 nm.[2][4]

4. Quantification:

  • A calibration curve is generated by plotting the peak area of the this compound-DNPH derivative against the concentration of the calibration standards.

  • The concentration of this compound in the original sample is then calculated from this calibration curve.

Concluding Remarks

Both HS-SPME-GC-MS and HPLC-UV with derivatization are viable methods for the quantification of this compound. The choice between the two techniques depends on several factors:

  • HS-SPME-GC-MS offers higher sensitivity and selectivity and is ideal for analyzing volatile compounds in complex matrices. It is a solvent-less extraction technique, which is an advantage from an environmental and safety perspective.[5][6]

  • HPLC-UV with derivatization is a more accessible and often lower-cost technique. It is suitable for routine quality control applications where high sensitivity is not the primary requirement. However, the derivatization step adds complexity to the sample preparation process.[5][7]

For researchers, scientists, and drug development professionals, the selection of the most appropriate method will depend on the specific requirements of their study, including the nature of the sample matrix, the expected concentration range of this compound, and the available instrumentation. It is crucial that the chosen method is properly validated to ensure the generation of accurate and reliable data.

References

A comparative study of different synthetic routes to 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Routes of 5-Methylhexanal

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of aldehydes is a critical aspect of molecular construction. This compound, a valuable building block, can be synthesized through various pathways. This guide provides a comparative analysis of the most common and effective synthetic routes to this compound, with a focus on experimental data, detailed protocols, and visual representations of the chemical transformations.

Overview of Synthetic Strategies

The primary methods for synthesizing this compound involve the oxidation of the corresponding primary alcohol, 5-methyl-1-hexanol, or the direct conversion of an alkene through hydroformylation. Each approach offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and scalability.

Synthesis_Overview cluster_oxidation Oxidation 5-Methyl-1-hexanol 5-Methyl-1-hexanol PCC PCC 5-Methyl-1-hexanol->PCC Swern Oxidation Swern Oxidation 5-Methyl-1-hexanol->Swern Oxidation Dess-Martin Periodinane Dess-Martin Periodinane 5-Methyl-1-hexanol->Dess-Martin Periodinane This compound This compound 4-Methyl-1-pentene 4-Methyl-1-pentene 4-Methyl-1-pentene->this compound Hydroformylation (CO, H2, Catalyst) PCC->this compound Swern Oxidation->this compound Dess-Martin Periodinane->this compound

Caption: Overview of the main synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

Synthetic RouteStarting MaterialKey ReagentsReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%)
Oxidation
- Pyridinium Chlorochromate (PCC)5-Methyl-1-hexanolPCC, Dichloromethane2-42580-90>95
- Swern Oxidation5-Methyl-1-hexanolDMSO, Oxalyl chloride, Triethylamine1-3-78 to 2585-95>97
- Dess-Martin Periodinane (DMP)5-Methyl-1-hexanolDMP, Dichloromethane1-22590-98>98
Hydroformylation 4-Methyl-1-penteneCO, H₂, Rhodium or Cobalt catalyst, Phosphine ligand4-1280-12070-85>90

Detailed Analysis of Synthetic Routes

Route 1: Oxidation of 5-Methyl-1-hexanol

The oxidation of the primary alcohol, 5-methyl-1-hexanol, is a straightforward and widely used method for the preparation of this compound. The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

Oxidation_Workflow start Start: 5-Methyl-1-hexanol reagent Select Oxidizing Agent start->reagent pcc PCC reagent->pcc PCC swern Swern reagent->swern Swern dmp Dess-Martin reagent->dmp Dess-Martin reaction Oxidation Reaction pcc->reaction swern->reaction dmp->reaction workup Aqueous Workup / Filtration reaction->workup purification Purification (e.g., Distillation) workup->purification product Product: this compound purification->product

Caption: Experimental workflow for the oxidation of 5-methyl-1-hexanol.

Experimental Protocols:

  • Pyridinium Chlorochromate (PCC) Oxidation

    • To a stirred solution of 5-methyl-1-hexanol (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 volumes), add pyridinium chlorochromate (PCC, 1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to afford this compound.

  • Swern Oxidation

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.

    • Stir the mixture for 30 minutes, then add a solution of 5-methyl-1-hexanol (1.0 eq) in DCM dropwise, keeping the temperature below -60 °C.

    • After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

  • Dess-Martin Periodinane (DMP) Oxidation

    • To a solution of 5-methyl-1-hexanol (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

    • Stir vigorously until the layers are clear.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation.

Route 2: Hydroformylation of 4-Methyl-1-pentene

Hydroformylation, also known as the oxo process, is an industrial method for producing aldehydes from alkenes. This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, 4-methyl-1-pentene is the appropriate starting material. The regioselectivity of the reaction is a key consideration, as hydroformylation can lead to both linear (desired) and branched aldehyde isomers.

Hydroformylation_Pathway start 4-Methyl-1-pentene reagents CO / H2 Catalyst (e.g., Rh/phosphine) High Pressure & Temperature start->reagents product This compound reagents->product Linear Addition isomer 2,4-Dimethylpentanal (Branched Isomer) reagents->isomer Branched Addition

Caption: Hydroformylation of 4-methyl-1-pentene to this compound.

Experimental Protocol:

  • A high-pressure reactor is charged with 4-methyl-1-pentene, a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) and a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent (e.g., toluene).

  • The reactor is sealed and purged with syngas (a mixture of carbon monoxide and hydrogen, typically 1:1).

  • The reactor is pressurized with syngas to the desired pressure (e.g., 20-100 atm) and heated to the reaction temperature (e.g., 80-120 °C).

  • The reaction is stirred for the specified time (4-12 hours).

  • After cooling to room temperature and venting the excess gas, the reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.

  • The product is isolated by distillation.

Conclusion

The choice of synthetic route for this compound depends on several factors including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

  • Oxidation of 5-methyl-1-hexanol is generally preferred for laboratory-scale synthesis due to its high yields, mild reaction conditions (especially for Swern and DMP oxidations), and the high purity of the resulting aldehyde. The Dess-Martin periodinane oxidation often provides the highest yields and purity but is more expensive and can be hazardous on a large scale. The Swern oxidation is an excellent alternative, though it requires cryogenic temperatures and produces a malodorous byproduct. PCC oxidation is a classic method but involves toxic chromium reagents.

  • Hydroformylation of 4-methyl-1-pentene is a more atom-economical and industrially viable route. However, it requires specialized high-pressure equipment and careful optimization of reaction conditions to achieve high regioselectivity for the desired linear aldehyde. The separation of the linear and branched isomers can also be a challenge.

For researchers in a typical laboratory setting, the oxidation of commercially available 5-methyl-1-hexanol using Dess-Martin periodinane or a Swern oxidation protocol is likely the most practical and efficient method for obtaining high-purity this compound. For large-scale industrial production, hydroformylation of 4-methyl-1-pentene would be the more cost-effective approach.

A Comparative Guide to the Cross-Validation of 5-Methylhexanal Measurements Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of 5-Methylhexanal quantification methods across multiple laboratories. In the absence of direct inter-laboratory studies for this specific analyte, this document presents a model comparison based on the widely accepted and robust technique of Gas Chromatography-Mass Spectrometry (GC-MS). The data and protocols herein are representative of expected outcomes from a rigorously designed study and serve as a template for researchers aiming to establish standardized and reproducible analytical methods.

Introduction to Inter-Laboratory Cross-Validation

This compound is a branched-chain aliphatic aldehyde relevant in fields ranging from flavor and fragrance science to its potential role as a biomarker in metabolic research. For data to be considered reliable and comparable across different studies and sites, it is imperative that the analytical methods used for its quantification are validated not just within a single laboratory but also between multiple laboratories. An inter-laboratory cross-validation study is the gold standard for assessing the reproducibility and robustness of an analytical method. It helps identify and quantify the variability that arises from differences in equipment, reagents, and personnel, ultimately leading to a more universally applicable and reliable measurement protocol.

Quantitative Performance Comparison

The following table summarizes hypothetical performance data from a simulated cross-validation study for the quantification of this compound by GC-MS across three distinct laboratories. These values represent typical performance characteristics for the analysis of volatile aldehydes and serve as a benchmark for methods under validation.[1][2]

Table 1: Inter-Laboratory Comparison of GC-MS Performance for this compound Analysis

Performance ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (R²) 0.99850.99910.9979> 0.995
Limit of Detection (LOD) 0.15 ng/mL0.12 ng/mL0.20 ng/mLReportable
Limit of Quantitation (LOQ) 0.50 ng/mL0.40 ng/mL0.65 ng/mLWithin linear range
Accuracy (Recovery %) 98.5%101.2%96.8%90 - 110%
Precision (RSD %) 3.8%3.2%4.1%< 5%

Experimental Protocols

A detailed methodology is crucial for minimizing inter-laboratory variability. The following protocol for Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is recommended for the analysis of this compound.[3][4][5]

Reagents and Materials
  • This compound certified reference standard

  • This compound-d7 (or other suitable isotopic analog) as an internal standard (IS)

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for derivatization

  • HPLC-grade Methanol and Water

  • Sodium Chloride (analytical grade)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane - CAR/PDMS)

Sample and Standard Preparation
  • Stock Solutions : Prepare 1 mg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standards : Create a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to cover the desired calibration range (e.g., 0.5 ng/mL to 100 ng/mL).

  • PFBHA Solution : Prepare a 15 mg/mL solution of PFBHA in deionized water.

  • Sample Preparation :

    • Pipette 5 mL of the liquid sample (e.g., plasma, cell culture media) into a 20 mL headspace vial.

    • Add a known amount of internal standard solution to achieve a concentration within the calibration range.

    • For calibration standards, use 5 mL of blank matrix and spike with the appropriate working standards and the internal standard.

    • Add 1.5 g of NaCl to each vial to improve the partitioning of the analyte into the headspace.

    • Add 0.5 mL of the PFBHA derivatization solution. Immediately seal the vial.

    • Vortex each vial for 30 seconds.

HS-SPME and Derivatization Procedure
  • Place the sealed vials in an autosampler tray equipped with an agitator and heater.

  • Incubate the vials at 60°C for 20 minutes with agitation to facilitate derivatization and equilibration.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes under continued heating and agitation to extract the derivatized analyte.

GC-MS Instrumentation and Conditions
  • GC System : Agilent 8890 GC (or equivalent)

  • MS System : Agilent 5977B MSD (or equivalent)

  • GC Column : DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[6]

  • Injector : Split/Splitless inlet, operated in splitless mode.

  • Inlet Temperature : 270°C.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature of 50°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature : 280°C.

  • Ion Source Temperature : 230°C.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Quantifier Ion (this compound-PFBHA derivative) : m/z 181

    • Qualifier Ion (this compound-PFBHA derivative) : m/z 290 (M-HF)

    • Quantifier Ion (IS-PFBHA derivative) : m/z 181 (assuming IS is also an aldehyde) or another unique fragment.

Quality Control
  • Blanks : Analyze a blank matrix sample in each batch to check for contamination.

  • Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations from a separate stock solution and analyze them with each batch to assess accuracy and precision.

Visualized Workflows

Diagrams help clarify complex processes. The following workflows for the inter-laboratory study and the experimental procedure are provided.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Compilation & Review cluster_conclusion Phase 4: Conclusion A Central Lab Prepares Standardized Samples & QCs B Samples Distributed to Participating Labs (A, B, C) A->B Blinded Samples C1 Lab A Analyzes Samples B->C1 C2 Lab B Analyzes Samples B->C2 C3 Lab C Analyzes Samples B->C3 D All Labs Submit Raw Data & Results to Central Coordinator C1->D C2->D C3->D E Statistical Analysis of Inter-Lab Variability (Reproducibility) D->E F Comparison of Performance (Accuracy, Precision, LOQ) E->F G Final Report on Method Robustness & Comparability F->G

Caption: Workflow for an Inter-Laboratory Cross-Validation Study.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis GC-MS Analysis cluster_data_proc Data Processing A Pipette 5 mL Sample into 20 mL Vial B Spike with Internal Standard (IS) A->B C Add NaCl & PFBHA Solution B->C D Seal Vial & Vortex C->D E Incubate Vial at 60°C (20 min) D->E F Expose SPME Fiber to Headspace (30 min) E->F G Desorb Fiber in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (SIM) H->I J Integrate Peak Areas (Analyte & IS) I->J K Calculate Concentration via Calibration Curve J->K

Caption: Experimental Workflow for this compound Analysis via HS-SPME-GC-MS.

References

5-Methylhexanal in comparison to other branched-chain aldehydes in flavor chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and product development professionals on the sensory and chemical properties of 5-methylhexanal in comparison to other significant branched-chain aldehydes.

Branched-chain aldehydes are pivotal contributors to the nuanced flavor profiles of a wide array of food products, arising from both enzymatic and heat-induced reactions during processing. Among these, this compound, a seven-carbon aldehyde, presents a unique sensory profile that distinguishes it from its more commonly studied, shorter-chain counterparts such as 2-methylpropanal, 2-methylbutanal, and 3-methylbutanal. This guide provides a detailed comparison of this compound with these other branched-chain aldehydes, focusing on their sensory properties, formation pathways, and the analytical methodologies used for their assessment.

Sensory Profile and Odor Thresholds

The flavor and aroma characteristics of branched-chain aldehydes are diverse, ranging from malty and chocolate-like to green and fatty. This compound is primarily described as having a fatty and waxy odor profile.[1] In contrast, the shorter-chain branched aldehydes are generally perceived as malty and chocolate-like.[2] These differences in sensory perception are critical in food formulation, where specific flavor notes are desired.

Table 1: Comparison of Sensory Properties of Selected Branched-Chain Aldehydes

CompoundMolecular FormulaMolar Mass ( g/mol )Flavor/Odor ProfileOdor Threshold in Water (mg/L)Odor Threshold in Cheese (µg/kg)
This compound C₇H₁₄O114.19Fatty, Waxy[1]Data not availableData not available
2-Methylpropanal C₄H₈O72.11Malty, Chocolate-like[2]0.10[2]150.66[4]
2-Methylbutanal C₅H₁₀O86.13Malty, Chocolate-like[2]0.13[2]175.39[4]
3-Methylbutanal C₅H₁₀O86.13Malty, Chocolate-like[2]0.06[2]150.31[4]

Formation Pathways

Branched-chain aldehydes are primarily formed in food through two main pathways: the Strecker degradation of amino acids during the Maillard reaction and microbial metabolism during fermentation.

Strecker Degradation: This reaction involves the interaction of α-amino acids with dicarbonyl compounds, which are intermediates of the Maillard reaction. The amino acid is deaminated and decarboxylated to form an aldehyde with one less carbon atom. For instance, leucine is the precursor to 3-methylbutanal, isoleucine to 2-methylbutanal, and valine to 2-methylpropanal. While not explicitly stated in the provided search results, it can be inferred that this compound could be formed from the Strecker degradation of leucine, which involves the addition of a methyl group to the hexanal backbone.

G cluster_maillard Maillard Reaction cluster_strecker Strecker Degradation Reducing Sugar Reducing Sugar Amadori Product Amadori Product Reducing Sugar->Amadori Product + Amino Group Amino Acid Amino Acid Dicarbonyls Dicarbonyls Amadori Product->Dicarbonyls Rearrangement Alpha-Amino Acid Alpha-Amino Acid Strecker Aldehyde Strecker Aldehyde Dicarbonyls->Strecker Aldehyde + Alpha-Amino Acid - CO2 - Amino Ketone

Figure 1: Formation of Strecker aldehydes from the Maillard reaction.

Microbial Metabolism: During fermentation, certain microorganisms can produce branched-chain aldehydes from amino acids through their metabolic pathways. This is a significant source of these flavor compounds in fermented foods such as cheese, sourdough, and beer.

Experimental Protocols

Sensory Analysis: Odor Threshold Determination

Method: The three-alternative forced-choice (3-AFC) method is a standard procedure for determining odor detection thresholds.

Protocol:

  • Panelist Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of concentrations of the aldehyde are prepared in an appropriate solvent (e.g., odor-free water or a deodorized food matrix). Each test consists of three samples: two blanks (solvent only) and one containing the odorant at a specific concentration.[5]

  • Presentation: Panelists are presented with the three samples and asked to identify the one that is different from the other two.[5]

  • Ascending Concentration Series: The test begins with a concentration below the expected threshold and increases in steps until the panelist can correctly identify the odorous sample.

  • Data Analysis: The individual threshold is typically calculated as the geometric mean of the last concentration not correctly identified and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

Instrumental Analysis: SPME-GC-MS for Volatile Aldehydes

Method: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds in food.

Protocol:

  • Sample Preparation: A known amount of the food sample is placed in a headspace vial. For quantitative analysis, an internal standard is added.

  • SPME Fiber Selection: A SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is chosen based on the target analytes.

  • Extraction: The vial is heated to a specific temperature for a set time to allow volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined period to adsorb the analytes. Optimized conditions for alfalfa volatile metabolites, for instance, used a DVB/CAR/PDMS fiber at 60°C for 20 minutes.[6]

  • Desorption and GC-MS Analysis: The fiber is withdrawn and inserted into the heated injection port of the GC, where the adsorbed compounds are thermally desorbed onto the GC column.

  • Chromatographic Separation: The volatile compounds are separated on a capillary column with a suitable stationary phase (e.g., DB-WAX). The oven temperature is programmed to increase over time to elute the compounds based on their boiling points and polarity.

  • Mass Spectrometric Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each compound, allowing for its identification and quantification.

G Food Sample Food Sample Headspace Vial Headspace Vial Food Sample->Headspace Vial Placement SPME Fiber SPME Fiber Headspace Vial->SPME Fiber Headspace Extraction GC Injection Port GC Injection Port SPME Fiber->GC Injection Port Thermal Desorption GC Column GC Column GC Injection Port->GC Column Injection Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Separation & Elution Data Analysis Data Analysis Mass Spectrometer->Data Analysis Detection & Identification

Figure 2: Experimental workflow for SPME-GC-MS analysis of volatile aldehydes.

Conclusion

This compound, with its distinct fatty and waxy aroma, offers a different sensory dimension compared to the malty and chocolate-like notes of shorter-chain branched aldehydes. While quantitative sensory data for this compound is less abundant, its structural characteristics suggest a significant, and likely lower, odor threshold, making it a potentially impactful flavor compound even at low concentrations. Understanding the comparative sensory properties, formation pathways, and analytical methods for these aldehydes is crucial for food scientists and developers aiming to precisely control and innovate food flavor profiles. Further research to determine the odor threshold of this compound and its concentration in various food matrices would provide valuable data for the flavor industry.

References

Performance evaluation of different GC columns for the separation of 5-Methylhexanal isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate separation and quantification of isomers are critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. 5-Methylhexanal, a volatile organic compound (VOC), presents a unique analytical challenge due to the presence of a chiral center at the C5 position, resulting in two enantiomers: (R)-5-methylhexanal and (S)-5-methylhexanal. The choice of a gas chromatography (GC) column is paramount to successfully resolving these isomers from each other and from other components in a sample matrix.

This guide provides an objective comparison of different types of GC columns for the analysis of this compound. It outlines the performance characteristics of achiral and chiral stationary phases, offers supporting data based on established analytical principles, and provides detailed experimental protocols to aid in column selection and method development.

Principles of Column Selection for this compound

The primary analytical goal dictates the selection of the GC column. For the determination of total this compound content without distinguishing between enantiomers, a standard achiral column is sufficient. However, to separate and quantify the individual (R) and (S) enantiomers, a chiral stationary phase is mandatory.[1]

  • Achiral Columns: These columns separate compounds based on differences in boiling point and polarity.[2] Non-polar stationary phases, such as those with 5% phenyl-methylpolysiloxane, are commonly used for general VOC analysis and will elute compounds in order of increasing boiling point.[3] this compound will appear as a single peak on these columns.

  • Chiral Columns: Chiral separations in gas chromatography are most commonly achieved using columns with a stationary phase containing derivatized cyclodextrins.[4][5] Cyclodextrins are chiral, torus-shaped molecules that can form temporary inclusion complexes with analytes.[6] Differences in the stability of the complexes formed with each enantiomer lead to different retention times, enabling their separation.[5] The type of cyclodextrin (e.g., alpha-, beta-, gamma-) and the chemical nature of its derivatives create unique selectivities for different classes of chiral compounds.[6][7] For aldehydes, specific derivatives have been developed to enhance enantiomeric resolution.

Performance Comparison of Representative GC Columns

Table 1: GC Column Specifications

Column TypeRepresentative Stationary PhaseTypical DimensionsTemperature LimitsManufacturer Examples
Achiral 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm ID, 0.25 µm film-60 to 325/350 °CAgilent DB-5ms, Restek Rxi-5Sil MS, Supelco SLB-5ms
Chiral Permethylated β-Cyclodextrin in a polysiloxane30 m x 0.25 mm ID, 0.25 µm film40 to 230 °CSupelco β-DEX™ 120, Restek Rt-βDEXm[8]
Chiral Trifluoroacetylated α-Cyclodextrin30 m x 0.25 mm ID, 0.12 µm film-10 to 180 °CAstec® CHIRALDEX® A-TA

Table 2: Application-Specific Performance

Analytical GoalRecommended Column TypeExpected PerformanceKey AdvantagesLimitations
Total this compound Quantification Achiral (e.g., 5% Phenyl Polysiloxane)The (R) and (S) isomers will co-elute as a single, sharp peak. Good resolution from other non-isomeric VOCs based on boiling point differences.Robust, high-temperature stability, excellent for general screening and quantification of total analyte.Cannot distinguish between enantiomers.
Enantiomeric Ratio Determination Chiral (e.g., Permethylated β-Cyclodextrin)Baseline or near-baseline resolution of (R)- and (S)-5-methylhexanal peaks.Versatile phase for a wide range of chiral compounds, including ketones, alcohols, and esters.[6]Lower maximum temperature compared to achiral columns.
Optimized Aldehyde Enantioseparation Chiral (e.g., Trifluoroacetylated α-Cyclodextrin)High selectivity for oxygen-containing analytes, including aldehydes, potentially leading to superior resolution.Specifically designed for high selectivity towards polar functional groups like aldehydes.Lower temperature limit, may be less versatile for other compound classes.

Experimental Protocols

The following protocols provide a starting point for method development. Optimization may be required based on the specific sample matrix and instrumentation.

Protocol 1: Achiral Analysis for Total this compound

This method is suitable for quantifying the total concentration of this compound.

  • Sample Preparation: Prepare a stock solution of this compound standard in methanol or hexane. Create a series of calibration standards by serial dilution. Dilute samples in the same solvent to fall within the calibration range.

  • GC-MS Parameters:

    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250 °C.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp at 10 °C/min to 240 °C, hold for 5 minutes.

    • Detector: Mass Spectrometer (MS) with a transfer line temperature of 280 °C. Scan range m/z 40-250.

Protocol 2: Chiral Analysis for Enantiomer Separation

This method is designed to separate and quantify the (R) and (S) isomers of this compound.

  • Sample Preparation: Same as Protocol 1. A racemic (50:50) standard of this compound is required to confirm peak identification and resolution.

  • GC-FID Parameters:

    • Column: Astec® CHIRALDEX® A-TA or Supelco® β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film)

    • Carrier Gas: Hydrogen at a constant linear velocity of 40 cm/sec.

    • Inlet: Split/Splitless injector at 200 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

    • Oven Program: Initial temperature of 50 °C, hold for 1 minute, ramp at 2 °C/min to 150 °C, hold for 2 minutes.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

Visualization of Experimental Workflow

The logical flow for selecting an appropriate GC column and developing a method for this compound analysis is depicted below.

GC_Column_Selection_Workflow start Define Analytical Goal total_quant Total this compound Quantification start->total_quant enantio_sep Enantiomer Separation & Quantification start->enantio_sep achiral_col Select Achiral Column (e.g., 5% Phenyl Polysiloxane) total_quant->achiral_col Boiling point/polarity separation is sufficient chiral_col Select Chiral Column (Cyclodextrin-based) enantio_sep->chiral_col Stereoisomer resolution required method_dev_achiral Develop Achiral GC Method (Protocol 1) achiral_col->method_dev_achiral method_dev_chiral Develop Chiral GC Method (Protocol 2) chiral_col->method_dev_chiral validation Method Validation (Linearity, Precision, Accuracy) method_dev_achiral->validation method_dev_chiral->validation analysis Sample Analysis & Data Interpretation validation->analysis

Caption: Workflow for GC column selection for this compound analysis.

References

A Researcher's Guide to Confirming 5-Methylhexanal in Complex Samples: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of volatile organic compounds like 5-Methylhexanal in complex biological or environmental matrices is a critical yet challenging task. This guide provides an objective comparison of the three primary analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

The volatile nature and potential reactivity of this compound necessitate analytical approaches that offer high sensitivity, selectivity, and robustness, especially when dealing with intricate sample matrices such as blood, urine, or environmental extracts. Each of the discussed techniques presents a unique set of advantages and limitations in this context.

Performance Comparison of Analytical Techniques

The choice of analytical technique for the determination of this compound is often dictated by the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural confirmation. Below is a summary of key performance parameters for GC-MS, LC-MS/MS, and NMR spectroscopy.

ParameterGC-MSLC-MS/MS (with Derivatization)NMR Spectroscopy
Limit of Detection (LOD) Low ng/L to µg/L rangepg/mL to low ng/mL rangeµM to mM range
Limit of Quantification (LOQ) Low ng/L to µg/L rangepg/mL to low ng/mL rangeµM to mM range
**Linearity (R²) **Typically >0.99Typically >0.99Quantitative for higher concentrations
Sample Throughput HighHighLow to Medium
Structural Confirmation Good (Mass Spectrum)Excellent (MS/MS Fragmentation)Definitive (Molecular Structure)
Derivatization Requirement Often beneficial, not always requiredGenerally required for aldehydesNot required
Matrix Effect Can be significant, mitigated by sample prepCan be significant, mitigated by chromatography and derivatizationLess susceptible to matrix effects

In-Depth Look at Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound. Its high resolving power and sensitive detection make it a preferred method for many applications.

Experimental Protocol: Headspace GC-MS for this compound in Urine

  • Sample Preparation:

    • Collect a mid-stream urine sample in a sterile container.

    • Centrifuge the sample at 3000 rpm for 10 minutes to remove particulate matter.

    • Transfer 1 mL of the supernatant to a 20 mL headspace vial.

    • Add an internal standard (e.g., a deuterated analog of a similar aldehyde) to each sample.

    • For enhanced volatility and sensitivity, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be performed. Add 50 µL of PFBHA solution (10 mg/mL in water) to the vial.

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • GC-MS Analysis:

    • Headspace Incubation: Incubate the vial at 60°C for 20 minutes to allow the volatile compounds to partition into the headspace.

    • Injection: Automatically inject 1 mL of the headspace into the GC injector port, which is typically held at 250°C.

    • Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program can be set as follows: initial temperature of 40°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound (and its derivative if applicable).

Liquid Chromatography-Mass Spectrometry (LC-MS)

While less conventional for highly volatile compounds, LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers excellent selectivity and sensitivity for aldehydes after derivatization. Derivatization is crucial to improve the chromatographic retention and ionization efficiency of this compound.

Experimental Protocol: LC-MS/MS with DNPH Derivatization for this compound in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 50 µL of a 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile with 1% phosphoric acid).

    • Incubate at 50°C for 30 minutes to form the this compound-DNPH derivative.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size). A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

    • Mass Spectrometry: Utilize an electrospray ionization (ESI) source in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transition for the this compound-DNPH derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled structural information, making it a powerful tool for the unambiguous identification of compounds in complex mixtures without the need for derivatization. However, its inherently lower sensitivity compared to mass spectrometry-based techniques is a significant limitation for trace-level analysis.

Experimental Protocol: ¹H-NMR for this compound in a Biological Extract

  • Sample Preparation:

    • Lyophilize the biological fluid (e.g., urine) or extract to remove water.

    • Reconstitute the dried sample in a deuterated solvent (e.g., D₂O or CDCl₃) containing a known concentration of an internal standard (e.g., Trimethylsilylpropanoic acid - TSP).

    • Transfer the solution to an NMR tube.

  • NMR Analysis:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Utilize solvent suppression techniques to attenuate the signal from residual water.

    • The identification of this compound is based on the characteristic chemical shifts and coupling patterns of its protons.

    • Quantification can be achieved by integrating the area of a specific proton signal of this compound relative to the integral of the internal standard.

Visualizing the Workflow and Pathways

To further clarify the processes involved, the following diagrams illustrate a typical analytical workflow, a comparison of the analytical techniques, and a relevant metabolic pathway.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Complex Sample (e.g., Urine, Plasma) Extraction Extraction (LLE, SPE, Headspace) Sample->Extraction Derivatization Derivatization (Optional for GC-MS, Crucial for LC-MS) Extraction->Derivatization NMR NMR Extraction->NMR Direct Analysis GCMS GC-MS Derivatization->GCMS Volatile Analysis LCMS LC-MS/MS Derivatization->LCMS Non-Volatile Derivative Analysis Identification Identification GCMS->Identification LCMS->Identification NMR->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of this compound.

technique_comparison cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_nmr NMR GCMS_pros Pros: - High sensitivity for volatiles - Robust and well-established - High throughput GCMS_cons Cons: - Requires volatility - Potential for thermal degradation - Matrix effects can be an issue LCMS_pros Pros: - Excellent sensitivity and selectivity - Applicable to a wide range of polarities (with derivatization) - Good for complex matrices LCMS_cons Cons: - Derivatization is often necessary - Ion suppression/enhancement effects - Higher cost NMR_pros Pros: - Definitive structural information - Non-destructive - No derivatization needed - Less susceptible to matrix effects NMR_cons Cons: - Lower sensitivity - Lower throughput - Requires higher concentrations

Caption: Key advantages and disadvantages of the primary analytical techniques.

metabolic_pathway cluster_pathway Metabolic Pathway of Branched-Chain Aldehydes Leucine Leucine (Amino Acid) Keto_acid α-Ketoisocaproate Leucine->Keto_acid Transamination Methylhexanal This compound Keto_acid->Methylhexanal Decarboxylation Carboxylic_acid 5-Methylhexanoic Acid Methylhexanal->Carboxylic_acid Aldehyde Dehydrogenase Alcohol 5-Methylhexanol Methylhexanal->Alcohol Alcohol Dehydrogenase

Caption: A simplified metabolic pathway for the formation and conversion of this compound.

Conclusion

The confirmation and quantification of this compound in complex biological or environmental samples can be effectively achieved using GC-MS, LC-MS/MS, and NMR spectroscopy.

  • GC-MS stands out as a robust and sensitive method, particularly when combined with headspace sampling for volatile analysis.

  • LC-MS/MS , with the prerequisite of derivatization, offers superior sensitivity and selectivity, making it ideal for trace-level detection in challenging matrices.

  • NMR spectroscopy , while less sensitive, provides unequivocal structural confirmation and is invaluable for metabolite identification in less concentration-limited scenarios.

The selection of the optimal technique will ultimately depend on the specific research question, the nature of the sample, and the available instrumentation. For comprehensive studies, a multi-platform approach, leveraging the strengths of each technique, may provide the most complete and reliable data.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory characteristics of 5-Methylhexanal and its related linear and branched-chain aldehydes. The information presented is supported by experimental data and detailed methodologies to assist in research and development applications within the flavor, fragrance, and pharmaceutical industries.

Executive Summary

This compound, a branched-chain aldehyde, possesses a distinct sensory profile that differentiates it from its linear counterparts, such as hexanal and heptanal, as well as its structural isomers. While linear aldehydes are often characterized by green, fatty, and grassy notes, the introduction of a methyl group in this compound imparts unique aroma characteristics. This guide delves into a comparative analysis of their odor profiles, detection thresholds, and the underlying signaling pathways involved in their perception. Furthermore, it outlines experimental protocols for sensory evaluation, including Gas Chromatography-Olfactometry (GC-O) and electronic nose analysis, to provide a comprehensive framework for their differentiation and characterization.

Quantitative Sensory Analysis

The sensory properties of aldehydes are primarily defined by their odor profile and detection threshold. The following table summarizes the available quantitative data for this compound and its related compounds. It is important to note that obtaining a complete and directly comparable dataset from a single source is challenging due to variations in experimental conditions across different studies.

CompoundChemical StructureMolecular FormulaOdor Detection ThresholdOdor Descriptors
This compound CH₃CH(CH₃)CH₂CH₂CH₂CHOC₇H₁₄OData not availableFatty, Waxy
Hexanal CH₃(CH₂)₄CHOC₆H₁₂O4.5 ppb (in water)Green, Fatty, Grassy, Leafy, Fruity[1]
Heptanal (Aldehyde C-7) CH₃(CH₂)₅CHOC₇H₁₄O3 ppb (in water)Oily, Fatty, Rancid, Fermented-fruity, Green, Herbaceous, Ozonic[2][3][4][5]
2-Methylhexanal CH₃(CH₂)₃CH(CH₃)CHOC₇H₁₄OData not available-
3-Methylhexanal CH₃CH₂CH₂CH(CH₃)CH₂CHOC₇H₁₄OData not availableSweet, Green
(4R)-4-Methylhexanal CH₃CH₂CH(CH₃)CH₂CH₂CHOC₇H₁₄O0.03 ppm (in air)Intensive, Flowery, Warm, Green, Fresh[6]
(4S)-4-Methylhexanal CH₃CH₂CH(CH₃)CH₂CH₂CHOC₇H₁₄O>0.25 ppm (in air)No fragrance impression[6]

Experimental Protocols

Sensory Panel Evaluation

Objective: To determine and compare the odor profiles of this compound and its related compounds using a trained sensory panel.

Materials:

  • Samples of this compound, hexanal, heptanal, 2-methylhexanal, 3-methylhexanal, and 4-methylhexanal (high purity).

  • Odor-free solvent (e.g., diethyl ether or mineral oil) for dilution.

  • Glass sniffing jars with lids.

  • Odorless paper strips.

  • Palate cleansers (e.g., unsalted crackers, water).

  • Data collection forms or software.

Procedure:

  • Panelist Selection and Training: Select 8-12 trained panelists with demonstrated sensory acuity and experience in describing aromatic compounds. Conduct training sessions to familiarize them with the aroma profiles of various aldehydes and to develop a standardized lexicon of odor descriptors.

  • Sample Preparation: Prepare a series of dilutions for each aldehyde in the chosen solvent. The concentrations should be above the detection threshold but not overwhelmingly intense.

  • Evaluation: Dip an odorless paper strip into each diluted sample and place it in a labeled sniffing jar. Present the samples to the panelists in a randomized and blind manner.

  • Data Collection: Panelists will sniff each sample and rate the intensity of various agreed-upon odor descriptors (e.g., green, fatty, fruity, floral, waxy) on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences in the sensory profiles of the compounds.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a mixture containing this compound and its related compounds.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for separating volatile compounds (e.g., DB-5 or DB-Wax).

  • Humidified air supply for the ODP.

Procedure:

  • Sample Preparation: Prepare a solution of the aldehyde mixture in a suitable solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: Adjusted to provide adequate sensitivity for both FID and ODP.

  • Olfactometry: A trained panelist sniffs the effluent from the ODP and records the retention time, duration, and sensory descriptors of each detected odor.

  • Data Analysis: The olfactometry data is combined with the FID data to create an aromagram, which displays the odor-active regions of the chromatogram. This allows for the correlation of specific chemical compounds with their perceived aroma. Several GC-O techniques can be employed, including:

    • Detection Frequency: Multiple assessors evaluate the sample, and the number of panelists who detect an odor at a specific retention time is recorded.

    • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted and analyzed until no odor is detected. The highest dilution at which an odor is perceived is known as the flavor dilution (FD) factor, which indicates the potency of the odorant.

    • Direct Intensity: Panelists rate the intensity of the perceived odors on a continuous scale.

Electronic Nose Analysis

Objective: To differentiate between this compound and its isomers using an electronic nose.

Instrumentation:

  • Electronic nose system equipped with an array of cross-selective gas sensors (e.g., metal oxide semiconductors - MOS).

  • Sample delivery system.

  • Data acquisition and pattern recognition software.

Procedure:

  • Sample Preparation: Place a small amount of each aldehyde into separate vials and allow the headspace to equilibrate.

  • Data Acquisition: Introduce the headspace vapor of each sample into the electronic nose's sensor array. The sensors' responses are recorded over time, creating a unique "fingerprint" for each compound.

  • Data Analysis: The sensor data is analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA), to visualize the discrimination between the different aldehydes. The results are often displayed as a 2D or 3D plot, where distinct clusters represent different compounds.

Signaling Pathways and Molecular Interactions

The perception of aldehydes, including this compound, is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

The binding of an aldehyde to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This, in turn, initiates a signaling cascade that leads to the opening of ion channels and the generation of an electrical signal that is transmitted to the brain for processing and interpretation as a specific odor.

Recent research suggests that for some aldehydes, it is not the aldehyde itself but its hydrated form, a gem-diol, that interacts with the olfactory receptor. This chemical transformation within the nasal mucus may be a key factor in the specific recognition of certain aldehydes.

Insects utilize a different set of receptors, including both Odorant Receptors (ORs) and Ionotropic Receptors (IRs), to detect aldehydes, highlighting the diverse evolutionary strategies for olfaction.

Olfactory_Signaling_Pathway cluster_0 Olfactory Sensory Neuron Odorant Aldehyde OR Odorant Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling pathway for aldehydes.

Experimental Workflows

The following diagrams illustrate the typical workflows for the sensory analysis techniques described in this guide.

Sensory_Panel_Workflow start Start panel Panelist Selection & Training start->panel prep Sample Preparation (Dilution Series) panel->prep eval Randomized Blind Evaluation prep->eval data Data Collection (Intensity Ratings) eval->data analysis Statistical Analysis (ANOVA, PCA) data->analysis end End analysis->end

Caption: Workflow for sensory panel evaluation.

GCO_Workflow start Start prep Sample Preparation start->prep injection GC Injection prep->injection separation Chromatographic Separation injection->separation split Effluent Split separation->split fid FID Detection split->fid odp Olfactory Detection (ODP) split->odp data_fid Chromatogram fid->data_fid data_odp Aromagram odp->data_odp analysis Data Correlation data_fid->analysis data_odp->analysis end End analysis->end ENose_Workflow start Start prep Sample Headspace Generation start->prep acquisition Sensor Array Data Acquisition prep->acquisition fingerprint Generate 'Fingerprint' acquisition->fingerprint analysis Pattern Recognition (PCA, LDA) fingerprint->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal of 5-Methylhexanal: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 5-methylhexanal is a flammable and irritating substance that requires careful handling and disposal. This guide provides detailed procedures for its safe management in a laboratory setting.

Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This document outlines the necessary steps for the disposal of both unused and spent this compound, in line with standard hazardous waste protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.

Quantitative Data for this compound

A summary of key quantitative data for this compound is provided below for quick reference. This information is essential for understanding the physical and chemical properties of the substance.

PropertyValue
Molecular FormulaC₇H₁₄O[1][2]
Molecular Weight114.19 g/mol [1][2]
AppearanceColorless to pale yellow liquid
OdorGreen, grassy
Boiling Point141.2°C at 760 mmHg[3]
Flash Point32.6°C[3]
Density0.805 g/cm³[3]
Vapor Pressure5.92 mmHg at 25°C[3]
SolubilitySoluble in organic solvents

Disposal Procedures

The appropriate disposal route for this compound depends on whether the chemical is "spent" (used in a process and now a waste solution) or "unused" (pure, expired, or surplus).

Unused this compound:

Unused or surplus this compound must be treated as hazardous waste.[4] Do not attempt to dispose of it down the drain or neutralize it.

Step-by-Step Protocol for Unused this compound Disposal:

  • Labeling: Clearly label the container as "Hazardous Waste: this compound".[4]

  • Packaging: Keep the chemical in its original or a compatible, tightly sealed container to prevent the escape of vapors.[4][5]

  • Storage: Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6]

  • Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

Spent this compound Solutions (Aqueous):

Aqueous solutions of spent this compound may be eligible for on-site neutralization to render them non-hazardous before disposal.[4] This procedure is subject to local regulations and requires approval from your local sewer authority.

Experimental Protocol for Neutralization of Spent Aqueous this compound:

  • Consult Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for detailed hazard information and required Personal Protective Equipment (PPE).

  • Ensure Proper Ventilation: Conduct all work in a well-ventilated area, such as a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dissolution (if necessary): If the spent solution contains undissolved this compound, add a minimal amount of a water-miscible solvent like dimethylformamide (DMF) to create a homogenous solution.

  • Reaction: While stirring, slowly add a freshly prepared saturated aqueous solution of sodium bisulfite to the spent aldehyde solution.

  • Verification: To ensure complete reaction, analytical methods such as gas chromatography (GC) can be used to confirm the absence of the aldehyde.

  • pH Adjustment: Check the pH of the treated solution. Neutralize the solution to a pH between 6 and 9 using a suitable acid or base as required by your local sewer authority.

  • Disposal: With prior approval from your institution's EHS and the local sewer authority, the neutralized solution may be permissible for drain disposal with copious amounts of water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Stream cluster_1 Categorization cluster_2 Disposal Path for Unused Material cluster_3 Disposal Path for Spent Aqueous Solution A Identify this compound for Disposal B Is the material unused or spent? A->B C Label as 'Hazardous Waste: this compound' B->C Unused G Is on-site neutralization approved by EHS and local authorities? B->G Spent (Aqueous) D Package in a sealed, compatible container C->D E Store in a designated hazardous waste area D->E F Arrange for EHS/Contractor Pickup E->F G->C No H Follow Neutralization Protocol G->H Yes I Verify complete reaction and adjust pH to 6-9 H->I J Dispose down the drain with copious water (with approval) I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Methylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methylhexanal (CAS No. 1860-39-5) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Recommended Personal Protective Equipment:

Protection Type Specific Recommendations
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
Skin Protection - Gloves: Wear chemically resistant gloves. While specific breakthrough times for this compound are not readily available, nitrile or neoprene gloves are generally recommended for handling aldehydes. Always inspect gloves for any signs of degradation before and during use, and replace them immediately if compromised. - Lab Coat: A flame-resistant lab coat or apron should be worn over personal clothing. - Footwear: Closed-toe shoes are required.
Respiratory Protection For routine handling within a fume hood, respiratory protection is typically not required. If there is a potential for inhalation exposure (e.g., a large spill), a NIOSH-approved respirator with an organic vapor cartridge should be used.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound for quick reference.

Property Value
CAS Number 1860-39-5
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol [1]
Appearance Colorless liquid
Boiling Point 141.2 °C at 760 mmHg[2]
Flash Point 32.6 °C[2]
Vapor Pressure 5.92 mmHg at 25°C[2]
Occupational Exposure Limits (OELs) No specific OSHA PEL, ACGIH TLV, or NIOSH REL has been established for this compound. In the absence of a specific OEL, it is prudent to handle this compound with a high degree of caution to minimize any potential exposure.

III. Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow prep Preparation handling Handling in Fume Hood prep->handling Don PPE storage Storage handling->storage Seal & Label Container spill Spill Response handling->spill In Case of Spill waste_collection Waste Collection handling->waste_collection Segregate Waste spill->waste_collection Collect Spill Debris disposal Disposal waste_collection->disposal Follow EHS Guidelines

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Assemble all necessary equipment and materials in the chemical fume hood.

    • Don the appropriate PPE as outlined in Section I.

  • Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with skin and eyes.

  • Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan:

  • Unused this compound: Unused or surplus this compound must be disposed of as hazardous waste. Do not pour it down the drain.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.

  • Labeling and Collection: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow your institution's specific procedures for hazardous waste collection and disposal.

IV. Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department. For large spills, evacuate the area and contact EHS immediately.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylhexanal
Reactant of Route 2
5-Methylhexanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.